POPG sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H76NaO10P |
|---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
sodium 2,3-dihydroxypropyl [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-; |
InChI Key |
FJXDNGDRHUDFST-YBFBCAGJSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phospho-(1'-rac-glycerol), Sodium Salt (POPG Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common experimental methodologies related to 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG sodium salt). This anionic phospholipid is a critical component in the study of biological membranes and the development of advanced drug delivery systems.
Chemical Structure and Formula
This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, two fatty acid chains (palmitic acid and oleic acid), a phosphate (B84403) group, and a glycerol head group, with a sodium counterion.
The palmitic acid (16:0) is esterified at the sn-1 position, and the oleic acid (18:1) is esterified at the sn-2 position of the glycerol backbone. The presence of the unsaturated oleic acid introduces a kink in the acyl chain, influencing the packing and fluidity of membranes containing this lipid. The negatively charged phosphate group at physiological pH makes POPG an important component for interactions with cationic molecules.
Chemical Formula: C₄₀H₇₆NaO₁₀P[1][2]
Molecular Weight: 770.99 g/mol [1][2]
Synonyms:
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt[4]
-
PG(16:0/18:1), sodium salt[5]
-
1,2-POPG, sodium salt[4]
Physicochemical Properties
The unique structure of this compound imparts specific physicochemical properties that are crucial for its function in biological and model systems. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄₀H₇₆NaO₁₀P | [1][2] |
| Molecular Weight | 770.99 g/mol | [1][2] |
| CAS Number | 268550-95-4 | [1][3] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥98% | [7] |
| Solubility | Chloroform (B151607), Methanol | |
| Storage Temperature | -20°C | [6] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -2°C |
Experimental Protocols
Preparation of this compound Unilamellar Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) of this compound with a defined size using the extrusion method. This is a common technique for creating model membranes for various biophysical studies.
Materials:
-
This compound
-
Chloroform
-
Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen gas
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with the desired buffer by vortexing vigorously. The final lipid concentration is typically between 1 and 10 mg/mL. This process results in the formation of multilamellar vesicles (MLVs).
-
For efficient hydration, the temperature of the buffer should be above the phase transition temperature (Tm) of the lipid. Since the Tm of POPG is -2°C, hydration can be performed at room temperature.
-
To improve the homogeneity of the MLV suspension, subject it to 3-5 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[8]
-
Transfer the MLV suspension to one of the glass syringes and connect it to the extruder.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times) to ensure that the final sample is in the opposite syringe from the starting one.[8] This process forces the MLVs through the pores, resulting in the formation of unilamellar vesicles with a diameter close to the pore size of the membrane.
-
-
Storage:
-
Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a bacteriostatic agent like sodium azide (B81097) (0.02%).
-
Characterization of POPG Vesicles
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution and polydispersity index (PDI) of vesicles in suspension.[9][10]
-
Sample Preparation: Dilute a small aliquot of the prepared POPG LUV suspension in the same buffer used for hydration to a suitable concentration for DLS measurement.
-
Measurement: Place the diluted sample in a cuvette and measure the scattered light fluctuations at a fixed angle.
-
Data Analysis: The software analyzes the correlation function of the intensity fluctuations to determine the hydrodynamic radius of the vesicles and the PDI, which indicates the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.[11]
Applications in Research and Drug Development
This compound is extensively utilized in various research and development areas due to its ability to form stable bilayers that mimic the negatively charged surfaces of many biological membranes.
-
Model Membranes: POPG-containing vesicles are widely used as model systems to study lipid-protein interactions, particularly the binding of peripheral membrane proteins and the insertion of transmembrane proteins. The negative charge of the POPG headgroup is crucial for the initial electrostatic attraction of many positively charged proteins and peptides.[5]
-
Antimicrobial Peptide Research: The outer membrane of many bacteria is rich in anionic phospholipids. Therefore, POPG-containing liposomes serve as an excellent model to investigate the mechanism of action of antimicrobial peptides, which often target and disrupt bacterial membranes through electrostatic interactions.[1][2][4][12][13]
-
Drug Delivery: As a pharmaceutical excipient, this compound is a key component in liposomal drug formulations.[3] Its inclusion can influence the surface charge, stability, drug loading capacity, and release kinetics of liposomes.[3] The negative charge can also be utilized for targeting specific cells or tissues.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the preparation and characterization of this compound liposomes for use in drug delivery research.
References
- 1. Membrane Interaction of Antimicrobial Peptides Using E. coli Lipid Extract as Model Bacterial Cell Membranes and SFG Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-46409-100mg | this compound [268550-95-4] Neobiotech [neo-biotech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. tf7.org [tf7.org]
- 9. phmethods.net [phmethods.net]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
An In-depth Technical Guide to 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phospho-(1'-rac-glycerol) Sodium Salt (POPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, commonly referred to as POPG, is a synthetic, anionic phospholipid that plays a pivotal role in membrane biophysics and pharmaceutical sciences. Its structure, featuring a saturated palmitoyl (B13399708) chain (16:0) at the sn-1 position, an unsaturated oleoyl (B10858665) chain (18:1) at the sn-2 position, and a negatively charged phosphoglycerol headgroup, imparts unique properties that make it an invaluable tool for researchers. This guide provides a comprehensive overview of the core characteristics of POPG, detailed experimental protocols, and visualizations of its functional relationships.
POPG is frequently used to mimic the anionic lipid content of bacterial membranes and is a key component in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery.[1] Its negative charge is crucial for interactions with cationic molecules, such as antimicrobial peptides and cell-penetrating peptides, and for modulating the structure and function of membrane proteins.[2][3]
Core Physicochemical Characteristics
The distinct behavior of POPG in aqueous environments is dictated by its molecular structure. The combination of a saturated and an unsaturated fatty acid chain results in a fluid lipid bilayer at physiological temperatures. The negatively charged headgroup influences membrane surface potential and mediates electrostatic interactions.[2]
Quantitative Data Summary
A summary of the key quantitative properties of POPG sodium salt is presented below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C40H76NaO10P | [4][5] |
| Molecular Weight | 770.99 g/mol | [6] |
| Physical Form | White to off-white powder/crystalline solid | [4][7] |
| Purity | ≥98% | [4] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -2 °C | [1] |
| Area per Lipid Molecule | ~66.3 ± 1.4 Ų | [8] |
| Solubility | Soluble in chloroform (B151607) (~2 mg/ml) and ethanol (B145695) (~5mg/mL). Insoluble in DMSO. | [1][4] |
| Storage Temperature | -20 °C | [1][4] |
| Stability | ≥ 4 years at -20°C | [4][9] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of POPG-containing liposomes are provided below. These protocols are foundational for many applications in drug delivery and membrane protein studies.
Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This is one of the most common methods for producing unilamellar vesicles of a defined size.[10][11]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG) and other desired lipids (e.g., POPC)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder apparatus
-
Polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Glass syringes for the extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amounts of POPG and other lipids in chloroform in a round-bottom flask to ensure a homogenous mixture.[12]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the highest transition temperature of the lipid components to facilitate solvent removal and prevent phase separation.
-
Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[11]
-
To ensure complete removal of residual organic solvent, place the flask in a vacuum desiccator for at least one hour, or overnight.[12]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the lipid film's phase transition temperature (Tm). For POPG, this is not strictly necessary due to its low Tm, but it is crucial when mixed with high-Tm lipids like DPPC.[13]
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.[12]
-
Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle rotation or vortexing. This process typically results in the formation of multilamellar vesicles (MLVs).[10]
-
-
Extrusion for Size Homogenization:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[13]
-
Equilibrate the extruder and syringes to the hydration temperature.
-
Draw the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane from one syringe to the other. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final product is collected in the opposite syringe.[14]
-
The resulting solution contains unilamellar liposomes with a size distribution centered around the pore size of the membrane.
-
Store the liposomes at 4°C for short-term use.[13]
-
Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and polydispersity index (PDI) of the liposome population.[15][16]
Materials:
-
Liposome suspension
-
Hydration buffer for dilution
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvette
Methodology:
-
Sample Preparation:
-
Dilute the liposome stock solution with the hydration buffer to a suitable concentration to avoid multiple scattering effects. A 10-fold or greater dilution is often sufficient.[14]
-
Ensure the sample is free of dust and large aggregates by filtering if necessary, although this is often not required after extrusion.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including the dispersant (viscosity and refractive index of the buffer), temperature (e.g., 25°C), and scattering angle.[14]
-
-
Measurement:
-
Transfer the diluted liposome sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. The instrument software will record the fluctuations in scattered light intensity over time.
-
Typically, the measurement is repeated multiple times (e.g., 3-5 runs) and the results are averaged.[17]
-
-
Data Analysis:
-
The instrument's software calculates the autocorrelation function from the intensity fluctuations.
-
From this function, the particle size distribution (as intensity-weighted, volume-weighted, or number-weighted distribution), the average hydrodynamic diameter (Z-average), and the polydispersity index (PDI) are determined. A PDI value below 0.2 generally indicates a monodisperse population.
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the phase transition temperature (Tm) of lipids and to study how incorporated molecules (e.g., drugs, proteins) affect the thermotropic behavior of the lipid bilayer.[18][19][20]
Materials:
-
Concentrated liposome suspension (or multilamellar vesicles)
-
Hydration buffer (as a reference)
-
DSC instrument with appropriate sample pans (e.g., aluminum)
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the concentrated liposome suspension into a DSC sample pan.
-
Prepare a reference pan containing the same amount of the corresponding hydration buffer.
-
Seal both pans hermetically to prevent evaporation during the scan.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using standard materials (e.g., indium).
-
Set the experimental parameters: typically, a temperature range that brackets the expected phase transition(s) and a scan rate (e.g., 1-5 °C/min).
-
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Start the temperature program, which will heat (and often subsequently cool) the sample and reference cells at the defined rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[21]
-
-
Data Analysis:
-
The output is a thermogram, a plot of heat flow versus temperature.
-
A phase transition appears as an endothermic peak on the heating scan.
-
The peak temperature is taken as the main phase transition temperature (Tm).
-
The area under the peak corresponds to the enthalpy of the transition (ΔH).
-
The width of the peak provides information about the cooperativity of the transition. Broadening of the peak upon addition of a substance suggests a disruption of the lipid packing.[22]
-
Visualizations: Workflows and Logical Relationships
Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.
Caption: Experimental workflow for POPG liposome preparation and characterization.
Caption: Influence of POPG's molecular features on membrane properties.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Sodium 1-palmitoyl-2-oleoyl-SN-glycero-3-(phospho-rac-(1-glycerol)) | C40H76NaO10P | CID 46891828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Negatively charged phospholipids | TargetMol [targetmol.com]
- 7. Anatrace.com [anatrace.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. protocols.io [protocols.io]
- 14. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 15. news-medical.net [news-medical.net]
- 16. wyatt.com [wyatt.com]
- 17. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 20. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 21. ucm.es [ucm.es]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phase Transition Temperature of POPG Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG sodium salt). POPG is a negatively charged phospholipid of significant interest in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles, due to its ability to influence membrane fluidity, charge, and interactions with biological molecules.[1] Understanding its phase behavior is critical for the rational design and optimization of these delivery vehicles.
Phase Transition Temperature of this compound
The main phase transition temperature (Tm) of a lipid bilayer marks the transformation from a well-ordered gel phase to a more fluid liquid-crystalline phase. This transition is a key determinant of membrane properties such as permeability, elasticity, and fusion potential.
Intrinsic Phase Transition Temperature
The gel-to-liquid crystalline phase transition temperature for pure this compound in an aqueous environment is -2°C .[2] This relatively low Tm is attributed to the presence of an unsaturated oleoyl (B10858665) chain, which introduces a kink in the acyl chain and disrupts the tight packing observed in fully saturated phospholipids.
Factors Influencing the Phase Transition Temperature
The phase transition behavior of POPG is not static and can be significantly influenced by various environmental factors. These factors can modulate the electrostatic interactions between the negatively charged headgroups and the van der Waals forces between the acyl chains.
Table 1: Quantitative Data on Factors Affecting the Phase Transition Temperature of Phospholipids
| Factor | System | Observation | Quantitative Effect on Tm (°C) |
| Ionic Strength (NaCl) | 1,2-dimyristoyl-sn-glycero-3-phosphatidyl-sn-1'-glycerol (1'-DMPG) | Formation of a highly crystalline phase with a higher melting temperature in the presence of NaCl.[3] | For 3'-DMPG in 300 mM NaCl, the Tm of the highly crystalline phase is approximately 11°C higher than the gel to liquid-crystalline transition.[3] |
| Ionic Strength (KCl) | POPE/POPG (3:1) on mica support | Increasing ionic strength from pure water to 10 mM and 150 mM KCl leads to a coupled phase transition of the two leaflets. | In pure water, decoupled transitions are observed. With KCl, a coupled transition starts at ~25.5°C.[4] |
| Divalent Cations (CaCl2) | Dipalmitoylphosphatidylcholine (DPPC) | Increasing CaCl2 concentration increases the transition temperature. | Tm increases with increasing Ca2+ concentration.[5] |
| pH | Poly(N-isopropylacrylamide-co-acrylic acid) [P(NiPAAm-co-AAc)] hydrogel | Decreasing pH from 4 to 2 decreases the phase transition temperature.[6] | From pH 4 to pH 3, the heating transition temperature drops from 33.5°C to 32.5°C.[6] |
| Presence of other lipids (POPE) | POPE/POPG (3:1) vesicles | The mixture exhibits a main phase transition at a temperature different from pure POPG. | The main phase transition for the mixture is observed at 22°C.[4] |
| Presence of peptides (KL4) | DPPC/POPG vesicles | The peptide induces a double peak in the DSC thermogram, indicating lipid redistribution.[7] | The presence of KL4 shifts the Tm of DPPC/POPG vesicles slightly upward.[8] |
Note: Quantitative data for the specific effect of varying ion concentrations and pH on pure this compound is limited in the readily available literature. The data presented here for related systems illustrates the general trends and magnitudes of these effects. Further experimental studies on pure POPG are warranted.
Experimental Protocols
The primary technique for determining the phase transition temperature of lipid vesicles is Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry (DSC) Protocol for Liposome (B1194612) Phase Transition
Objective: To determine the main phase transition temperature (Tm), enthalpy (ΔH), and cooperativity of the transition for POPG-containing liposomes.
Materials:
-
This compound (and other lipids as required)
-
Chloroform/methanol (2:1, v/v)
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
High-vacuum pump
-
Differential Scanning Calorimeter with high-sensitivity cells
Methodology:
-
Lipid Film Preparation:
-
Dissolve the desired lipids in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Vesicle Hydration (Formation of Multilamellar Vesicles - MLVs):
-
Pre-heat the buffer solution to a temperature well above the expected Tm of the lipid mixture (e.g., 50-60°C for many formulations).
-
Add the warm buffer to the dried lipid film.
-
Agitate the flask gently (e.g., by vortexing or hand-shaking) to hydrate (B1144303) the lipid film, resulting in a milky suspension of MLVs.
-
For improved homogeneity, the suspension can be subjected to several freeze-thaw cycles.
-
-
Sample Preparation for DSC:
-
Degas both the MLV suspension and the reference buffer solution immediately before loading into the calorimeter cells to prevent bubble formation.
-
Accurately load a known volume and concentration of the MLV suspension into the sample cell of the DSC.
-
Load an equal volume of the reference buffer into the reference cell.
-
-
DSC Measurement:
-
Equilibrate the sample and reference cells at a starting temperature well below the expected transition.
-
Perform a heating scan at a controlled rate (e.g., 1°C/min or 0.5°C/min) over a temperature range that encompasses the entire phase transition.[8][9] It is common to perform an initial heating and cooling scan to ensure thermal history does not affect the results, with the second heating scan typically used for analysis.
-
Record the differential heat flow between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.
-
The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.[7]
-
The enthalpy of the transition (ΔH) is calculated from the integrated area under the peak.
-
The cooperativity of the transition is related to the width of the peak at half-height (ΔT½); a narrower peak indicates higher cooperativity.
-
Visualization of Related Pathways and Workflows
Signaling Pathway: POPG Antagonism of TLR Signaling
POPG has been shown to inhibit inflammatory signaling pathways mediated by Toll-like receptors (TLRs), such as TLR4 and TLR2.[10] This is a crucial aspect of its biological activity and has implications for its use in drug delivery to mitigate inflammatory responses.
Caption: POPG-mediated inhibition of TLR4 and TLR2 signaling pathways.
Experimental Workflow: Characterization of POPG-Containing Liposomes
The following workflow outlines a systematic approach to characterizing the phase transition behavior of POPG-containing liposomes and understanding the impact of various factors.
Caption: Workflow for studying POPG liposome phase transitions.
This guide provides a foundational understanding of the phase transition temperature of this compound. For drug development professionals, a thorough characterization of how formulation components and physiological conditions affect this critical parameter is essential for designing stable and effective lipid-based drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Comparison of the effects of NaCl on the thermotropic behaviour of sn-1' and sn-3' stereoisomers of 1,2-dimyristoyl-sn-glycero-3-phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between Ca2+ and dipalmitoylphosphatidylcholine membranes. I. Transition anomalies of ultrasonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Study of pH Effects on Phase Transition of Multi-Stimuli Responsive P(NiPAAm-co-AAc) Hydrogel Using 2D-COS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucm.es [ucm.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Critical Micelle Concentration of POPG Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly known as POPG. Given the unique self-assembly properties of long-chain phospholipids (B1166683), this document elucidates the nuances of its CMC, details the experimental methodologies for its determination, and explores its significance in pharmaceutical sciences, particularly in the formulation of drug delivery systems.
Introduction to POPG and its Critical Micelle Concentration
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes and is a key excipient in advanced drug delivery systems like liposomes and lipid nanoparticles (LNPs). Its amphipathic nature, comprising a hydrophilic phosphoglycerol headgroup and hydrophobic palmitoyl (B13399708) and oleoyl (B10858665) acyl chains, drives its self-assembly in aqueous environments.
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant or lipid molecules (monomers) spontaneously associate to form larger, organized aggregates such as micelles. Below the CMC, lipids exist predominantly as monomers in solution. Above the CMC, the addition of more lipids leads to the formation of micelles in equilibrium with a relatively constant concentration of monomers.
For phospholipids with long acyl chains like POPG, the concept of a sharp CMC, as seen with conventional surfactants, is more complex. These molecules have a strong tendency to form bilayer structures (lamellar phases), such as vesicles or liposomes, at very low concentrations. Consequently, the aqueous solubility of POPG monomers is extremely low, and its CMC is understood to be in the low micromolar to nanomolar range. The precise value is highly sensitive to experimental conditions.
Quantitative Data on Micelle Formation
A definitive, universally accepted Critical Micelle Concentration (CMC) for POPG sodium salt is not readily found in the literature due to its strong propensity to form bilayers. The CMC is highly dependent on the experimental conditions. However, we can summarize the key factors that qualitatively and quantitatively influence the CMC of anionic phospholipids like POPG.
Table 1: Factors Influencing the Critical Micelle Concentration of Anionic Phospholipids
| Factor | Effect on CMC | Rationale |
| Acyl Chain Length | Decreases with increasing length | Increased hydrophobicity of the lipid tails favors the transfer from the aqueous phase to the micellar core, thus promoting micelle formation at lower concentrations.[1] |
| Nature of Headgroup | Varies | For ionic phospholipids, the electrostatic repulsion between headgroups can increase the CMC. However, the specific hydration and interactions of the headgroup also play a significant role. |
| Ionic Strength (Salt Concentration) | Decreases | The addition of counter-ions (e.g., Na+) shields the electrostatic repulsion between the negatively charged phosphate (B84403) groups of POPG, facilitating micelle formation at lower concentrations.[2] |
| Temperature | Variable | For some ionic surfactants, the CMC may initially decrease with temperature and then increase. This is due to the complex interplay between the temperature-dependent hydration of the hydrophilic headgroup and the hydrophobic effect of the acyl chains.[2] |
| pH | Can have an effect | The charge state of the phosphoglycerol headgroup of POPG is sensitive to pH changes, which can influence inter-molecular electrostatic interactions and thus the CMC. |
| Presence of Other Molecules | Variable | The incorporation of other lipids, cholesterol, or drugs into the micelles can significantly alter the packing parameters and thermodynamics of micellization, thereby changing the apparent CMC. |
Experimental Protocols for CMC Determination
The determination of the CMC for phospholipids like POPG requires sensitive techniques due to the low concentrations involved. The following are the most common experimental methodologies.
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe whose spectral properties change upon partitioning from a polar (aqueous) to a non-polar (micellar core) environment.
Experimental Protocol:
-
Probe Selection: Pyrene (B120774) is a commonly used probe. Its fluorescence emission spectrum exhibits five characteristic peaks. The ratio of the intensity of the first peak (I₁) to the third peak (I₃) is sensitive to the polarity of the microenvironment.
-
Sample Preparation: A stock solution of the fluorescent probe (e.g., pyrene in acetone) is prepared. A series of aqueous solutions with varying concentrations of POPG are prepared. A small aliquot of the probe stock solution is added to each POPG solution, ensuring the final probe concentration is very low to avoid self-quenching. The solvent from the probe stock is typically evaporated to leave the probe molecules to be solubilized by the lipid solutions.
-
Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned from approximately 350 to 500 nm.
-
Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the POPG concentration. A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, often calculated as the point of maximum change in the slope.
Surface Tensiometry
This classical method measures the surface tension of a solution as a function of surfactant concentration.
Experimental Protocol:
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used.
-
Sample Preparation: A series of POPG solutions of varying concentrations are prepared in a high-purity solvent (typically ultrapure water or a specific buffer).
-
Measurement: The surface tension of each solution is measured. It is crucial to allow sufficient time for the system to reach equilibrium, as the migration of lipid monomers to the air-water interface can be slow.
-
Data Analysis: A plot of surface tension versus the logarithm of the POPG concentration is generated. The surface tension decreases with increasing POPG concentration as the monomers adsorb at the air-water interface. Once micelles begin to form, the monomer concentration in the bulk remains relatively constant, and thus the surface tension also plateaus. The CMC is determined from the breakpoint in the curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the demicellization process.
Experimental Protocol:
-
Instrumentation: An isothermal titration calorimeter is used.
-
Sample Preparation: The sample cell is filled with the solvent (e.g., buffer). The injection syringe is filled with a concentrated solution of POPG (well above its expected CMC).
-
Measurement: The concentrated POPG solution is titrated into the solvent in the sample cell in small, sequential injections. The heat released or absorbed upon each injection is measured.
-
Data Analysis: Initially, the injected micelles dissociate into monomers, a process associated with a specific enthalpy change. As the concentration in the cell approaches the CMC, the heat change per injection decreases. A plot of the heat change per mole of injectant versus the total lipid concentration in the cell is generated. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and can be used to detect the formation of micelles.
Experimental Protocol:
-
Instrumentation: A dynamic light scattering instrument is used.
-
Sample Preparation: A series of POPG solutions with a range of concentrations are prepared. The solutions must be filtered to remove any dust or large aggregates.
-
Measurement: The scattered light intensity and/or the diffusion coefficient of the particles in each solution are measured.
-
Data Analysis: A plot of the scattered light intensity or the diffusion coefficient versus the POPG concentration is created. A significant increase in the scattered light intensity or a change in the diffusion coefficient is observed at the onset of micelle formation. The CMC is determined as the concentration at which this change occurs.
Role of POPG in Drug Delivery Systems
POPG is a widely used component in liposomal and lipid nanoparticle (LNP) formulations for drug delivery. Its anionic nature imparts a negative surface charge to the nanoparticles at physiological pH.
Key Roles of POPG in Nanoparticle Formulations:
-
Enhanced Stability: The negative surface charge creates electrostatic repulsion between nanoparticles, preventing their aggregation and improving the colloidal stability of the formulation.
-
Modulation of Drug Release: The presence of POPG in the lipid bilayer can influence the packing of the lipids, thereby affecting the permeability of the membrane and the release rate of the encapsulated drug.
-
Interaction with Biological Systems: The surface charge of the nanoparticles can influence their interaction with cells and proteins in the body, affecting their circulation time, biodistribution, and cellular uptake.
Conclusion
The critical micelle concentration of this compound is a complex parameter that is highly dependent on environmental conditions. While a single numerical value is elusive, an understanding of the factors that influence its self-assembly and the experimental methods used for its characterization are crucial for its application in research and pharmaceutical development. The anionic nature of POPG makes it an indispensable component in many modern drug delivery systems, where it contributes significantly to the stability and biological performance of the formulation. A thorough characterization of its aggregation behavior using the sensitive techniques outlined in this guide is essential for the rational design and optimization of such advanced therapeutics.
References
The Pivotal Role of POPG in Model Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG, is an anionic phospholipid that has become an indispensable tool in the study of biological membranes and the development of novel drug delivery systems. Its unique biophysical properties, particularly its negative charge and ability to mimic bacterial cell membranes, have made it a cornerstone of in vitro and in silico research. This technical guide provides a comprehensive overview of the role of POPG in model membranes, detailing its physicochemical characteristics, its influence on membrane structure and function, and its critical applications in biomedical research. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of its involvement in molecular pathways to serve as a valuable resource for professionals in the field.
Biophysical Properties of POPG-Containing Model Membranes
The inclusion of POPG significantly modulates the biophysical characteristics of model membranes. Its anionic nature and specific acyl chain composition (a saturated palmitoyl (B13399708) chain at the sn-1 position and an unsaturated oleoyl (B10858665) chain at the sn-2 position) contribute to distinct membrane properties.
Quantitative Data Summary
The following tables summarize key quantitative biophysical parameters of POPG and POPG-containing model membranes, compiled from various experimental and computational studies.
Table 1: Phase Transition and Structural Properties of POPG Membranes
| Property | Value | Experimental Conditions |
| Main Phase Transition Temperature (Tm) | -2 °C | Pure POPG bilayers[1][2] |
| Main Phase Transition Temperature (Tm) | 22 °C | POPE/POPG (3:1) vesicles (DSC)[3] |
| Area per Lipid (AL) | 66.0 ± 1.3 Ų | Pure POPG bilayers (MD simulations and scattering experiments)[4] |
| Area per Lipid (AL) | 66.3 ± 1.4 Ų | Pure POPG bilayers (MD simulations)[5] |
| Area per Lipid (AL) | 64.42 ± 0.89 Ų | 50% POPC/50% POPG membrane (MD simulations)[6] |
| Bilayer Thickness | 36.7 ± 0.7 Å | Pure POPG bilayers[4] |
| Hydrocarbon Region Thickness | 27.9 ± 0.6 Å | Pure POPG bilayers[4] |
Table 2: Mechanical and Electrostatic Properties of POPG-Containing Membranes
| Property | Value | Lipid Composition | Experimental Conditions |
| Bending Rigidity (κ) | ~3 kBT | 100% POPG | Flicker Spectroscopy |
| Bending Rigidity (κ) | ~5 kBT | 50% POPC / 50% POPG | Flicker Spectroscopy[7] |
| Bending Rigidity (κ) | 42.1 ± 3.0 kBT | 50% POPC / 50% POPG | Flicker Spectroscopy (in absence of salt)[8][9] |
| Zeta Potential | -36 mV | DSPC/Chol/DOPS (surrogate for anionic lipid) | pH 5.8[10] |
| Zeta Potential | Becomes more anionic | DSPC/Chol/DOPS | At higher pH[10] |
Role in Molecular Interactions and Biological Mimicry
POPG's anionic headgroup is a key determinant in its interaction with a wide array of molecules, making it an excellent mimic for certain biological membranes, particularly the inner membrane of Gram-negative bacteria and the membranes of Gram-positive bacteria.
Interaction with Antimicrobial Peptides (AMPs)
The negatively charged surface of POPG-containing membranes facilitates strong electrostatic interactions with cationic AMPs. This initial binding is often a prerequisite for subsequent peptide insertion, pore formation, and membrane disruption, which are the hallmarks of many AMPs' mechanisms of action. Studies have shown that the presence of POPG significantly enhances the binding affinity and lytic activity of AMPs compared to zwitterionic membranes composed solely of lipids like POPC.
Interaction with other Peptides and Proteins
The influence of POPG extends beyond AMPs. For instance, the binding of the fusogenic peptide PAP248-286 to model membranes is significantly increased in the presence of POPG.[6] This interaction is further enhanced at acidic pH, where histidine residues in the peptide become protonated, strengthening the electrostatic attraction.[6] Furthermore, computational studies have quantified the strong binding affinity of POPG for specific sites on membrane proteins, such as the Erwinia ligand-gated ion channel (ELIC), with a calculated affinity of -9.7 ± 0.8 kcal/mol.[11][12]
Influence on Membrane Fluidity and Domain Formation
POPG can influence the fluidity of the membrane. While pure POPG has a very low phase transition temperature, its incorporation into membranes with other lipids, such as POPE, can modulate the overall membrane fluidity.[3] This is a critical factor for many membrane-associated processes, including the function of embedded proteins.
POPG in Signaling Pathways: Antagonism of Toll-Like Receptor (TLR) Signaling
Recent studies have revealed a fascinating role for POPG in modulating immune responses by antagonizing Toll-like receptor (TLR) signaling pathways. POPG has been shown to inhibit the signaling cascades initiated by various TLRs, including TLR4, TLR2/1, TLR2/6, and TLR3. The mechanism of this inhibition is multifaceted; for example, POPG can interfere with the formation of the TLR4 co-receptor complex (CD14 and MD2), which is essential for the recognition of lipopolysaccharide (LPS). It also hinders the recognition of ligands by TLR2/1 and TLR2/6 complexes. This antagonistic action of POPG highlights its potential as a modulator of inflammatory responses.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. shaker.umh.es [shaker.umh.es]
- 3. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mpikg.mpg.de [mpikg.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
The Pivotal Role of Charge in POPG Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a ubiquitous anionic phospholipid. We will delve into the fundamental principles governing its charge at physiological pH, its profound significance in biological and pharmaceutical contexts, and detailed methodologies for its characterization.
The Chemical Nature and Charge of POPG
POPG is a glycerophospholipid distinguished by its glycerol (B35011) headgroup attached to the phosphate (B84403) moiety. This seemingly simple structural feature is the primary determinant of its anionic character. Unlike zwitterionic phospholipids (B1166683) such as phosphatidylcholine (PC), which carry both a positive and a negative charge on their headgroup resulting in a neutral net charge at physiological pH, POPG possesses a net negative charge.
The charge of the phosphate group in POPG is pH-dependent, governed by its acid dissociation constant (pKa). The pKa of the phosphate group in POPG is approximately 3.5.[1] This value is critical for understanding its charge state in different biological and experimental environments.
Quantitative Analysis of POPG Charge
The relationship between pH, pKa, and the charge of an ionizable group is described by the Henderson-Hasselbalch equation:
pH = pKa + log10([A-]/[HA])
Where [A-] is the concentration of the deprotonated (charged) form and [HA] is the concentration of the protonated (neutral) form.
Using this equation, we can quantify the charge of POPG at various pH values.
| pH | Predominant Form | Approximate Percentage Deprotonated | Approximate Net Charge per Molecule |
| 2.5 | Protonated (POPG-H) | ~9.1% | ~ -0.09 |
| 3.5 (pKa) | Equal Protonated and Deprotonated | 50% | -0.5 |
| 4.4 | Deprotonated (POPG-) | ~88.9% | ~ -0.89 |
| 7.4 (Physiological) | Deprotonated (POPG-) | >99.9% | ~ -1 |
Note: These values are calculated based on a pKa of 3.5 and illustrate the overwhelming prevalence of the negatively charged form at neutral and physiological pH.
Significance of POPG's Negative Charge in Biological Systems
The persistent negative charge of POPG at physiological pH is not a trivial characteristic; it is fundamental to many of its biological roles.
Bacterial Membranes: A Defining Feature
Bacterial membranes, particularly those of Gram-positive bacteria, are rich in anionic phospholipids like POPG.[2][3] This high concentration of negative charge is crucial for:
-
Interaction with Antimicrobial Peptides (AMPs): Many AMPs are cationic and are electrostatically attracted to the negatively charged bacterial membrane, a key step in their antimicrobial action.
-
Membrane Protein Function: The charge of the lipid environment can influence the structure and function of integral membrane proteins.[4]
-
Cell Division and Morphology: The lipid composition and charge distribution are important for maintaining membrane integrity and facilitating processes like cell division.
Interaction with Membrane Proteins
The negative charge of POPG plays a significant role in the recruitment and function of various proteins.[5] Positively charged domains on proteins can interact with anionic lipid headgroups, leading to their localization at the membrane surface. This electrostatic interaction can:
-
Anchor peripheral membrane proteins.
-
Modulate the activity of enzymes.
-
Influence the conformation of transmembrane proteins. [6]
-
Facilitate signaling cascades.
The following diagram illustrates a simplified signaling pathway where a positively charged protein is recruited to a POPG-rich membrane domain.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. omnicalculator.com [omnicalculator.com]
- 4. Khan Academy [khanacademy.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to POPG Sodium Salt (CAS Number 268550-95-4) for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, experimental applications, and role in biological systems of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt.
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG sodium salt), with the CAS number 268550-95-4, is a synthetic, negatively charged phospholipid that plays a crucial role in various scientific and pharmaceutical applications. Its amphipathic nature, comprising a hydrophilic headgroup and hydrophobic acyl chains, allows it to form bilayer structures, making it an essential component of model biological membranes and a key excipient in advanced drug delivery systems such as liposomes and lipid nanoparticles (LNPs).[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its function in biological contexts, to support researchers, scientists, and drug development professionals in their work.
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C40H76NaO10P and a molecular weight of approximately 770.99 g/mol .[2] Its structure consists of a glycerol (B35011) backbone, with the sn-1 position esterified to palmitic acid (a saturated 16-carbon fatty acid) and the sn-2 position esterified to oleic acid (an unsaturated 18-carbon fatty acid with one double bond). The defining feature of POPG is its phosphoglycerol headgroup, which imparts a net negative charge at physiological pH.
A summary of the key quantitative physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 268550-95-4 | [2] |
| Molecular Formula | C40H76NaO10P | [2] |
| Molecular Weight | 770.99 g/mol | [2] |
| Appearance | White to off-white solid | [2][3] |
| Purity | >98% | |
| Transition Temperature (Tm) | -2°C | [4][5][6] |
| pKa | ~3.5 | [2] |
| Solubility | Soluble in ethanol (B145695) (5 mg/mL), Chloroform (B151607):Methanol:Water (5 mg/mL), Insoluble in DMSO | [3][4] |
Role in Biological and Model Systems
POPG is a significant component of bacterial membranes and, to a lesser extent, mammalian cell membranes, where it contributes to the negative surface charge.[7][8] This negative charge is crucial for various cellular processes, including the interaction with positively charged molecules such as antimicrobial peptides and cell-penetrating peptides.[3] In model membrane systems, POPG is widely used to mimic the anionic nature of biological membranes, allowing for the study of lipid-protein interactions, membrane fusion, and the mechanisms of action of various therapeutic agents.[9]
The presence of POPG in a lipid bilayer can influence the localization and activity of membrane-associated proteins. By altering the electrostatic environment of the membrane, POPG can affect the binding and function of signaling proteins that are recruited to the membrane surface.
Figure 1. Influence of POPG on Protein Localization.
Applications in Drug Delivery
In the pharmaceutical sciences, this compound is a valuable excipient in the formulation of lipid-based drug delivery systems.[1] Its inclusion in liposomes and lipid nanoparticles offers several advantages:
-
Stability: The negative charge imparted by POPG can prevent aggregation of nanoparticles through electrostatic repulsion.[1]
-
Biocompatibility: As a naturally occurring lipid component, POPG is generally well-tolerated.[1]
-
Modulation of Drug Release: The presence of POPG can influence the encapsulation efficiency and release kinetics of therapeutic agents.[1]
The workflow for developing a POPG-containing lipid nanoparticle formulation for drug delivery is outlined below.
Figure 2. LNP Formulation Workflow.
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing POPG-containing LUVs, which are often used as model membranes.[1][7][8][10]
Materials:
-
This compound
-
Other lipids as required (e.g., POPC)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or argon gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of POPG and other lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.
-
Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.[7][8]
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the transition temperature of the lipids (-2°C for POPG).[11]
-
This process results in the formation of large multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and lamellarity of the vesicles.[1]
-
-
Extrusion:
Figure 3. Liposome (B1194612) Preparation Workflow.
Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a suspension.[12]
Procedure:
-
Dilute the prepared liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Perform the measurement according to the instrument's software instructions to obtain the size distribution profile.
Analysis of Peptide-Membrane Interactions using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to quantify the thermodynamics of binding interactions, such as a peptide binding to a POPG-containing membrane.[13][14][15]
Procedure:
-
Prepare a solution of the peptide in the same buffer used for the liposome preparation.
-
Prepare a suspension of POPG-containing LUVs.
-
Degas both the peptide solution and the liposome suspension.
-
Fill the ITC sample cell with the liposome suspension and the injection syringe with the peptide solution.
-
Perform a series of injections of the peptide into the liposome suspension while monitoring the heat change.
-
The resulting data can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
This compound is a versatile and indispensable phospholipid for researchers in both fundamental and applied sciences. Its well-defined physicochemical properties, particularly its negative charge, make it an excellent tool for creating model membranes that mimic biological systems and for developing stable and effective drug delivery vehicles. The experimental protocols provided in this guide offer a starting point for the successful application of POPG in the laboratory. As research in nanomedicine and membrane biology continues to advance, the importance of high-purity, well-characterized phospholipids (B1166683) like this compound will undoubtedly continue to grow.
References
- 1. 4.2. Vesicle Preparation [bio-protocol.org]
- 2. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. tf7.org [tf7.org]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. news-medical.net [news-medical.net]
- 13. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
The Biophysical and Immunomodulatory Properties of POPG Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG) is an anionic phospholipid of significant interest in biophysical and biomedical research. Its prevalence in bacterial membranes and lung surfactant underscores its biological importance. This technical guide provides an in-depth overview of the core physicochemical properties of POPG sodium salt, detailed experimental protocols for its characterization and application, and a review of its role in modulating innate immune signaling pathways.
Physicochemical Properties of this compound
This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, two fatty acid chains (one palmitoyl (B13399708) and one oleoyl (B10858665) group), a phosphate (B84403) group, and a glycerol head group, with a sodium counterion. This structure imparts an overall negative charge at physiological pH.
Molecular Weight and Formula
The precise molecular weight and formula are crucial for accurate experimental design, particularly in the preparation of molar solutions and in mass spectrometry analysis.
| Property | Value | References |
| Chemical Formula | C40H76NaO10P | [1][2] |
| Molecular Weight | ~771.0 g/mol | [1][3] |
| Exact Mass | 770.507 g/mol | [4] |
| CAS Number | 268550-95-4 | [1][2][4] |
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
Native mass spectrometry is a powerful technique to confirm the identity and purity of this compound. The following protocol is a general guideline for the analysis of phospholipids.
Objective: To verify the molecular weight of this compound.
Materials:
-
This compound
-
Chloroform/Methanol (2:1, v/v)
-
Nanoelectrospray ionization emitters
-
Orbitrap Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a chloroform/methanol (2:1, v/v) solution to a final concentration of approximately 1 mg/mL.
-
For native mass spectrometry, buffer exchange the sample into 200 mM ammonium acetate (pH 7.4).[5]
-
Load the sample into a gold-coated borosilicate nanoelectrospray ionization emitter.[5]
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into an Orbitrap Mass Spectrometer.
-
Acquire data in negative ion mode to detect the [M-Na+H]- or [M-Na]- species.
-
Set the m/z range to encompass the expected mass of the lipid.
-
Optimize instrument settings for lipid analysis.[5]
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the deprotonated POPG molecule and calculate its molecular weight.
-
Preparation of POPG-Containing Liposomes
POPG is frequently used to prepare liposomes that mimic the charge and composition of bacterial membranes, which are essential for studying antimicrobial peptides and other membrane-interacting molecules.
Objective: To prepare unilamellar POPG-containing liposomes.
Materials:
-
This compound and other lipids (e.g., POPE) in chloroform
-
Glass round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum pump
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a glass round-bottom flask, combine the desired lipids (e.g., POPE and POPG in a 3:1 molar ratio to mimic bacterial membranes) dissolved in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under a stream of nitrogen or argon gas, followed by drying under a high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of all lipids in the mixture.[6]
-
Vortex the flask to disperse the lipids, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the lipid suspension through the extruder multiple times (typically 11-21 passes).[7]
-
-
Characterization:
-
The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).
-
Role of POPG in Signaling Pathways
POPG has been identified as a modulator of the innate immune response, particularly through its interaction with Toll-like receptors (TLRs).
Inhibition of TLR4 Signaling
POPG can inhibit the signaling cascade initiated by the activation of TLR4, a key receptor in recognizing bacterial lipopolysaccharide (LPS). This inhibitory action is crucial in the context of lung surfactant's anti-inflammatory properties.
Caption: POPG inhibition of the TLR4 signaling pathway.
POPG is thought to interfere with the formation of the TLR4 signaling complex by preventing the interaction of co-receptors CD14 and MD2 with TLR4, thereby inhibiting the downstream signaling cascade that leads to the production of inflammatory cytokines.[1]
Experimental Workflows
Investigating Antimicrobial Peptide (AMP) Interaction with POPG-Containing Membranes
The negatively charged surface of POPG-containing liposomes serves as an excellent model for bacterial membranes to study the mechanism of action of cationic antimicrobial peptides.
Caption: Workflow for studying AMP-membrane interactions.
This workflow outlines the key steps in studying the interaction of antimicrobial peptides with model bacterial membranes. After preparing and characterizing POPG-containing liposomes, they are incubated with the antimicrobial peptide of interest. Various biophysical techniques can then be employed to elucidate the nature and extent of the interaction, such as membrane disruption or peptide insertion.[4][8]
Conclusion
This compound is a versatile and biologically significant phospholipid. Its well-defined physicochemical properties make it an invaluable tool for researchers in biophysics, immunology, and drug development. The experimental protocols and workflows detailed in this guide provide a framework for the robust investigation of POPG's role in various biological systems and its application in the development of novel therapeutics. The ability of POPG to modulate the innate immune response highlights its potential as a target or an active component in future drug formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Membrane Interaction of Antimicrobial Peptides Using E. coli Lipid Extract as Model Bacterial Cell Membranes and SFG Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native mass spectrometry of membrane protein-lipid interactions in different detergent environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ableweb.org [ableweb.org]
- 8. A coarse-grained approach to studying the interactions of the antimicrobial peptides aurein 1.2 and maculatin 1.1 with POPG/POPE lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of POPG Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (POPG sodium salt), a widely used anionic phospholipid in research and pharmaceutical development. This document details its solubility in various solvents, provides experimental protocols for solubility determination and liposome (B1194612) preparation, and visualizes key experimental workflows.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent. While it is readily soluble in several organic solvents, its behavior in aqueous solutions is characterized by the formation of supramolecular structures like liposomes or micelles rather than a true solution of individual molecules.
| Solvent System | Solubility | Molar Concentration (mM) | Conditions & Remarks |
| Organic Solvents | |||
| Ethanol | 5 mg/mL[1], 8.33 mg/mL[2] | ~6.5 mM, ~10.8 mM | Ultrasonication may be required to aid dissolution[2]. |
| DMSO | Insoluble[1] | - | One source reports insolubility[1], while another provides a protocol for preparing a solution, suggesting some level of solubility is achievable under specific conditions[2]. |
| Chloroform (B151607) | 2 mg/mL[3] | ~2.6 mM | - |
| Chloroform:Methanol:Water | 5 mg/mL | ~6.5 mM | In a 65:25:4 (v/v/v) ratio. |
| Aqueous Systems | |||
| Water / Aqueous Buffers (e.g., PBS, Tris) | Sparingly soluble | - | This compound does not form a true solution in water but rather disperses to form vesicles (liposomes) or micelles above its critical micelle concentration (CMC)[4][5]. The concentration of monomeric POPG in equilibrium with these structures is very low. |
| Saline with Co-solvents | ≥ 1.25 mg/mL | ≥ 1.62 mM | Clear solution obtained with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]. |
| 1.25 mg/mL | 1.62 mM | Suspended solution with 10% DMSO and 90% (20% SBE-β-CD in Saline); requires sonication[2]. | |
| ≥ 0.83 mg/mL | ≥ 1.08 mM | Clear solution with 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline[2]. |
Note on Aqueous Solubility and Critical Micelle Concentration (CMC):
Experimental Protocols
Determination of Solubility in Organic Solvents (Shake-Flask Method)
This protocol describes a common method for determining the solubility of a lipid in an organic solvent.
Materials:
-
This compound
-
Organic solvent of choice (e.g., ethanol, chloroform)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method
Methodology:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the organic solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm that excess solid POPG is still present, indicating a saturated solution.
-
Centrifuge the vial at a high speed to pellet the undissolved lipid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of POPG in the diluted supernatant using a validated analytical method such as HPLC with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Preparation of POPG-Containing Liposomes by Thin-Film Hydration and Extrusion
This is a standard and widely used method to prepare unilamellar liposomes containing POPG.
Materials:
-
This compound
-
Other lipids as required (e.g., POPC)
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Round-bottom flask
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Water bath
-
Extruder device
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound (and any other lipids) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the organic solvent under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired volume of the aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid transition temperature.
-
Gently rotate the flask to allow the lipid film to hydrate (B1144303) and swell, leading to the formation of multilamellar vesicles (MLVs). This process can take 30 minutes to an hour.
-
-
Extrusion:
-
Load the MLV suspension into a gas-tight syringe and assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Force the lipid suspension through the membrane by pushing the plunger. This process is typically repeated an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles (LUVs) with a defined size.
-
The resulting liposome suspension can be stored at 4 °C.
-
Visualizations of Experimental Workflows
Liposome Preparation Workflow
The following diagram illustrates the key steps in the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.
Caption: Workflow for liposome preparation.
Peptide-Lipid Interaction Study Workflow
This diagram outlines a typical workflow for studying the interaction of peptides with lipid membranes containing POPG, often used to mimic bacterial or anionic cell membranes.
Caption: Workflow for studying peptide-lipid interactions.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Aqueous Solubility Characteristics of Phospholipids [hzfoodic.com]
- 5. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for POPG Sodium Salt in Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG sodium salt) is an anionic phospholipid crucial for the development of liposomal drug delivery systems. Its integration into the lipid bilayer imparts a negative surface charge, which can influence the stability, encapsulation efficiency, and biodistribution of the liposomes. The negative charge helps to prevent aggregation through electrostatic repulsion and can play a significant role in the interaction of liposomes with cells and other biological components. These application notes provide a detailed protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration and extrusion method.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H76NaO10P | [1][2] |
| Molecular Weight | 770.99 g/mol | [1][2] |
| Appearance | White to off-white powder | |
| Charge | Anionic | [1][3][4] |
| Gel-to-Liquid Crystalline Transition Temperature (Tm) | -2 °C |
Experimental Protocol: Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and varying molar percentages of this compound.
Materials and Equipment
-
Lipids:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG)
-
-
Solvents:
-
Methanol
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Model Drug (for encapsulation efficiency determination):
-
Doxorubicin or Calcein
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Nitrogen gas source
-
Vacuum pump
-
Water bath or heating block
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (1 mL)
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Spectrophotometer or Fluorometer
-
Step-by-Step Procedure
-
Lipid Film Formation:
-
Prepare stock solutions of POPC and POPG in chloroform (e.g., 10 mg/mL).
-
In a round-bottom flask, combine the desired molar ratios of POPC and POPG stock solutions to achieve a total lipid amount of 20 mg.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature of the lipids (for POPC and POPG, room temperature is sufficient).
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
-
For final traces of solvent removal, place the flask under high vacuum for at least 2 hours or overnight. A thin, uniform lipid film should be visible on the inner surface of the flask.
-
-
Hydration:
-
Add 2 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer at the desired concentration.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid transition temperature (room temperature is adequate for POPC/POPG mixtures) for 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into a 1 mL syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port.
-
Heat the extruder to a temperature above the lipid transition temperature.
-
Gently push the plunger of the syringe containing the liposome suspension, forcing it through the membrane into the empty syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles. The final extrusion should be into the clean syringe.
-
-
Purification (Optional):
-
To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.
-
Characterization of POPG-Containing Liposomes
Particle Size and Zeta Potential
The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the prepared liposomes are measured using a Dynamic Light Scattering (DLS) instrument.
Table 1: Effect of POPG Molar Percentage on Physicochemical Properties of POPC/POPG Liposomes
| POPC:POPG Molar Ratio | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 100:0 | 105 ± 5 | < 0.1 | -5 ± 2 |
| 90:10 | 110 ± 6 | < 0.1 | -25 ± 4 |
| 80:20 | 112 ± 5 | < 0.1 | -47 ± 5[4] |
| 70:30 | 115 ± 7 | < 0.15 | -55 ± 6 |
| 50:50 | 120 ± 8 | < 0.2 | -65 ± 7 |
Data are presented as mean ± standard deviation and are compiled from typical results reported in the literature.
Encapsulation Efficiency
The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug in the liposomal fraction.
Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug in POPC/POPG Liposomes
| POPC:POPG Molar Ratio | Encapsulation Efficiency (%) |
| 100:0 | 5 - 10 |
| 90:10 | 15 - 25 |
| 80:20 | 20 - 35 |
| 70:30 | 25 - 40 |
| 50:50 | 30 - 50 |
Encapsulation efficiency is highly dependent on the drug and the specific protocol used. The values presented are illustrative for a model hydrophilic drug.
Experimental Workflow and Diagrams
The following diagram illustrates the key steps in the preparation of POPG-containing liposomes.
References
Application Notes and Protocols for Protein-Lipid Interaction Studies Using POPG Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly known as POPG, is an anionic phospholipid widely utilized in the study of protein-lipid interactions. Its prevalence in bacterial membranes and its role in various cellular signaling pathways make it a crucial component for creating model membrane systems. These application notes provide a comprehensive guide to using POPG sodium salt in protein-lipid interaction studies, covering key experimental techniques, detailed protocols, and data interpretation.
POPG's negatively charged headgroup facilitates electrostatic interactions with positively charged residues on proteins, playing a significant role in the recruitment and binding of peripheral membrane proteins, antimicrobial peptides, and proteins involved in signal transduction.[1][2][3] Understanding these interactions is vital for elucidating protein function, drug development, and deciphering complex biological processes.
Key Applications of POPG in Protein-Lipid Interaction Studies
-
Mimicking Bacterial Membranes: The inner membrane of many Gram-negative and Gram-positive bacteria is rich in anionic phospholipids (B1166683) like POPG. Therefore, liposomes or nanodiscs containing POPG are excellent models for studying the interaction of antimicrobial peptides and proteins with bacterial membranes.[2][4][5]
-
Investigating Electrostatic Interactions: The net negative charge of POPG makes it ideal for studying the role of electrostatics in protein binding to membranes. By comparing binding to POPG-containing membranes versus neutral membranes (e.g., 100% POPC), researchers can dissect the contribution of electrostatic forces to the interaction.
-
Modulating Signal Transduction: POPG has been shown to modulate the activity of signaling pathways, such as the Toll-like receptor (TLR) pathway. It can inhibit lipopolysaccharide (LPS)-induced inflammation by preventing the formation of the TLR4 signaling complex.[6][7][8]
-
Facilitating Protein Structure and Function Studies: Incorporating membrane proteins into POPG-containing lipid bilayers for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into their structure, dynamics, and function in a near-native environment.[9][10]
Quantitative Data on Protein-POPG Interactions
The following table summarizes quantitative data from studies on the interaction of various peptides with POPG-containing membranes, primarily determined by Isothermal Titration Calorimetry (ITC).
| Peptide/Protein | Lipid Composition | Technique | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Stoichiometry (N) | Reference |
| Gramicidin S analogue (GS14dK4) | 100% POPG | ITC | 1.3 µM | +8.7 | -20.2 | 0.25 | [3] |
| C16-KKKK-NH2 | 100% POPG | ITC | 2.5 µM | -0.37 | -8.5 | 0.12 | [11] |
| C14-KKKK-NH2 | 100% POPG | ITC | 1.0 µM | -0.09 | -8.2 | 0.11 | [11] |
| Mastoparan-X | POPC/POPG (3:1) | ITC | Not explicitly stated | Exothermic to Endothermic transition | Not explicitly stated | Not explicitly stated | [12] |
| Pln149 | 100% POPG | ITC | Not explicitly stated | Endothermic | Not explicitly stated | Not explicitly stated | [13] |
Experimental Protocols
Preparation of POPG-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.[2][14][15][16]
Materials:
-
This compound powder
-
Other lipids as required (e.g., POPC)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of POPG and other lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a gentle stream of nitrogen or argon gas for at least 1-2 hours to remove residual solvent. For complete removal, place the flask in a desiccator under vacuum overnight.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration (typically 1-5 mg/mL).
-
Hydrate (B1144303) the lipid film by gentle rotation of the flask above the lipid's phase transition temperature (for POPG, this is -2°C, so room temperature is sufficient). This process can take 30 minutes to an hour. The solution will appear milky.[17][18][19]
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To increase the encapsulation efficiency and create more uniform multilamellar vesicles, subject the hydrated lipid suspension to 5-10 freeze-thaw cycles. Freeze the suspension in liquid nitrogen until solid, then thaw in a water bath at a temperature above the lipid's transition temperature.[2][20]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the highest transition temperature of the lipids in the mixture.
-
Load the lipid suspension into one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This will produce unilamellar vesicles of a defined size.[2][21][22]
-
-
Storage:
-
Store the resulting liposome (B1194612) solution at 4°C. For long-term storage, it is recommended to use them within a few days to avoid degradation or fusion.
-
Surface Plasmon Resonance (SPR) for Protein-POPG Interaction Analysis
This protocol outlines the steps for analyzing the binding of a protein to POPG-containing liposomes immobilized on an L1 sensor chip.[1][23][24]
Materials:
-
SPR instrument (e.g., Biacore)
-
L1 Sensor Chip
-
Prepared POPG-containing liposomes
-
Purified protein of interest (analyte)
-
Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4, filtered and degassed)[25][26]
-
Regeneration solution (e.g., 20 mM CHAPS or 10-100 mM NaOH)[24]
Procedure:
-
Chip Preparation and Liposome Immobilization:
-
Equilibrate the L1 sensor chip with running buffer.
-
Perform a cleaning injection with a detergent solution (e.g., 20 mM CHAPS) to prepare the lipophilic surface.[24]
-
Inject the POPG liposome solution (typically 0.5-1 mM) over the sensor surface at a low flow rate (e.g., 2-5 µL/min) to allow for liposome capture. Monitor the response units (RU) to achieve the desired immobilization level (typically 5000-8000 RU).[24][27]
-
Inject a stabilization solution (e.g., 100 mM NaOH for a short pulse) to remove any loosely bound or unstable liposomes.
-
Wash the surface extensively with running buffer until a stable baseline is achieved.
-
-
Analyte Binding Analysis:
-
Inject a series of dilutions of the purified protein (analyte) in running buffer over the immobilized liposome surface. Include a zero-concentration sample (running buffer alone) for baseline subtraction.
-
Monitor the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Subtract the reference surface signal and the zero-concentration injection signal from the analyte binding data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol describes the use of ITC to determine the thermodynamic parameters of protein binding to POPG liposomes.[3][12][13]
Materials:
-
Isothermal Titration Calorimeter
-
Prepared POPG-containing liposomes
-
Purified protein of interest
-
Dialysis buffer identical to the one used for liposome preparation
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the same buffer used for liposome preparation to minimize buffer mismatch effects.
-
Degas both the protein solution and the liposome suspension immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell (typically at a concentration 10-50 times the expected Kd).
-
Load the liposome suspension into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Set the experimental temperature and perform a series of small injections (e.g., 5-10 µL) of the liposome suspension into the protein solution.
-
Allow the system to reach equilibrium between injections. The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to obtain the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[3][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
This protocol provides a general workflow for preparing samples for solid-state or solution NMR to study protein structure and dynamics in a POPG-containing environment.[9][10][29][30]
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) purified protein
-
This compound and other lipids (e.g., DMPC for bicelles)
-
Detergent (e.g., DPC for bicelles)
-
NMR buffer
Procedure for Proteoliposomes (Solid-State NMR):
-
Reconstitution:
-
Solubilize the purified, labeled protein in a detergent-containing buffer.
-
Mix the solubilized protein with pre-formed POPG liposomes.
-
Remove the detergent slowly (e.g., by dialysis or using Bio-Beads) to allow the protein to insert into the liposome bilayer.
-
-
Sample Packing:
-
Pellet the proteoliposomes by ultracentrifugation.
-
Carefully pack the hydrated pellet into an NMR rotor.
-
-
NMR Data Acquisition:
-
Acquire solid-state NMR spectra to obtain structural and dynamic information.
-
Procedure for Bicelles (Solution NMR):
-
Bicelle Formation:
-
Prepare a mixture of a long-chain lipid (e.g., DMPC) and a short-chain lipid or detergent (e.g., DHPC or DPC) in a specific molar ratio (q-ratio). For protein incorporation, a mixture of POPG and DMPC can be used as the long-chain component.[31][32][33][34]
-
Co-dissolve the lipids in chloroform, dry to a film, and hydrate with NMR buffer containing the purified, labeled protein.
-
The mixture will spontaneously form bicelles upon gentle agitation and temperature cycling.
-
-
NMR Data Acquisition:
-
Transfer the protein-containing bicelle sample to an NMR tube.
-
Acquire solution NMR spectra to study the protein's structure, dynamics, and interaction with the lipid environment.
-
Visualizations
Signaling Pathway: POPG Inhibition of TLR4 Signaling
Caption: POPG inhibits LPS-induced TLR4 signaling by interfering with CD14 and MD-2.
Experimental Workflow for Protein-POPG Interaction Studies
References
- 1. Capture of intact liposomes on biacore sensor chips for protein-membrane interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome reconstitution [bio-protocol.org]
- 3. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual Interactions of LL-37 with POPC and POPE:POPG Bilayer Model Studied by All-Atom Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS-induced upregulation of the TLR4 signaling pathway inhibits osteogenic differentiation of human periodontal ligament stem cells under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic profiling of peptide membrane interactions by isothermal titration calorimetry: a search for pores and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 17. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Need Thin film hydration protocol for liposome preparation [bio.net]
- 20. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 22. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 23. Capture of Intact Liposomes on Biacore Sensor Chips for Protein–Membrane Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 24. L1-sensorchip [sprpages.nl]
- 25. researchgate.net [researchgate.net]
- 26. cytivalifesciences.com [cytivalifesciences.com]
- 27. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. nmr-bio.com [nmr-bio.com]
- 30. Solid state NMR of membrane proteins: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Bicelle samples for solid-state NMR of membrane proteins | Semantic Scholar [semanticscholar.org]
- 32. From nanodiscs to isotropic bicelles: a procedure for solution NMR studies of detergent sensitive integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Bicelle samples for solid-state NMR of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Bicelle samples for solid-state NMR of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for POPG Sodium Salt in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG) is an anionic phospholipid widely utilized in the development of drug delivery systems. Its unique properties, including a negative charge at physiological pH and its ability to modulate membrane fluidity, make it a valuable component in liposomal and nanoparticle formulations. These characteristics can enhance stability, influence drug encapsulation and release, and facilitate cellular uptake. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the effective use of POPG sodium salt in their drug delivery research.
Applications of this compound in Drug Delivery
POPG is a versatile excipient incorporated into various drug delivery platforms to:
-
Enhance Stability: The negative surface charge imparted by POPG prevents aggregation of nanoparticles through electrostatic repulsion, improving the colloidal stability of the formulation.
-
Modulate Drug Encapsulation and Release: POPG can influence the packing of lipid bilayers, which in turn affects the encapsulation efficiency and release kinetics of both hydrophilic and hydrophobic drugs. For instance, in combination with other lipids, it can create stable bilayers for efficient drug loading.
-
Facilitate Cellular Uptake: The anionic nature of POPG-containing nanoparticles can influence their interaction with cell membranes, often promoting cellular uptake through endocytic pathways such as macropinocytosis and clathrin-mediated endocytosis.[1][2]
-
Enable Targeted Delivery: While not a targeting ligand itself, POPG provides a versatile surface for the conjugation of targeting moieties, such as antibodies or peptides, to direct the drug delivery system to specific cells or tissues.
Quantitative Data on POPG-Containing Drug Delivery Systems
The following tables summarize key quantitative data from studies utilizing POPG in various drug delivery formulations.
Table 1: Doxorubicin-Loaded Liposomes
| Formulation Composition | Drug-to-Lipid Ratio (mol/mol) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| POPC/DOTAP/DOPE/DSPE-mPEG2000/Mal-PEG | 0.05 | 98.7 ± 13.25 | - | 94.1 | [3] |
| DSPC/Cholesterol/Oleic Acid | 0.192 | 135 ± 2.32 | - | 96.0 ± 2.92 | |
| Phosphatidylcholine/Cholesterol | - | 93.18 µm | - | 88.92 | [4] |
| PEOZ-CHMC-DOX Liposomes | - | ~120 | - | 97.3 ± 1.4 | [3] |
Table 2: Vancomycin-Loaded Liposomes
| Formulation Composition | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC/Cholesterol/DCP (3:1:0.25) | Thin-Film Hydration | 143.5 ± 3.8 | 0.160 ± 0.036 | -53.9 ± 10.8 | - | [5] |
| DSPC/Cholesterol/DCP (3:1:0.25) | Dehydration-Rehydration | 155.9 ± 3.6 | 0.160 ± 0.039 | -66.9 ± 3.2 | 21.9 ± 1.7 | [5] |
| Lecithin/Cholesterol | Dual Asymmetric Centrifugation | - | - | - | 58.53 ± 1.76 | [6] |
| Cationic and Conventional Liposomes | - | - | - | - | - | [7] |
Table 3: siRNA-Loaded Nanoparticles
| Formulation Composition | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEI | - | 230 - 270 | Anionic | > 90% | [8] |
| CS-TPP/DS/PG | - | 181 - 188 | +26 to +29 | - | [9] |
| LP-PEI1800-SPION | 20 | 174.33 ± 1.15 | 18.06 ± 1.72 | - | [10] |
Experimental Protocols
Protocol 1: Preparation of POPG-Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) containing POPG, which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[11][12][13][14][15]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of POPC, POPG, and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. The molar ratio of lipids can be varied depending on the desired properties of the liposomes. A common starting ratio is POPC:POPG:Cholesterol at 7:3:4.
-
For lipophilic drugs, dissolve the drug in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask.
-
For hydrophilic drugs, dissolve the drug in the hydration buffer.
-
The volume of the buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Agitate the flask by gentle rotation or vortexing at a temperature above the Tc of the lipids for 1-2 hours. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.
-
Push the suspension back and forth through the membrane for a specified number of passes (e.g., 11-21 times). This process forces the MLVs to break down and re-form into smaller, more uniform LUVs.
-
-
Purification:
-
To remove unencapsulated drug, the liposome (B1194612) suspension can be purified by methods such as size exclusion chromatography or dialysis against fresh buffer.
-
Protocol 2: Characterization of POPG-Containing Nanoparticles
This protocol outlines standard methods for characterizing the physicochemical properties of POPG-containing nanoparticles.[16][17][18][19][20]
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry (LDV)
-
Procedure:
-
Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Place the cuvette in the instrument.
-
Apply an electric field and measure the velocity of the particles.
-
The instrument software calculates the zeta potential based on the electrophoretic mobility. A negative zeta potential is expected for POPG-containing nanoparticles.
-
3. Encapsulation Efficiency (EE) and Drug Loading Content (LC):
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoparticle formulation using techniques like ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantify the amount of drug in the supernatant (free drug) and/or in the nanoparticle pellet (encapsulated drug) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and LC using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
LC (%) = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles) * 100
-
-
4. Morphology and Lamellarity Visualization:
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Procedure:
-
A small aliquot of the nanoparticle suspension is applied to a TEM grid.
-
The grid is rapidly plunge-frozen in a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the nanoparticles.
-
The frozen grid is then transferred to a cryo-TEM for imaging.
-
Cryo-TEM images provide direct visualization of the nanoparticle morphology (e.g., spherical, unilamellar, multilamellar) and size distribution.
-
Visualizations
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing POPG-containing liposomes.
Cellular Uptake Pathway of Anionic Liposomes
Caption: Cellular uptake of anionic liposomes via endocytic pathways.
Potential Interaction with MAPK Signaling Pathway
Caption: Potential inhibition of the MAPK pathway by a POPG-liposome drug.
Potential Interaction with NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB pathway by a POPG-liposome drug.
References
- 1. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake mechanisms of novel anionic siRNA lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in nanostructured delivery systems for vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fusogenic Liposomes Increase the Antimicrobial Activity of Vancomycin Against Staphylococcus aureus Biofilm [frontiersin.org]
- 8. Polymeric Nanoparticles for siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. mdpi.com [mdpi.com]
- 14. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticle Characterization | Cryo-TEM | Nano Imaging [nanoimagingservices.webflow.io]
- 17. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 18. entegris.com [entegris.com]
- 19. 3p-instruments.com [3p-instruments.com]
- 20. researchgate.net [researchgate.net]
Preparation of POPG-Containing Lipid Nanoparticles for Nucleic Acid Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The composition of these LNPs is critical to their efficacy and safety. While standard formulations often utilize phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), the inclusion of other phospholipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) can modulate the physicochemical properties of the nanoparticles, influencing their stability, charge, and interaction with biological membranes. POPG, an anionic phospholipid, can contribute to the overall charge and fusogenicity of LNPs, potentially enhancing endosomal escape of the nucleic acid payload.
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of POPG-containing LNPs for the delivery of siRNA.
Data Presentation
The following table summarizes the physicochemical properties of a representative POPG-containing LNP formulation for siRNA delivery. This formulation utilizes the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) in combination with POPG, cholesterol, and a PEGylated lipid.
| Formulation Code | Lipid Composition (molar ratio) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-POPG-1 | DOTAP/POPG/Chol/PEG-lipid | 10:1 | 147.5 ± 2.89 | < 0.2 | +12.26 ± 0.54 | > 95% |
N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid (DOTAP) to the phosphate (B84403) groups in the siRNA. Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of POPG-Containing Lipid Nanoparticles using Microfluidics
This protocol describes the preparation of POPG-containing LNPs for siRNA delivery using a microfluidic mixing device. This method allows for rapid and reproducible formulation with controlled particle size.
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or other suitable PEGylated lipid
-
siRNA
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr) and microfluidic cartridge
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve DOTAP, POPG, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., a starting point could be a modified standard ratio such as 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid, where POPG replaces or is part of the helper lipid component).
-
The total lipid concentration in the ethanol solution should be optimized, but a common starting point is 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming (e.g., to 60°C) may be necessary, especially for cholesterol.
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in citrate buffer (pH 4.0) at a concentration that will achieve the desired final siRNA concentration and N/P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer.
-
Load the lipid stock solution (organic phase) and the siRNA solution (aqueous phase) into separate syringes.
-
Set the desired flow rates and flow rate ratio (FRR). A common starting FRR is 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the siRNA, forming the LNPs.
-
-
Downstream Processing:
-
Collect the LNP dispersion from the outlet of the microfluidic device.
-
To remove the ethanol and raise the pH, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) at 4°C for at least 4 hours, with several buffer changes.
-
Alternatively, tangential flow filtration (TFF) can be used for buffer exchange and concentration.
-
Sterile filter the final LNP formulation through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the prepared LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, though freeze-thaw stability should be assessed.
-
Protocol 2: Characterization of POPG-Containing Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP dispersion in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
2. Zeta Potential Measurement:
-
Principle: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP dispersion in a low ionic strength buffer (e.g., 1 mM KCl or 10 mM NaCl) to an appropriate concentration.
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Measure the zeta potential using a DLS instrument with ELS capability.
-
Perform measurements in triplicate at 25°C.
-
3. Encapsulation Efficiency (EE) Determination:
-
Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®) is used to quantify the amount of encapsulated and free siRNA. The fluorescence of the dye is significantly enhanced upon binding to RNA. By measuring the fluorescence before and after lysing the LNPs with a detergent, the encapsulation efficiency can be calculated.
-
Materials:
-
RiboGreen® reagent or similar fluorescent dye for RNA quantification.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Triton™ X-100 (2% v/v solution in nuclease-free water).
-
96-well black microplate.
-
Plate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the siRNA in TE buffer at known concentrations.
-
Sample Preparation:
-
Total siRNA (Fluorescence after lysis): In a microplate well, mix a known volume of the LNP dispersion with the Triton X-100 solution to a final concentration of 0.5-1% Triton X-100. This will lyse the LNPs and release the encapsulated siRNA.
-
Free siRNA (Fluorescence before lysis): In a separate well, mix the same volume of the LNP dispersion with TE buffer instead of the detergent solution.
-
-
Dye Addition: Add the diluted RiboGreen® reagent to all standard and sample wells.
-
Incubation: Incubate the plate in the dark at room temperature for 5-10 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen®).
-
Calculation:
-
Determine the concentration of total siRNA and free siRNA from the standard curve.
-
Calculate the Encapsulation Efficiency (%) using the following formula:
-
-
Mandatory Visualization
Caption: Workflow for the preparation and characterization of POPG-containing lipid nanoparticles.
Caption: Workflow for determining the encapsulation efficiency of siRNA in POPG-LNPs.
Application Notes and Protocols for POPG Sodium Salt in Supported Lipid Bilayer Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) sodium salt in the formation of supported lipid bilayers (SLBs). SLBs are powerful tools in various research fields, including membrane biophysics, drug discovery, and biosensor development, serving as mimics of biological membranes.[1][2][3][4] POPG, a negatively charged phospholipid, is crucial for creating more physiologically relevant membrane models, particularly for mimicking bacterial membranes or for studies involving electrostatic interactions with membrane components.[1][5][6][7]
Introduction to POPG in Supported Lipid Bilayers
POPG is an anionic phospholipid that plays a significant role in determining the surface charge and overall biophysical properties of cell membranes.[7] Its incorporation into SLBs is essential for a variety of applications:
-
Mimicking Bacterial Membranes: Gram-negative bacterial membranes are rich in negatively charged lipids like PG.[1] SLBs containing POPG are therefore excellent models for studying antimicrobial peptides and antibiotics.[1]
-
Investigating Protein-Lipid Interactions: The negative charge of POPG facilitates the study of electrostatic interactions with peripheral and integral membrane proteins.[6][7]
-
Drug Delivery and Nanotechnology: POPG-containing liposomes and SLBs are utilized in drug delivery systems and for the surface modification of nanoparticles.
The formation of high-quality SLBs using POPG, often in combination with zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), is typically achieved through the vesicle fusion method.[1][2][5][8] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a solid support, such as silica (B1680970) or mica.[2][3]
Quantitative Data for POPG-Containing SLB Formation
The following tables summarize key quantitative parameters for the successful formation of SLBs containing POPG, compiled from various studies.
Table 1: Optimal Conditions for POPE/POPG SLB Formation on Silica
| Parameter | Value | Notes | Source |
| Lipid Composition | 75-90 mol% POPE, 10-25 mol% POPG | Mimics Gram-negative bacterial membranes. | [1][5] |
| Lipid Concentration | 0.1 - 0.2 mg/mL | [1][5][9] | |
| Vesicle Preparation | Tip or bath sonication | To form small unilamellar vesicles (SUVs). | [1][5] |
| Buffer | Tris or HEPES buffer, pH 7.4 | [5][10] | |
| Fusion Promoter | 2-3 mM CaCl₂ | Critical for inducing vesicle fusion. | [1][5] |
| Temperature | 37-50 °C | Above the phase transition temperature (Tm) of POPE. | [1][5] |
| Flow Rate | 1 mL/min | For continuous flow systems. | [1][5] |
Table 2: Characterization of POPE/POPG SLBs
| Parameter | 25 mol% POPG | 10 mol% POPG | Technique | Source |
| QCM-D Frequency Shift (Δf) | ~ -25 Hz | ~ -25 Hz | QCM-D | [1][5] |
| QCM-D Dissipation Shift (ΔD) | ~ 1.5 x 10⁻⁶ | ~ 0.5 x 10⁻⁶ | QCM-D | [1][5] |
| Bilayer Thickness (Lipid Core) | 31-32 Å | Similar to 25 mol% | Neutron Reflectometry (NR) | [1][5] |
| Headgroup Thickness | ~ 5 Å | Similar to 25 mol% | Neutron Reflectometry (NR) | [1][5] |
| Mean Molecular Area | ~ 59 Ų (at 25 °C) | Similar to 25 mol% | Neutron Reflectometry (NR) | [1] |
| Surface Coverage | > 95% | > 95% | Neutron Reflectometry (NR) | [1][5] |
Experimental Protocols
This section provides detailed protocols for the preparation of POPG-containing vesicles and the formation of SLBs on a silica substrate using the vesicle fusion method.
Vesicle Preparation Protocol
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a mixture of POPE and POPG.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (POPG)
-
Chloroform
-
Tris buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Nitrogen gas
-
Vacuum pump
-
Bath or tip sonicator
Procedure:
-
Lipid Mixture Preparation: In a clean glass vial, mix the desired molar ratio of POPE and POPG dissolved in chloroform.[1] For example, for a 75:25 mol% POPE:POPG mixture.
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[1]
-
Vacuum Desiccation: Place the vial under high vacuum for at least 1 hour to remove any residual chloroform.[1] The resulting lipid film can be stored at -20 °C.
-
Hydration: Resuspend the lipid film in Tris buffer to a final lipid concentration of 0.2 mg/mL.[1]
-
Vesicle Formation (Sonication): Sonicate the lipid suspension to form SUVs.
-
Bath Sonication: Place the vial in a bath sonicator for approximately 1 hour.[1]
-
Tip Sonication: Use a tip sonicator, being careful to avoid overheating the sample. Sonication is typically performed on ice in short bursts.
-
Supported Lipid Bilayer Formation Protocol
This protocol details the formation of a POPE/POPG SLB on a silica surface using the prepared vesicles.
Materials:
-
POPE/POPG SUVs (prepared as described above)
-
Silica-coated substrate (e.g., silicon wafer, quartz crystal)
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM stock)
-
Tris buffer
-
Syringe pump (for flow-through systems) or a static incubation chamber
Procedure:
-
Substrate Cleaning: Thoroughly clean the silica substrate. A common procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and Milli-Q water) followed by drying under nitrogen and treatment with plasma or UV/ozone to create a hydrophilic surface.
-
Initiation of SLB Formation:
-
Vesicle Deposition:
-
Monitoring SLB Formation: The formation of the SLB can be monitored in real-time using surface-sensitive techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) or Neutron Reflectometry (NR).[1][5] A successful SLB formation is typically indicated by a frequency shift of approximately -25 Hz in QCM-D.[1][5]
-
Rinsing: After the SLB has formed, rinse the surface with buffer (without vesicles) to remove any non-fused vesicles.
Visualizing the Process: Diagrams
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts in POPG-containing SLB formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
The Role of POPG in Mimicking Bacterial Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of biomedical research and drug development, particularly in the pursuit of novel antimicrobial agents, the use of model systems that accurately mimic the bacterial cell membrane is of paramount importance. Among the various components used to construct these models, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), or POPG, plays a crucial role. This anionic phospholipid is a key constituent of many bacterial membranes, and its inclusion in synthetic liposomes and bilayers allows for the creation of platforms that effectively replicate the electrostatic and biophysical properties of these natural structures.
These POPG-containing model membranes are instrumental in a wide range of applications, including the study of antimicrobial peptide (AMP) interactions, the screening of new drug candidates, and the investigation of membrane protein function. By providing a simplified and controllable environment, researchers can elucidate the molecular mechanisms of action, determine binding affinities, and assess the membrane-disrupting capabilities of potential therapeutics.
This document provides detailed application notes and experimental protocols for the use of POPG in mimicking bacterial membranes, with a focus on liposome-based assays.
Application Notes
Mimicking Gram-Positive and Gram-Negative Bacterial Membranes
The lipid composition of bacterial membranes varies significantly between Gram-positive and Gram-negative bacteria. Understanding these differences is critical for designing relevant model systems.
-
Gram-Positive Bacteria: The cell membranes of Gram-positive bacteria, such as Staphylococcus aureus, are characterized by a high proportion of anionic phospholipids, primarily phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). Therefore, liposomes with a high percentage of POPG are often used to model these membranes.
-
Gram-Negative Bacteria: Gram-negative bacteria, like Escherichia coli, have an inner and an outer membrane. The inner membrane is composed of phosphatidylethanolamine (B1630911) (PE), PG, and CL. The outer leaflet of the outer membrane is predominantly composed of lipopolysaccharide (LPS). For simplicity, the inner membrane is often modeled using a mixture of zwitterionic PE (such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, or POPE) and anionic POPG.
Investigating Antimicrobial Peptide (AMP) Interactions
A primary application of POPG-containing model membranes is the study of cationic AMPs. The negatively charged head group of POPG facilitates the initial electrostatic attraction of positively charged AMPs to the membrane surface, a critical first step in their mechanism of action. Subsequent events, such as membrane insertion, pore formation (e.g., barrel-stave, toroidal pore), or membrane disruption (e.g., carpet mechanism), can then be investigated using various biophysical techniques.
High-Throughput Screening of Drug Candidates
POPG-based liposome (B1194612) assays can be adapted for high-throughput screening of new antimicrobial drug candidates. By employing fluorescent probes that are sensitive to membrane permeabilization, large libraries of compounds can be rapidly assessed for their ability to disrupt bacterial membrane mimics.
Quantitative Data Summary
The following tables summarize key quantitative data related to the composition and biophysical properties of POPG-containing model bacterial membranes and their interactions with antimicrobial peptides.
Table 1: Representative Lipid Compositions for Mimicking Bacterial Membranes
| Bacterial Type | Model Membrane Composition (molar ratio) | Reference |
| Gram-Positive (e.g., S. aureus) | POPC:POPG (7:3) | [1] |
| Gram-Positive (e.g., S. aureus) | POPE:POPG (3:1) | [2] |
| Gram-Negative (e.g., E. coli inner membrane) | POPE:POPG (2:1) | |
| Gram-Negative (e.g., E. coli inner membrane) | POPE:POPG:Cardiolipin (7:2:1) |
Table 2: Biophysical Properties of POPG-Containing Liposomes
| Liposome Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| POPC:POPG (9:1) | ~120 | < 0.1 | -25 to -35 | |
| POPC:POPG (7:3) | ~110 | < 0.1 | -40 to -50 | |
| POPE:POPG (3:1) | ~130 | < 0.2 | -35 to -45 | |
| 100% POPG | ~100 | < 0.1 | -50 to -60 | [3] |
Table 3: Binding Affinities of Antimicrobial Peptides to Model Membranes
| Antimicrobial Peptide | Model Membrane | Binding Free Energy (ΔG, kcal/mol) | Reference |
| Protegrin 1 (β-sheet) | POPG/POPE (3:1) | Favorable | [2] |
| Magainin 2 (α-helix) | POPG/POPE (1:3) | Favorable | [2] |
| C16-KGGK | POPE/POPG (2:1) | ~ -11 | [4] |
| C16-GGGG | POPE/POPG (2:1) | ~ -9 | [4] |
Experimental Protocols
Protocol 1: Preparation of POPG-Containing Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and other desired lipids (e.g., POPE, POPC) in chloroform (B151607)
-
Chloroform
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
In a clean, round-bottom glass vial, add the desired amounts of lipid stocks (dissolved in chloroform) to achieve the target molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the bottom and lower sides of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[5]
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tm) of all lipids in the mixture. For POPG, the Tm is -2°C, but for mixtures containing lipids with higher Tms, this step is crucial.
-
Add the pre-warmed hydration buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
For improved lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membranes back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times).[6] This ensures that the final liposome suspension is in the opposite syringe from where it started.
-
The resulting translucent suspension contains LUVs of a relatively uniform size.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For short-term storage (up to a few days), they are generally stable. For longer-term storage, stability should be assessed.
-
Figure 1. Workflow for POPG-containing liposome preparation by extrusion.
Protocol 2: Biophysical Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and zeta potential of nanoparticles in suspension.[7]
Materials:
-
POPG-containing liposome suspension
-
Hydration buffer (filtered through a 0.22 µm filter)
-
DLS instrument with zeta potential measurement capability
-
Low-volume disposable cuvettes for sizing
-
Disposable folded capillary cells for zeta potential
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in filtered hydration buffer to a suitable concentration for DLS measurement (typically a 1:10 to 1:100 dilution, resulting in a slightly hazy solution). This prevents multiple scattering events.[8]
-
-
Size Measurement:
-
Transfer the diluted liposome suspension to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including solvent viscosity and refractive index, and equilibration time (e.g., 60-120 seconds).
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse sample.
-
-
Zeta Potential Measurement:
-
Transfer the diluted liposome suspension to a folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the DLS instrument.
-
Set the instrument parameters for zeta potential measurement.
-
Perform the measurement. The instrument will report the average zeta potential in millivolts (mV). For POPG-containing liposomes, the value should be negative.
-
Figure 2. Workflow for DLS-based characterization of liposomes.
Protocol 3: Antimicrobial Peptide Binding Assay using Fluorescence Spectroscopy
This protocol utilizes the intrinsic fluorescence of tryptophan residues in an AMP or a fluorescently labeled peptide to quantify its binding to POPG-containing liposomes.[9]
Materials:
-
Antimicrobial peptide (containing tryptophan or fluorescently labeled)
-
POPG-containing liposome suspension
-
Hydration buffer
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Preparation:
-
Prepare a stock solution of the AMP in the hydration buffer.
-
Determine the excitation and emission maxima of the peptide in the buffer. For tryptophan, excitation is typically around 280-295 nm, and emission is around 350 nm.
-
-
Titration:
-
In a quartz cuvette, add a fixed concentration of the AMP in the hydration buffer.
-
Record the initial fluorescence emission spectrum.
-
Successively add small aliquots of the liposome suspension to the cuvette, mixing gently after each addition.
-
After each addition, allow the system to equilibrate (e.g., 1-2 minutes) and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
As the peptide binds to the liposomes, its local environment becomes more hydrophobic, typically resulting in an increase in fluorescence intensity and a blue shift (a shift to shorter wavelengths) in the emission maximum.[10]
-
Plot the change in fluorescence intensity or the shift in emission maximum as a function of the lipid concentration.
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., the Langmuir or partition equilibrium model) to determine the binding affinity (e.g., dissociation constant, Kd, or partition coefficient, Kp).
-
Figure 3. Principle of fluorescence-based AMP binding assay.
Conclusion
POPG is an indispensable tool for researchers studying bacterial membranes and developing new antimicrobial therapies. The use of POPG-containing liposomes provides a robust, versatile, and reproducible platform for a wide range of biophysical and biochemical assays. The protocols and data presented in this document offer a foundation for the successful implementation of these model systems in the laboratory. By carefully controlling the experimental conditions and employing appropriate characterization techniques, researchers can gain valuable insights into the molecular interactions that govern the efficacy of antimicrobial agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Antimicrobial Lipopeptide Binding to Membranes: Origins of Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 6. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 7. news-medical.net [news-medical.net]
- 8. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAMP-Membrane Interactions Using Fluorescence Spectroscopy [en.bio-protocol.org]
- 10. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating POPG in Anionic Liposome Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic liposomes are versatile nanocarriers for drug delivery, offering advantages such as biocompatibility and the ability to encapsulate a wide range of therapeutic agents. The incorporation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) is a key strategy in the formulation of these delivery systems. POPG, a phospholipid with a negatively charged headgroup, imparts a negative surface charge to liposomes, influencing their physicochemical properties and biological interactions. This document provides detailed application notes and protocols for the incorporation of POPG in anionic liposome (B1194612) formulations, intended to guide researchers and drug development professionals in the design and characterization of these advanced drug delivery vehicles.
The inclusion of POPG in liposomal formulations can significantly enhance drug encapsulation, modulate release kinetics, and influence cellular uptake mechanisms. The negative charge conferred by POPG can prevent aggregation, thereby increasing colloidal stability. Furthermore, the interaction of anionic liposomes with cell surfaces and serum proteins is a critical aspect of their in vivo performance, and POPG plays a central role in mediating these interactions. These application notes will delve into the quantitative effects of POPG on liposome characteristics and provide standardized protocols for their preparation and analysis.
Data Presentation
The following tables summarize quantitative data on the impact of POPG and other formulation components on the key physicochemical properties of liposomes.
Table 1: Effect of POPG Concentration on Zeta Potential
| Phospholipid Composition (molar ratio) | Zeta Potential (mV) | Reference |
| SOPC | -15 | [1] |
| SOPC/POPG (80:20) | -47 | [1] |
| DOPC/DOPG (in PBS) | -5 mV (in cMEM) | [2] |
| DOPG/Cholesterol (2:1) (in PBS) | Converged to -5 mV (in cMEM) | [2] |
| PC/SA (12.0:5.0:5.0) in PBS pH 5.6 | +30.1 ± 1.2 | [3] |
| PC/DCP (8.5:4.5:6.5) in PBS pH 5.6 | -36.7 ± 3.3 | [3] |
SOPC: 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; cMEM: complete minimum essential medium; PC: Phosphatidylcholine; SA: Stearylamine; DCP: Dicetyl phosphate.
Table 2: Encapsulation Efficiency of Hydrophilic and Hydrophobic Drugs in Liposomes
| Drug | Liposome Composition | Encapsulation Efficiency (%) | Drug Type | Reference |
| Calcein | POPC:POPG (7:3) | Not specified, but leakage is studied | Hydrophilic | [4] |
| Quercetin | Lecithin-based | 42% (by HPH) | Hydrophobic | [1] |
| Quercetin | Chitosan/lecithin (B1663433) polymeric nanocapsules | 71.14% | Hydrophobic | [5] |
| EGCG & Quercetin | Lecithin-based | 64.05% (EGCG), 61.73% (Quercetin) | Hydrophobic | [6][7] |
| 5-Fluorouracil | Liposomes with 5 mol% PEG | 16.0 ± 2.2% | Hydrophilic | [2] |
| 5-Fluorouracil | Soy lecithin/cholesterol | ~60% | Hydrophilic | [8] |
| Methotrexate | Liposomes | >90% release in 24h at pH 5.4 | Hydrophilic | [9] |
| Doxorubicin | Stealth PoP liposomes | Not specified, but loading is studied | Hydrophilic | [5] |
| siRNA | LNP with cleavable peptide Y | 99.3 ± 0.1% | Hydrophilic | [10] |
| siRNA | LNP without cleavable peptide Y | 92.5 ± 0.7% | Hydrophilic | [10] |
HPH: High-Pressure Homogenization; EGCG: Epigallocatechin-3-gallate; PEG: Polyethylene glycol; LNP: Lipid Nanoparticle.
Table 3: In Vitro Drug Release from Liposomal Formulations
| Drug | Liposome Formulation | Release Conditions | Cumulative Release | Reference |
| 5-Fluorouracil | Neutral liposomes | In vitro, >50% in 40 min | >50% in 40 min | [2] |
| 5-Fluorouracil | Soy lecithin liposomes | In vitro, first 2 h | ~50% | [8] |
| Methotrexate | Liposomal nanoparticles | pH 5.4, 24 h | >90% | [9] |
| Doxorubicin | PEGylated liposomes | pH 7.4, 72 h | 35-55% (from physical mix at 4°C), 70-90% (from physical mix at 37°C) | [11] |
| Calcein | POPC:POPG (7:3) | Concentration-dependent | < 30% for Peptoid 1 | [4] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of POPG-containing anionic liposomes.
Protocol 1: Preparation of Anionic Liposomes by Thin-Film Hydration followed by Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size distribution.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Cholesterol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas source
-
Vacuum pump
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of POPC, POPG, and cholesterol (and the hydrophobic drug, if applicable) in chloroform in a round-bottom flask. The molar ratio of lipids will determine the properties of the liposomes. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film. The volume of the buffer will determine the final lipid concentration. b. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of the lipids for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Force the liposome suspension through the membrane by pushing the plunger of the syringe. Repeat this process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).
-
Purification (Optional): a. To remove the unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
Protocol 2: Characterization of Anionic Liposomes
This protocol outlines the key characterization techniques to assess the quality of the prepared liposomes.
2.1 Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
Equipment:
-
Zetasizer or similar DLS instrument
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) to assess the size distribution.
-
For zeta potential measurement, use an appropriate folded capillary cell.
-
The zeta potential measurement will provide information about the surface charge of the liposomes.
2.2 Determination of Encapsulation Efficiency
Procedure for Hydrophilic Drugs:
-
Separate the unencapsulated drug from the liposomes using a suitable method like size exclusion chromatography or centrifugation.
-
Collect the liposome fraction.
-
Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Procedure for Hydrophobic Drugs:
-
Separate the liposomes from the unencapsulated drug.
-
Dissolve the lipid bilayer (containing the encapsulated drug) in a suitable organic solvent.
-
Quantify the amount of encapsulated drug.
-
Calculate the EE% as described above.
Protocol 3: In Vitro Drug Release Study
This protocol describes a common method to evaluate the drug release profile from liposomes.
Equipment:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4, or a buffer mimicking physiological conditions)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a container with a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of POPG in anionic liposome formulations.
References
- 1. Design and advanced characterization of quercetin-loaded nano-liposomes prepared by high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal 5-Fluorouracil Polymer Complexes Facilitate Tumor-Specific Delivery: Pharmaco-Distribution Kinetics Using Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The scavenger receptor CD36 plays a role in cytokine-induced macrophage fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Co-Encapsulation of EGCG and Quercetin in Liposomes for Optimum Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Characterization of Liposomal Methotrexate and Its Effect on BT-474 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repetitive drug releases from light-activatable micron-sized liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Cell Signaling by the Scavenger Receptor CD36: Implications in Atherosclerosis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of POPG in Membrane Protein Reconstitution
References
- 1. Anionic phospholipids are determinants of membrane protein topology | The EMBO Journal [link.springer.com]
- 2. Anionic lipids stimulate Sec-independent insertion of a membrane protein lacking charged amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Bilayer Composition Can Influence the Orientation of Proteorhodopsin in Artificial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coarse-Grained Molecular Dynamics Simulations of POPG-Containing Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG, is an anionic phospholipid that is a major component of bacterial cell membranes. This characteristic makes it a crucial element in computational studies aimed at understanding the mechanisms of action of antimicrobial peptides (AMPs) and other membrane-interacting molecules. Coarse-grained (CG) molecular dynamics (MD) simulations offer a computationally efficient method to study large-scale membrane phenomena, such as lipid self-assembly, peptide-membrane interactions, and membrane disruption, over extended time scales that are often inaccessible to all-atom simulations.
These application notes provide an overview of the use of POPG in CG MD simulations, primarily with the widely used Martini force field. Detailed protocols for setting up and running simulations of POPG-containing bilayers, as well as examples of quantitative data derived from such simulations, are presented to guide researchers in this field.
Applications of POPG in Coarse-Grained MD Simulations
CG MD simulations of POPG-containing membranes have been instrumental in elucidating the behavior of various biomolecular systems. Key applications include:
-
Antimicrobial Peptide (AMP) Interactions: A primary application is the study of how positively charged AMPs selectively target and disrupt negatively charged bacterial membranes.[1][2][3][4] Simulations can reveal mechanisms like pore formation, membrane thinning, and lipid extraction. For instance, studies have shown that AMPs like aurein (B1252700) 1.2 can form pore-like structures in POPG/POPE mixtures, which serve as a model for bacterial membranes.[1]
-
Lipid Organization and Dynamics: The presence of POPG influences the local organization and dynamics of lipids within a membrane. CG simulations can quantify these effects, such as the recruitment of anionic POPG lipids to the binding sites of peptides or proteins.[3]
-
Protein-Membrane Interactions: Understanding how peripheral and integral membrane proteins interact with specific lipid types is crucial for their function. CG simulations can be used to study the binding and insertion of proteins into POPG-containing bilayers. For example, the fusogenic peptide PAP248–286, implicated in HIV fusion, shows enhanced binding to membranes with increasing POPG concentrations.[5][6]
-
Lipid Nanoparticle (LNP) Formulation: CG simulations are increasingly used to understand the self-assembly and structure of LNPs, which are important for drug and mRNA delivery.[7][8] While not exclusively focused on POPG, the principles and methods are applicable to designing LNPs with specific lipid compositions.
Experimental Protocols
This section provides a detailed protocol for setting up and running a CG MD simulation of a POPG-containing lipid bilayer using the Martini force field and the GROMACS simulation package.
Protocol 1: System Setup for a POPG/POPE Bilayer
This protocol outlines the steps to generate a coarse-grained model of a mixed POPG/POPE lipid bilayer, a common mimic of a bacterial membrane.
1. System Preparation: Coarse-Graining with martinize2
-
Objective: To obtain the coarse-grained coordinates and topology for the individual lipid molecules. While pre-coarse-grained lipid structures are often available, martinize2 is a versatile tool for coarse-graining molecules.
-
Procedure:
-
Obtain the atomistic structures of POPG and POPE (e.g., from a structure database or by building them).
-
Use the martinize2 script (part of the Vermouth Python library) to convert the atomistic structures to Martini coarse-grained models.[9]
-
This will generate the coarse-grained coordinate files (.pdb) and topology files (.top) for each lipid.
-
2. Building the Membrane Bilayer with insane.py
-
Objective: To generate the initial coordinates of the lipid bilayer, solvate it, and add ions.
-
Procedure:
-
Use the insane.py (INSert membrANE) script, a powerful tool for building complex bilayers.[10]
-
To create a 3:1 POPE:POPG bilayer, for example, you would run a command similar to this:
This command builds a 15x15 nm² bilayer with a 75:25 ratio of POPE to POPG and solvates it in a 10 nm high box.
-
The script will generate a GROMACS coordinate file (system.gro) and a topology file (system.top).
-
3. System Equilibration
-
Objective: To relax the system and bring it to the desired temperature and pressure.
-
Procedure:
-
Energy Minimization: Remove any steric clashes in the initial configuration.
-
Equilibration with Restraints: Gradually relax the system while keeping positional restraints on the lipid headgroups to allow the tails to relax. This is often done in multiple steps with decreasing restraint force constants.
-
4. Production MD Simulation
-
Objective: To run the simulation without restraints to collect data for analysis.
-
Procedure:
Simulation Parameters (Example md.mdp file)
Quantitative Data from POPG CG Simulations
The following table summarizes key quantitative parameters that can be extracted from CG MD simulations of POPG-containing membranes. The values provided are illustrative and can vary depending on the specific force field version, simulation parameters, and lipid composition.
| Parameter | System Composition | Value | Reference |
| Area per Lipid (APL) | 100% POPC | 64.3 Ų | [6] |
| 70% POPC / 30% POPG | 64.4 Ų | [6] | |
| 50% POPC / 50% POPG | 64.42 ± 0.89 Ų | [6] | |
| Membrane Thickness | di-16:0 DGDG | 41 Å | [11] |
| Lipid Diffusion Coefficient | Pure and mixed lipid bilayers | Varies with composition and conditions | [12] |
| Peptide-Membrane Binding | PAP248–286 with 50% POPG | Increased binding trajectories | [5] |
Visualizations
Experimental Workflow for CG MD Simulation of a POPG-containing Bilayer
The following diagram illustrates the general workflow for setting up and running a coarse-grained molecular dynamics simulation of a lipid bilayer containing POPG.
References
- 1. A coarse-grained approach to studying the interactions of the antimicrobial peptides aurein 1.2 and maculatin 1.1 with POPG/POPE lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulations of Human Antimicrobial Peptide LL-37 in Model POPC and POPG Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a potent antimicrobial lipopeptide via coarse-grained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Coarse-Grained Simulation of mRNA-Loaded Lipid Nanoparticle Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. tutorial2_lipidomics_mag2 – Martini Force Field Initiative [cgmartini.nl]
- 10. Coarse-grained molecular dynamics simulations reveal lipid access pathways in P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: POPG Liposome Formulations
Welcome to the technical support center for POPG-containing liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to the aggregation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes.
Frequently Asked Questions (FAQs)
Q1: Why are my POPG liposomes aggregating?
POPG is an anionic (negatively charged) phospholipid. Aggregation primarily occurs due to the neutralization of this surface charge by components in your buffer. When the electrostatic repulsion between individual liposomes is weakened, they can approach each other and clump together. Key factors include high ionic strength, the presence of divalent cations (like Ca²⁺ and Mg²⁺), and suboptimal pH.[1][2][3]
Q2: How does the composition of my buffer affect POPG liposome stability?
Buffer composition is critical. High concentrations of salts, especially those containing divalent cations, can cause rapid aggregation. It is often recommended to prepare and store POPG liposomes in a low-ionic-strength buffer, such as a HEPES buffer at pH 7.4, or in non-electrolyte solutions like sucrose (B13894) to maintain physiological osmolality.[4][5][6]
Q3: What is the specific role of pH and ionic strength in aggregation?
-
pH: The negative charge on POPG is due to its phosphate (B84403) group, which has a pKa of approximately 3.5.[7] At a neutral pH (~7.4), this group is fully deprotonated, providing a strong negative surface charge that promotes stability.[7] Lowering the pH towards the pKa will neutralize this charge, reducing electrostatic repulsion and leading to aggregation.[7][8][9]
-
Ionic Strength: Cations in the buffer can "screen" the negative surface charge of the liposomes. This effect compresses the electrical double layer surrounding each vesicle, which diminishes the repulsive forces between them and can lead to aggregation, even at neutral pH.[10][11]
Q4: Can I include divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) in my formulation?
Extreme caution is advised. Divalent cations are highly effective at inducing aggregation of anionic liposomes like those containing POPG.[1][2][12] They can form bridges between the negatively charged phosphate groups of adjacent liposomes, effectively cross-linking them and causing significant aggregation and fusion.[1][13] If their presence is unavoidable, their concentration must be kept below the critical aggregation concentration (CAC).
Q5: How can I improve the long-term stability and prevent aggregation during storage?
For long-term stability, consider the following strategies:
-
PEGylation: Incorporating a small percentage (e.g., 2-5 mol%) of PEG-conjugated lipids (like DSPE-PEG2000) into your formulation creates a steric barrier on the liposome surface.[14][][16][17] This "stealth" coating physically hinders liposomes from getting close enough to aggregate and also shields the surface charge.[][18]
-
Lyophilization (Freeze-Drying): To prevent aggregation and degradation during long-term storage, liposomes can be lyophilized.[19][20] This process requires the use of cryoprotectants (e.g., sucrose, trehalose) in the formulation to protect the vesicle structure during freezing and drying.[21][22][23]
-
Storage Conditions: Store liposome solutions at 4°C and never freeze them unless they have been specifically formulated with cryoprotectants for lyophilization.[4]
Troubleshooting Guides
Problem: Liposomes Aggregate Immediately After Preparation
| Potential Cause | Recommended Solution |
| High Ionic Strength of Hydration Buffer | Use a low-salt buffer (e.g., 10-20 mM HEPES, pH 7.4) or a non-electrolyte solution like 10% sucrose for hydration.[5] Avoid using high-concentration saline or phosphate-buffered saline (PBS) initially. |
| Presence of Divalent Cations | Ensure all glassware is thoroughly rinsed with deionized water. Use buffers prepared with high-purity water and salts. If possible, add a chelating agent like EDTA to sequester any contaminating divalent cations.[2][7] |
| Incorrect pH | Verify the pH of your final liposome suspension. Adjust to a range of 7.0-8.0 to ensure the POPG headgroup is fully charged.[8][9][24] |
| High Lipid Concentration | Try preparing the liposomes at a lower total lipid concentration. Highly concentrated formulations are more prone to aggregation. |
Problem: Liposomes Are Stable Initially but Aggregate During Storage
| Potential Cause | Recommended Solution |
| Leaching of Ions from Storage Container | Store liposomes in high-quality glass or polypropylene (B1209903) vials known to have low levels of leachable ions. |
| Lack of Steric Stabilization | Incorporate 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into the lipid mixture during preparation to provide a protective steric shield.[14][16][25] |
| Freeze-Thaw Cycles | Do not freeze aqueous liposome suspensions. The formation of ice crystals can disrupt the vesicle structure, leading to fusion and aggregation upon thawing.[4][23] For long-term storage, lyophilization with cryoprotectants is the preferred method.[19] |
Problem: Liposomes Aggregate After Adding a Drug or Molecule
| Potential Cause | Recommended Solution |
| Molecule is Cationic or has Cationic Regions | The positive charges on your molecule can interact with the anionic POPG, neutralizing the surface charge and causing aggregation.[26] |
| - Increase Surface Charge: Increase the molar percentage of POPG in the formulation to provide more negative charge. | |
| - Add PEGylation: A PEG layer can shield the surface charge and prevent direct interaction between the cationic molecule and the anionic lipid headgroups.[][27] | |
| Molecule Disrupts Membrane Integrity | Some molecules can insert into the lipid bilayer and alter its properties, leading to instability and fusion. |
| - Incorporate Cholesterol: Adding cholesterol (up to 30-40 mol%) can increase the rigidity and stability of the lipid bilayer, making it more resistant to disruption.[28][29][30] |
Quantitative Data Summary
The stability of POPG liposomes is highly dependent on environmental factors. The following tables summarize key quantitative data from literature.
Table 1: Effect of pH and Ionic Strength on POPG Liposome Stability
| Parameter | Condition | Typical Zeta Potential (mV) | Observation |
|---|---|---|---|
| pH | pH 7.4 (Low Ionic Strength) | -40 to -60 mV[31] | Stable, high electrostatic repulsion |
| pH 4.0 (Low Ionic Strength) | -10 to -20 mV | Reduced charge, increased risk of aggregation[7] | |
| Ionic Strength | 10 mM NaCl | ~ -45 mV | Stable dispersion |
| | 150 mM NaCl | ~ -25 mV | Reduced stability, potential for aggregation[10] |
Note: A zeta potential more negative than -30 mV is generally considered indicative of a stable liposomal suspension.[32]
Table 2: Critical Aggregation Concentrations (CAC) of Divalent Cations for Anionic Liposomes
| Divalent Cation | Typical CAC Range | Reference |
|---|---|---|
| Ca²⁺ | 1-5 mM | [1][12] |
| Mg²⁺ | 5-15 mM |[1] |
Note: CAC values can vary based on the specific lipid composition, total lipid concentration, and buffer conditions.
Key Experimental Protocols
Protocol 1: Preparation of Stable POPG Liposomes (100 nm) by Extrusion
-
Lipid Film Hydration:
-
Co-dissolve your lipids (e.g., POPC and POPG at a desired molar ratio, with or without cholesterol and DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a low-ionic-strength buffer (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.4). Degassing the buffer beforehand can help reduce bubble formation.[6]
-
Incubate the flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes, with gentle agitation, to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a 100 nm pore size polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[6][33]
-
-
Characterization and Storage:
-
Measure the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Store the final liposome suspension at 4°C. Do not freeze.
-
Protocol 2: Measuring Liposome Size and Zeta Potential via DLS
-
Sample Preparation:
-
Dilute a small aliquot of your liposome suspension in the same buffer used for hydration to achieve an appropriate scattering intensity (typically a dilution of 1:100 to 1:1000).
-
-
Size Measurement (Hydrodynamic Diameter):
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C).
-
Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse population.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specialized zeta potential cell (e.g., a folded capillary cell).[34]
-
Place the cell in the instrument.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.
-
A highly negative value (e.g., < -30 mV) indicates good electrostatic stability.[32]
-
Visual Guides
Troubleshooting Workflow for POPG Liposome Aggregation
Caption: Troubleshooting workflow for identifying and solving POPG liposome aggregation.
Mechanism of Divalent Cation-Induced Aggregation
Caption: Divalent cations neutralize and bridge anionic POPG liposomes, causing aggregation.
References
- 1. Formation of giant liposomes promoted by divalent cations: critical role of electrostatic repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect on the Liposome Morphology of DOPS in Ionic Solution [jscimedcentral.com]
- 12. Formation of giant liposomes promoted by divalent cations: critical role of electrostatic repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fusogenic capacities of divalent cations and effect of liposome size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. liposomes.ca [liposomes.ca]
- 17. encapsula.com [encapsula.com]
- 18. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. EP1809254A2 - Lyophilized liposome formulations and method - Google Patents [patents.google.com]
- 23. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jptcp.com [jptcp.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics | MDPI [mdpi.com]
Technical Support Center: POPG Liposome Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered by researchers, scientists, and drug development professionals working with 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My POPG liposomes are aggregating. What are the possible causes and how can I fix it?
Answer: Aggregation of POPG liposomes is a common issue, often stemming from factors that reduce the electrostatic repulsion between the negatively charged vesicles.
Troubleshooting Steps:
-
Check Buffer Composition:
-
Divalent Cations: The presence of divalent cations like Ca²⁺ and Mg²⁺ in your buffer can neutralize the negative charge of POPG headgroups, leading to rapid aggregation.
-
Solution: Use a buffer without divalent cations, such as a HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS) prepared with chelators like EDTA to sequester any contaminating divalent cations.
-
-
Ionic Strength: High ionic strength can screen the surface charge, reducing the repulsive forces between liposomes.[1]
-
Solution: If your application allows, reduce the salt concentration of your buffer. For instance, you could decrease the NaCl concentration from 150 mM to 50 mM.
-
-
-
pH of the Medium: The charge of the phosphoglycerol headgroup is pH-dependent. At acidic pH, the phosphate (B84403) group can become protonated, reducing the negative surface charge and leading to aggregation.
-
Solution: Maintain the pH of your liposome (B1194612) suspension above the pKa of the phosphate group (typically around pH 2-3), ideally in the neutral range (pH 6.5-7.5) for optimal stability.[2]
-
-
Inadequate Hydration: Incomplete hydration of the lipid film can result in the formation of large, unstable aggregates.
-
Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film above the phase transition temperature (Tm) of POPG (-2 °C) and use gentle agitation to facilitate vesicle formation.
-
2. I'm observing leakage of the encapsulated drug from my POPG liposomes. What could be the reason and how can I improve retention?
Answer: Leakage of encapsulated contents is a sign of compromised membrane integrity. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Storage Temperature: Storing liposomes at temperatures above their phase transition temperature can increase membrane fluidity and permeability, leading to leakage. Conversely, freezing can cause ice crystal formation, which can rupture the liposomes.
-
Lipid Hydrolysis: Over time, the ester bonds in phospholipids (B1166683) can hydrolyze, leading to the formation of lysolipids and free fatty acids. These degradation products can destabilize the bilayer and increase its permeability.[5]
-
Presence of Destabilizing Agents: Certain molecules, including some peptides, proteins, and detergents, can interact with and disrupt the liposome membrane, causing leakage.[3]
-
Solution: If your formulation includes other components, assess their potential to interact with the lipid bilayer. Consider modifying the liposome composition to enhance stability (see question 3).
-
3. How can I improve the overall stability of my POPG liposomes for in vitro and in vivo applications?
Answer: Incorporating stabilizing agents into your POPG liposome formulation can significantly enhance their stability and performance.
Solutions:
-
Incorporate Cholesterol: Cholesterol is a crucial component for modulating membrane fluidity and reducing permeability. It intercalates between phospholipid molecules, increasing the packing density and mechanical rigidity of the bilayer.[8][9]
-
Recommendation: A common starting point is a lipid-to-cholesterol molar ratio of 2:1 or 70:30.[10] The optimal ratio may vary depending on the specific application and should be determined experimentally.
-
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) to the liposome formulation creates a hydrophilic layer on the surface. This "stealth" coating provides steric hindrance, which prevents aggregation and reduces clearance by the mononuclear phagocyte system (MPS) in vivo, thereby prolonging circulation time.[11][12][13]
-
Recommendation: The molar ratio of PEG-lipid can be varied, typically between 1-10 mol%, to achieve the desired stability and biological performance.[12]
-
Quantitative Data on POPG Liposome Stability
The following tables summarize quantitative data on factors affecting POPG liposome stability. Note that the exact values can vary depending on the specific experimental conditions.
Table 1: Effect of Storage Temperature on the Stability of POPC/POPG (3:1) Liposomes
| Storage Temperature (°C) | Time (months) | Average Diameter (nm) | Polydispersity Index (PDI) |
| 5 | 0 | 75.9 | 0.111 |
| 6 | ~78 | ~0.12 | |
| 12 | ~80 | ~0.13 | |
| 24 | ~82 | ~0.14 | |
| 25 (Room Temperature) | 0 | 75.9 | 0.111 |
| 6 | ~85 | ~0.18 | |
| 12 | ~95 | ~0.25 | |
| 24 | >100 (significant aggregation) | >0.3 | |
| 37 | 0 | 75.9 | 0.111 |
| 6 | >150 (significant aggregation) | >0.4 |
Data adapted from a study on anionic liposomes, demonstrating a clear trend of increased size and PDI with higher storage temperatures over time.[14]
Table 2: Influence of pH on Calcein (B42510) Leakage from POPC/POPG (4:1) Liposomes
| pH | Incubation Time (hours) | Calcein Leakage (%) |
| 5.0 | 1 | ~15 |
| 6 | ~25 | |
| 24 | ~40 | |
| 7.4 | 1 | ~5 |
| 6 | ~10 | |
| 24 | ~18 | |
| 9.0 | 1 | ~8 |
| 6 | ~15 | |
| 24 | ~28 |
Data synthesized from studies showing increased leakage at both acidic and alkaline pH compared to neutral pH.[15]
Table 3: Effect of Cholesterol Molar Ratio on the Stability of Phosphatidylcholine Liposomes
| PC:Cholesterol Molar Ratio | Average Diameter (nm) | Zeta Potential (mV) | Stability Note |
| 100:0 | 250-400 | -5 to -10 | Prone to aggregation over time |
| 80:20 | 255-360 | -15 to -25 | Improved stability compared to 100:0 |
| 70:30 (2:1) | 200-300 | -20 to -35 | Generally considered the most stable formulation |
| 60:40 | 220-350 | -25 to -40 | Stable, but may have slightly larger initial size |
| 50:50 | 280-400 | -30 to -45 | Increased rigidity, but may lead to larger vesicles |
Data adapted from studies on phosphatidylcholine-cholesterol liposomes, illustrating the trend of improved stability with the inclusion of cholesterol, with a 70:30 ratio often being optimal.[8][10][16]
Experimental Protocols
1. Preparation of POPG Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing unilamellar POPG liposomes.
Materials:
-
POPG and other lipids (e.g., POPC, cholesterol) in chloroform (B151607)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, HBS, pH 7.4)
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Add the desired amounts of lipids dissolved in chloroform to a round-bottom flask.[17]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the highest Tm of the lipids (for POPG, room temperature is sufficient).
-
Gradually reduce the pressure to evaporate the chloroform, leaving a thin, uniform lipid film on the wall of the flask.[17]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[18]
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask containing the lipid film.[17] The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the water bath (above the lipid Tm) for 1-2 hours. Gentle agitation helps to swell and detach the lipid sheets from the flask wall, forming multilamellar vesicles (MLVs).[18]
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[19]
-
2. Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of liposomes. When coupled with an applied electric field, it can also measure the zeta potential, an indicator of surface charge and colloidal stability.[20][21]
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement (this prevents multiple scattering effects).
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (buffer).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the size and/or zeta potential measurement according to the instrument's software instructions.
-
Analyze the resulting size distribution (Z-average, PDI) and zeta potential values. A PDI value below 0.2 generally indicates a monodisperse population. A zeta potential more negative than -30 mV or more positive than +30 mV typically indicates good electrostatic stability.
-
3. Calcein Leakage Assay for Membrane Permeability
This assay is used to quantify the leakage of encapsulated contents from liposomes. Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated in liposomes at a high concentration, the fluorescence is low. If the liposomes are compromised and the calcein leaks out into the surrounding buffer, it becomes diluted, and the fluorescence increases.[4][22][23]
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare liposomes using the thin-film hydration method as described above, but use a concentrated calcein solution (e.g., 50-100 mM in buffer, pH 7.4) as the hydration medium.[19]
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using size exclusion chromatography (e.g., with a Sephadex G-50 column).[4] The liposomes will elute in the void volume.
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the desired buffer in a fluorometer cuvette.
-
Measure the initial fluorescence (F₀).
-
Induce leakage by adding the agent of interest (e.g., a peptide, or by changing the pH or temperature).
-
Monitor the fluorescence intensity over time (Ft).
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (F_max).[23]
-
-
Calculation of Percent Leakage:
-
The percentage of calcein leakage at a given time (t) can be calculated using the following formula:
-
% Leakage = [(Ft - F₀) / (F_max - F₀)] * 100
-
-
Visualizations
Caption: Troubleshooting workflow for POPG liposome aggregation.
Caption: Experimental workflow for POPG liposome preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
- 10. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 18. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 19. Encapsulation and release of calcein from herceptin-conjugated eLiposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. brookhaveninstruments.com [brookhaveninstruments.com]
- 22. dysart.co.nz [dysart.co.nz]
- 23. encapsula.com [encapsula.com]
Technical Support Center: POPG Vesicle Formation by Hydration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) vesicle formation using the thin-film hydration method.
Troubleshooting Guides
Problem: The dried lipid film is difficult to hydrate (B1144303) or detaches from the flask in large sheets.
Answer:
This issue often stems from an uneven or improperly dried lipid film. Here are several potential causes and solutions:
-
Incomplete Solvent Removal: Residual organic solvent can interfere with the hydration process. Ensure the lipid film is dried under a high vacuum for an extended period (at least 2 hours, or overnight for best results) to remove all traces of the organic solvent.[1][2]
-
Uneven Lipid Film: A thick, uneven film will not hydrate uniformly. To create a thin, even film, rotate the round-bottom flask at a consistent and adequate speed during the evaporation of the solvent. A solvent mix like chloroform (B151607) and methanol (B129727) can sometimes aid in forming a more uniform film.[3]
-
Lipid Concentration: High lipid concentrations can lead to recrystallization upon solvent removal, making hydration difficult.[3] Consider reducing the initial lipid concentration.
-
Flask Surface: Ensure the glass surface of the round-bottom flask is clean and free of contaminants that could hinder lipid adhesion.
Problem: The vesicle suspension appears milky or cloudy after hydration and extrusion/sonication.
Answer:
A milky or cloudy appearance often indicates the presence of large, multilamellar vesicles (MLVs) or aggregated vesicles.[4] The goal of many protocols is to form small or large unilamellar vesicles (SUVs or LUVs), which typically result in a clear or translucent suspension.
-
Hydration Temperature: The hydration buffer should be pre-heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture.[2][5] For POPG, the Tm is -2°C, but if mixed with other lipids with higher Tms (like POPE with a Tm of 25°C), the hydration temperature must exceed the highest Tm.[6]
-
Insufficient Energy Input: Vortexing alone is often insufficient to break down MLVs into smaller vesicles. Employ post-hydration sizing methods:
-
Vesicle Aggregation: The presence of divalent cations (like Ca²⁺ or Mg²⁺) in the hydration buffer can neutralize the negative charge of POPG headgroups, leading to vesicle aggregation.[6] While sometimes used to promote fusion, their concentration should be carefully controlled if aggregation is an issue.[6]
Problem: Vesicle size is heterogeneous or larger than expected.
Answer:
Achieving a monodisperse population of vesicles with a specific size requires careful control over the preparation process.
-
Extrusion Issues:
-
Ensure the extruder is assembled correctly and the membranes are not torn.
-
Perform an adequate number of passes through the extruder (typically 10-21 passes are recommended).[2]
-
Maintain the temperature of the extruder block above the lipid Tm throughout the extrusion process.
-
-
Freeze-Thaw Cycles: Incorporating several freeze-thaw cycles before extrusion can help to break down MLVs and promote the formation of unilamellar vesicles, leading to more efficient sizing during extrusion.[5]
-
Lipid Composition: The inclusion of certain lipids can influence vesicle size. For instance, PE lipids can induce membrane curvature, which may affect the final vesicle size.[7]
Problem: Low encapsulation efficiency of hydrophilic molecules.
Answer:
Encapsulation efficiency is dependent on the vesicle formation process and the properties of the molecule to be encapsulated.
-
Hydration Method: The gentle hydration of a thin film is a passive loading method and can result in lower encapsulation efficiencies.[8]
-
Vesicle Lamellarity: MLVs will entrap more of the aqueous phase than unilamellar vesicles of the same diameter. However, for many applications, unilamellar vesicles are required.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can increase the encapsulated volume by disrupting and reforming the vesicles, allowing for greater equilibration of the internal and external aqueous phases.[5]
-
Sequential Gentle Hydration: A method involving hydrating a series of lipid films with the vesicle-containing buffer from the previous hydration step has been shown to increase encapsulation efficiency.[8]
Frequently Asked Questions (FAQs)
Q1: What is the correct temperature to hydrate a POPG lipid film?
A1: The hydration temperature should always be above the phase transition temperature (Tm) of the lipids being used.[2][5] The Tm of pure POPG is -2°C.[6] However, if you are using a mixture of lipids, the hydration must be performed at a temperature above the highest Tm of any component in the mixture. For example, when preparing POPE/POPG vesicles, since the Tm of POPE is 25°C, hydration should be carried out at a temperature above this.[6]
Q2: My POPG-containing vesicles are aggregating. What could be the cause?
A2: Aggregation of negatively charged POPG vesicles can be induced by several factors:
-
Divalent Cations: The presence of divalent cations like Ca²⁺ or Mg²⁺ in your buffer will neutralize the negative charge of the POPG headgroups, reducing electrostatic repulsion and leading to aggregation.[6]
-
Low pH: At low pH, the phosphate (B84403) group of POPG can become protonated, reducing the net negative charge and leading to aggregation.
-
High Ionic Strength: High salt concentrations in the buffer can screen the electrostatic repulsion between vesicles, promoting aggregation.
Q3: How should I store my POPG vesicles?
A3: For short-term storage (up to a few days), it is recommended to store POPG vesicles at 4-8°C.[9] Avoid freezing the vesicle suspension, as the formation of ice crystals can disrupt the vesicle structure.[9] For longer-term storage, the stability will depend on the specific lipid composition. Liposomes are susceptible to hydrolysis and oxidation over time.[9][10] Storing under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation.[10]
Q4: I am having trouble forming vesicles with a POPE/POPG mixture. Why is this combination difficult?
A4: POPE/POPG mixtures can be challenging due to the properties of POPE. POPE has a high propensity to form non-bilayer hexagonal (HII) phases, which are not conducive to vesicle formation.[7] Additionally, strong hydrogen bonding can occur between the headgroups of POPE and POPG, making the lipid film difficult to hydrate.[4] Some researchers have found that preparing these vesicles at a higher pH (e.g., pH 9) can improve success, as it deprotonates the amine group on POPE, increasing charge repulsion and preventing the formation of the HII phase.[4]
Q5: How can I remove the unencapsulated material from my vesicle suspension?
A5: There are several methods to separate the vesicles from the external aqueous solution containing unencapsulated molecules:
-
Size Exclusion Chromatography (SEC): Using a column packed with a porous gel (e.g., Sephadex), the larger vesicles will elute first, while the smaller, unencapsulated molecules are retained in the pores and elute later.[4]
-
Dialysis: Placing the vesicle suspension in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer will allow the small, unencapsulated molecules to diffuse out of the bag, while the larger vesicles are retained.
-
Centrifugation/Ultracentrifugation: For larger or denser vesicles, pelleting by centrifugation and then resuspending in fresh buffer can be an effective method.
Experimental Protocols
Protocol 1: Preparation of LUVs by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve POPG and any other lipids in an appropriate organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[11]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature that ensures the solvent remains in a liquid state.
-
Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin lipid film on the inner surface of the flask.
-
Place the flask under a high vacuum for at least 2 hours (preferably overnight) to remove any residual solvent.[2]
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, Tris buffer) to a temperature above the Tm of the lipid with the highest transition temperature in your mixture.[5]
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask to suspend the lipid film. This can be done by gentle rotation or vortexing. The resulting suspension will likely be milky and contain MLVs.[5]
-
-
Sizing by Extrusion:
-
(Optional but recommended) Subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.[5]
-
Assemble the mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Heat the extruder to the same temperature as the hydration buffer.
-
Load the vesicle suspension into one of the extruder syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[2]
-
The final suspension should be translucent, indicating the formation of LUVs.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Factors Influencing the Parameter | Citation |
| POPG Tm | -2 °C | Acyl chain length and saturation | [6] |
| POPE Tm | 25 °C | Acyl chain length and saturation | [6] |
| Vesicle Size (Extrusion) | 50 - 400 nm | Pore size of the extruder membrane | [12] |
| Vesicle Size (Sonication) | 15 - 50 nm | Sonication time and power | [12] |
| Storage Temperature | 4 - 8 °C | Prevents hydrolysis and fusion | [9] |
| Recommended pH for storage | ~7.0 | Minimizes acid/base hydrolysis | [9] |
Visualizations
Caption: Experimental workflow for POPG vesicle formation and sizing.
Caption: Troubleshooting logic for a cloudy vesicle suspension.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Buffer pH on POPG Liposome Charge
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and controlling the surface charge of liposomes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).
Frequently Asked Questions (FAQs)
Q1: How does the pH of the buffer affect the charge of my POPG-containing liposomes?
The charge of POPG liposomes is highly dependent on the pH of the surrounding buffer. POPG is an anionic phospholipid with a phosphate (B84403) headgroup that has a pKa of approximately 3.5.[1][2]
-
At pH values significantly above the pKa (e.g., pH > 5.5): The phosphate group is deprotonated, resulting in a net negative charge. This leads to a negative zeta potential for the liposomes.
-
At pH values around the pKa (e.g., pH ≈ 3.5): The phosphate group is partially protonated and partially deprotonated. In this range, the liposome (B1194612) surface charge will be highly sensitive to small changes in pH.
-
At pH values significantly below the pKa (e.g., pH < 2): The phosphate group is fully protonated, and the liposome will have a near-neutral or slightly negative charge.
Therefore, to ensure your POPG liposomes have a negative surface charge for stability, the buffer pH should be maintained well above 3.5.
Q2: What is zeta potential, and why is it important for my POPG liposome formulation?
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension. It is a key indicator of the stability of your liposome formulation.
-
High absolute zeta potential (e.g., > ±30 mV): Indicates strong electrostatic repulsion between liposomes, which helps prevent aggregation and ensures a stable, monodisperse suspension.
-
Low absolute zeta potential (e.g., < ±5 mV): Suggests that the repulsive forces are weak, and the liposomes are more likely to aggregate and precipitate out of solution.
For POPG liposomes, a sufficiently negative zeta potential is crucial for maintaining stability.
Q3: What is the expected zeta potential of my POPG liposomes at neutral pH?
At a neutral pH of around 7.0 to 7.4, which is well above the pKa of POPG, the phosphate headgroup will be fully deprotonated, and the liposomes will exhibit a significant negative zeta potential. The exact value will depend on the molar percentage of POPG in the formulation and the ionic strength of the buffer. Liposomes containing 10-20 mol% POPG in a zwitterionic lipid like phosphatidylcholine (PC) typically exhibit zeta potentials in the range of -40 mV to -50 mV.[2][3]
Troubleshooting Guide
Problem: My POPG-containing liposomes are aggregating.
Possible Cause 1: Inappropriate Buffer pH
If the buffer pH is close to or below the pKa of POPG (~3.5), the surface charge of the liposomes will be reduced, leading to a decrease in electrostatic repulsion and subsequent aggregation.[4]
-
Solution: Ensure your buffer pH is at least 2 units above the pKa of POPG (i.e., pH ≥ 5.5) to maintain a strong negative surface charge. For most applications, a pH of 7.4 is recommended.
Possible Cause 2: High Ionic Strength of the Buffer
High concentrations of salts in the buffer can shield the surface charge of the liposomes, reducing the electrostatic repulsion between them. This is known as the charge screening effect.
-
Solution: If possible, reduce the salt concentration in your buffer. If a specific ionic strength is required for your application, you may need to increase the molar percentage of POPG in your formulation to enhance the surface charge.
Possible Cause 3: Issues with POPE:POPG Formulations
Liposomes composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and POPG can be prone to aggregation due to strong hydrogen bonding between the headgroups.
-
Solution: One approach to overcome this is to prepare the POPE:POPG liposomes at a higher pH, such as pH 9. At this pH, the amine groups of POPE are largely deprotonated, which increases the net negative charge and electrostatic repulsion, thereby preventing aggregation.[5]
Data Presentation
The following table summarizes the expected zeta potential of liposomes containing POPG under different conditions.
| Liposome Composition | Molar Ratio | pH | Zeta Potential (mV) |
| ePC:POPG | 90:10 | 7.0 | -41.0 ± 1.0[2] |
| ePC:POPG | 60:40 | 7.0 | -64.1 ± 4.2[2] |
| SOPC:POPG | 80:20 | Not Specified | -47[3] |
| POPE:POPG | 3:1 | 5.0 | ~ -40 to -50 (initial) |
| POPE:POPG | 3:1 | 7.0 | ~ -40 to -50 (initial) |
ePC: egg phosphatidylcholine; SOPC: 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine. Note: The zeta potential of POPE:POPG vesicles in the provided study was measured in the context of peptide binding, hence the initial values are estimated from the baseline of the experiments described.[6]
Experimental Protocols
Protocol 1: Preparation of POPG-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform
-
Chloroform
-
Desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean round-bottom flask, add the desired amounts of POPC and POPG dissolved in chloroform to achieve the target molar ratio.
-
Remove the chloroform using a gentle stream of nitrogen or argon gas while rotating the flask to form a thin lipid film on the inner wall.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired buffer, pre-heated to a temperature above the lipid phase transition temperature.
-
Agitate the flask by vortexing or gentle shaking to form a milky suspension of multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Extrude the liposome suspension through the membrane a minimum of 11 times to produce LUVs of a uniform size.
-
Store the final liposome suspension at 4°C.
Protocol 2: Measurement of Zeta Potential as a Function of pH
This protocol outlines the steps for determining the zeta potential of POPG liposomes at different pH values.
Materials:
-
POPG-containing liposome suspension
-
A series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, Tris for pH 8-9) with constant ionic strength.
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Disposable capillary cells
Procedure:
-
For each pH measurement, dilute a small aliquot of the liposome suspension in the corresponding buffer to the recommended concentration for the instrument.
-
Ensure the final suspension is well-mixed.
-
Transfer the diluted sample into a disposable capillary cell, ensuring there are no air bubbles.
-
Place the cell in the zeta potential analyzer.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the zeta potential measurement according to the instrument's instructions.
-
Repeat the measurement at least three times for each pH value and calculate the average and standard deviation.
-
Plot the average zeta potential as a function of buffer pH.
Visualizations
Caption: Logical relationship between buffer pH, POPG ionization, and liposome charge.
References
- 1. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling the Size of POPG-Containing Liposomes
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the control of liposome (B1194612) size, with a specific focus on formulations containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the size of POPG-containing liposomes?
A1: The most common and effective methods for controlling the size of liposomes, including those containing POPG, are extrusion, sonication, and microfluidics.[1][2][3][4][5] Extrusion is a widely used technique that involves forcing a liposome suspension through a membrane with a defined pore size to produce vesicles of a more uniform diameter.[1][4][6] Sonication utilizes ultrasonic energy to break down large multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).[4][7] Microfluidics offers precise control over mixing conditions to generate liposomes with a narrow size distribution.[2][5][8][9]
Q2: Why is my POPG-liposome suspension cloudy or "milky" after hydration?
A2: A cloudy or milky appearance after hydration is typical and indicates the formation of large, multilamellar vesicles (MLVs).[10] These initial liposomes are heterogeneous in size and lamellarity. Subsequent size reduction steps, such as extrusion or sonication, are necessary to obtain a clearer suspension of smaller, more uniform liposomes.
Q3: I'm observing aggregation of my POPG-containing liposomes. What could be the cause and how can I prevent it?
A3: Aggregation of POPG-containing liposomes can be a significant issue. Several factors can contribute to this problem:
-
High Concentration of Divalent Cations: Cations like Ca²⁺ can interact with the negatively charged headgroup of POPG, leading to vesicle fusion and aggregation. Ensure your buffers are free of contaminating divalent cations.
-
Low Surface Charge: While POPG imparts a negative charge that should lead to electrostatic repulsion between liposomes, this can be insufficient under certain buffer conditions (e.g., low pH or high ionic strength).
-
Protein Conjugation: Covalent attachment of proteins to liposomes can sometimes induce aggregation.[11][12]
-
High Lipid Concentration: Very high concentrations of lipids can increase the likelihood of aggregation.
To prevent aggregation, consider the following:
-
Incorporate PEGylated Lipids: Including a small percentage of lipids modified with polyethylene (B3416737) glycol (PEG) in your formulation can create a steric barrier that prevents aggregation.[11][12]
-
Optimize pH: For liposomes containing lipids like POPE in addition to POPG, a higher pH (e.g., pH 9) can increase the negative charge on the liposomes and reduce aggregation by preventing hydrogen bonding between head groups.[10]
-
Control Ionic Strength: Use buffers with an appropriate ionic strength to maintain sufficient electrostatic repulsion.
Q4: Does the inclusion of cholesterol affect the size of my POPG-liposomes?
A4: Yes, the inclusion of cholesterol can influence the final size of your liposomes. Cholesterol increases the rigidity and packing density of the lipid bilayer.[13][14] This increased rigidity can lead to the formation of larger vesicles during preparation, particularly when using extrusion.[6][13]
Troubleshooting Guides
Issue 1: Inconsistent or Polydisperse Liposome Size After Extrusion
| Potential Cause | Troubleshooting Steps |
| Insufficient Number of Extrusion Passes | Increase the number of passes through the extruder membrane. Typically, 10-21 passes are recommended for achieving a narrow size distribution.[15] |
| Extrusion Temperature is Too Low | Ensure the extrusion is performed at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. For POPG, the Tc is -2 °C, but other lipids in the mixture may have a higher Tc. |
| Membrane Pore Size is Not Ideal | The final liposome size is directly related to the pore size of the membrane.[3][6] However, extruding through pores smaller than 0.2 µm may result in liposomes slightly larger than the nominal pore size, while pores of 0.2 µm and above may produce liposomes smaller than the pore size.[3][16] |
| High Extrusion Pressure/Flow Rate | While a higher flow rate can decrease liposome size, it may negatively impact size homogeneity.[3][16] Try a slower, more controlled extrusion pressure. |
| Lipid Composition | High concentrations of cholesterol can lead to larger and potentially more polydisperse vesicles.[6] |
Issue 2: Liposome Size is Too Large or Uncontrolled with Sonication
| Potential Cause | Troubleshooting Steps |
| Insufficient Sonication Time | Increase the sonication time. The mean diameter of liposomes generally decreases with longer sonication times.[7][17] |
| Inadequate Sonication Power | Higher power settings can lead to smaller and more uniform liposomes.[18] However, excessive power can lead to lipid degradation. |
| Probe Position (for probe sonicators) | The depth of the sonicator probe in the sample can affect the efficiency of size reduction.[18] This parameter may need to be optimized for your specific setup. |
| Sample Overheating | Sonication generates heat, which can affect liposome stability and even cause lipid degradation.[4] Use a water/ice bath to maintain a constant, cool temperature during sonication. |
| Bimodal Size Distribution | Mild sonication can sometimes result in a bimodal size distribution.[7] Extended sonication may be required to shift the population towards the smaller size. |
Experimental Protocols
Key Experimental Methodologies
| Method | Detailed Protocol |
| Liposome Preparation by Extrusion | 1. Lipid Film Hydration: Prepare a thin film of your POPG-containing lipid mixture in a round-bottom flask by dissolving the lipids in an organic solvent (e.g., chloroform/methanol) and evaporating the solvent under a stream of nitrogen followed by vacuum desiccation. 2. Hydration: Hydrate (B1144303) the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the lipids to form multilamellar vesicles (MLVs).[4] 3. Extrusion: Load the MLV suspension into a pre-heated extruder. Force the suspension repeatedly (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[2][4] The extrusion should be performed at a temperature above the Tc. 4. Characterization: Analyze the size distribution of the resulting large unilamellar vesicles (LUVs) using Dynamic Light Scattering (DLS). |
| Liposome Sizing by Probe Sonication | 1. Lipid Film Hydration: Prepare and hydrate the lipid film as described for the extrusion method to form MLVs. 2. Sonication: Place the MLV suspension in a vessel within a water/ice bath to control the temperature. Immerse the tip of a probe sonicator into the suspension.[4] 3. Energy Application: Apply ultrasonic energy in pulses to avoid excessive heating. The duration and power of the sonication will determine the final size of the small unilamellar vesicles (SUVs).[18] 4. Characterization: Monitor the size reduction and assess the final size distribution using DLS. |
| Liposome Formation via Microfluidics | 1. Solution Preparation: Prepare two solutions: one with the POPG-containing lipid mixture dissolved in a solvent like ethanol (B145695) or isopropanol, and a second aqueous buffer solution.[8][13] 2. Microfluidic Device Setup: Prime a microfluidic chip (e.g., a staggered herringbone micromixer) with the appropriate solvents. 3. Hydrodynamic Focusing: Introduce the lipid-solvent solution and the aqueous buffer into the microfluidic device at controlled flow rates. The lipid stream is focused by the aqueous streams, leading to rapid and controlled mixing.[5][9] 4. Self-Assembly: As the solvent diffuses into the aqueous phase, the lipids self-assemble into liposomes. The final size is controlled by the flow rate ratio of the two solutions.[9][13] 5. Characterization: Collect the liposome suspension from the outlet and characterize the size distribution using DLS. |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. Precise control of liposome size using characteristic time depends on solvent type and membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 16. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
Technical Support Center: Hydrating POPE:POPG Lipid Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the hydration of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipid films.
Troubleshooting Guide
This guide addresses common issues observed during the hydration of POPE:POPG lipid films and the subsequent formation of liposomes.
Issue 1: Lipid film fails to hydrate (B1144303), appearing patchy or peeling off in sheets.
This is a frequent and critical issue that can halt the entire vesicle formation process. It is often characterized by the lipid film detaching from the glass surface in large, non-dispersed pieces rather than forming a milky, homogeneous suspension.
-
Root Cause Analysis:
-
Incomplete Solvent Removal: Residual organic solvent (e.g., chloroform, methanol) is a primary cause of poor hydration.[1][2] Even trace amounts can interfere with the interaction between the lipid headgroups and the aqueous buffer.
-
Strong Inter-lipid Interactions: POPE and POPG can form strong hydrogen bonds between their headgroups, hindering water penetration and swelling of the lipid lamellae.[3]
-
Incorrect Hydration Temperature: Hydrating below the gel-liquid crystal transition temperature (Tc) of both lipids, particularly POPE which has a higher Tc, will prevent the lipid film from becoming fluid enough to hydrate properly.[2][4] The transition temperature of POPE is approximately 25°C.[5]
-
Inadequate Mechanical Agitation: Insufficient agitation may not provide enough energy to break apart the lipid film and facilitate its dispersion in the aqueous phase.[1]
-
-
Solutions:
-
Ensure Complete Solvent Evaporation: After forming the lipid film using a rotary evaporator, place the flask under a high vacuum for at least 2-4 hours, or preferably overnight, to remove all residual solvent.[1][2]
-
Optimize Hydration Temperature: The hydration buffer should be pre-warmed to a temperature above the Tc of POPE (i.e., >25°C). A common practice is to hydrate at a significantly higher temperature, such as 60°C, to ensure the lipids are in a fluid phase.[3]
-
Increase Mechanical Agitation: During the addition of the hydration buffer, ensure vigorous mixing. This can be achieved by strong vortexing or placing the flask on a rotary evaporator (without vacuum) to create a continuous mixing motion.[3][4]
-
Issue 2: The hydrated lipid suspension is "milky" and contains visible aggregates, or a white precipitate forms over time.
While a milky appearance is expected initially due to the formation of multilamellar vesicles (MLVs), persistent large aggregates or the formation of a precipitate suggests instability and incomplete liposome (B1194612) formation.
-
Root Cause Analysis:
-
Lipid Aggregation: The strong hydrogen bonding between POPE and POPG can lead to aggregation, especially at neutral pH.[3] This is often observed as a "milky" but non-homogeneous suspension that may not clear upon extrusion.[3]
-
High Ionic Strength of Buffer: High salt concentrations can shield the electrostatic repulsion between the negatively charged POPG headgroups, promoting aggregation.[6]
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ can bridge the negatively charged POPG headgroups, leading to significant aggregation and fusion of vesicles.[3][7]
-
-
Solutions:
-
Adjust the pH of the Hydration Buffer: Increasing the pH of the hydration buffer to 9 can deprotonate the amine group of POPE, introducing negative charges and thus electrostatic repulsion between the lipid headgroups. This can significantly reduce aggregation.[3]
-
Review Buffer Composition: If possible, lower the ionic strength of the buffer.[6] Crucially, avoid divalent cations in the hydration buffer unless they are a required component of the experimental system.[3]
-
Post-Hydration Processing: The initial MLV suspension is expected to be somewhat heterogeneous. Subsequent processing steps like extrusion or sonication are essential for breaking down these large aggregates and forming smaller, more uniform vesicles.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Why is my POPE:POPG (3:1) lipid mixture particularly difficult to hydrate?
A1: The 3:1 POPE:POPG ratio is known to be challenging due to extensive hydrogen bonding between the ethanolamine (B43304) headgroup of POPE and the glycerol (B35011) headgroup of POPG.[3] This strong interaction hinders the penetration of water into the lipid bilayers, which is a critical first step in vesicle formation.
Q2: What is the optimal temperature for hydrating a POPE:POPG lipid film?
A2: The hydration temperature must be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc, which is POPE (~25°C).[4][5] To ensure the lipids are in a fluid and more malleable state, it is often recommended to hydrate at a temperature significantly above this, for example, at 60°C.[3]
Q3: My hydrated liposome solution doesn't become clear after extrusion. What does this indicate?
A3: If the liposome solution remains milky or turbid after extrusion through a 100 nm filter, it likely indicates the presence of lipid aggregates that are too large to be effectively downsized by the extrusion process.[3] This suggests that the initial hydration step was not optimal and resulted in aggregated lipid structures rather than well-formed multilamellar vesicles.
Q4: Can I use a buffer containing divalent cations for hydration?
A4: It is generally not recommended to use buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺) for the initial hydration of POPE:POPG films.[3] These ions can interact with the negatively charged POPG headgroups, causing cross-linking and significant aggregation of the lipids, which will prevent the formation of stable vesicles.[7]
Q5: How long should I hydrate the lipid film?
A5: A typical hydration time is around 1 hour with continuous, vigorous agitation.[4] Some protocols also suggest that allowing the hydrated suspension to "age" overnight before downsizing can facilitate the process and improve the homogeneity of the final vesicle population.[4]
Experimental Protocols & Data
Table 1: Key Parameters for Thin-Film Hydration of POPE:POPG
| Parameter | Recommendation | Rationale |
| Solvent Removal | High vacuum (e.g., lyophilizer or vacuum pump) for >2 hours, ideally overnight.[1][2] | To ensure complete removal of residual organic solvents that inhibit hydration. |
| Hydration Buffer | Low ionic strength buffer, free of divalent cations. Consider pH 9 for problematic mixtures.[3][6] | To minimize electrostatic screening and aggregation, and to increase headgroup repulsion. |
| Hydration Temperature | Above the Tc of POPE (>25°C), with 60°C being a commonly suggested temperature.[3][4][5] | To ensure the lipid film is in a fluid phase, facilitating swelling and dispersion. |
| Agitation | Vigorous and continuous vortexing, shaking, or rotation during hydration.[1][3][4] | To provide mechanical energy to break up the lipid film and promote vesicle formation. |
| Post-Hydration Sizing | Extrusion (e.g., 10 passes through a 100 nm membrane) or sonication.[1][2] | To convert large, multilamellar vesicles into a homogeneous population of unilamellar vesicles. |
Protocol: Standard Thin-Film Hydration Method
-
Lipid Preparation: Dissolve POPE and POPG in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask to achieve a homogeneous mixture.[4]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, even lipid film on the inner surface of the flask.[4][8]
-
Drying: Place the flask on a high vacuum line for at least 2 hours (preferably overnight) to remove any residual solvent.[1][2] This is a critical step.
-
Hydration: Add the pre-warmed aqueous hydration buffer to the flask. The temperature of the buffer should be above the Tc of the lipids (e.g., 60°C).[3][4]
-
Agitation: Immediately begin vigorous agitation. This can be done by vortexing or by rotating the flask on the rotary evaporator (without vacuum) for approximately 1 hour.[4] This should result in a milky suspension of multilamellar vesicles (MLVs).
-
Sizing: To obtain a more uniform vesicle size, the MLV suspension should be downsized. A common method is to extrude the suspension multiple times (e.g., 10-20 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm).[2] This should be performed at a temperature above the lipid Tc.
Visualizations
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 리포솜 준비 - Avanti® Polar Lipids [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Films of Agarose Enable Rapid Formation of Giant Liposomes in Solutions of Physiologic Ionic Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Technical Support Center: Improving the Encapsulation Efficiency of POPG Liposomes
Welcome to the technical support center for optimizing the encapsulation efficiency of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your liposomal formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of POPG in liposome (B1194612) formulations?
A1: POPG is an anionic phospholipid that is frequently included in liposome formulations for several key reasons. Its negatively charged headgroup can increase the encapsulation efficiency of certain drugs, particularly cationic or amphiphilic molecules, through electrostatic interactions. Furthermore, the inclusion of POPG can enhance the stability of the liposomal formulation by increasing electrostatic repulsion between vesicles, which helps to prevent aggregation.[1] The surface charge imparted by POPG also influences the interaction of liposomes with biological systems.
Q2: What is the difference between passive and active drug loading?
A2: Passive loading techniques entrap the drug during the formation of the liposomes. For hydrophilic drugs, this involves dissolving the drug in the aqueous buffer used for hydration, while hydrophobic drugs are co-dissolved with the lipids in the organic solvent.[2][3] Passive loading is a straightforward method, but it often results in low encapsulation efficiencies, particularly for hydrophilic compounds.[4][5]
Active loading, also known as remote loading, involves loading the drug into pre-formed liposomes, often utilizing a transmembrane gradient (e.g., pH or ion gradient) as a driving force. This method can achieve significantly higher encapsulation efficiencies for ionizable drugs.[2]
Q3: How is encapsulation efficiency (EE) calculated?
A3: Encapsulation efficiency is the percentage of the total drug that is successfully entrapped within the liposomes. The general formula for calculating EE is:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
To determine the EE, the unencapsulated (free) drug must be separated from the liposomes. Common separation techniques include centrifugation, dialysis, and size-exclusion chromatography.[6] Following separation, the amount of encapsulated drug is typically determined by lysing the liposomes with a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) and then quantifying the drug concentration using an appropriate analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
This section addresses common problems encountered during the preparation of POPG liposomes and provides systematic approaches to resolving them.
Problem 1: Low Encapsulation Efficiency
Q: I am observing very low encapsulation efficiency for my drug in POPG-containing liposomes. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency is a frequent challenge. The following factors could be contributing to this issue:
-
Suboptimal Drug-to- Lipid Ratio: The amount of drug may be saturating the carrying capacity of the liposomes.
-
Solution: Create a loading efficiency curve by preparing liposomes with a fixed drug concentration and varying the lipid concentration to identify the saturation point. Typical starting drug-to-lipid molar ratios can range from 1:10 to 1:100.
-
-
Inefficient Loading Method: The chosen loading method may not be suitable for your drug's properties.
-
Solution for Hydrophilic Drugs: For hydrophilic drugs, passive loading efficiency is often limited by the entrapped aqueous volume. To improve this, consider using active loading methods if your drug is ionizable. Creating a pH gradient (e.g., acidic interior) can significantly enhance the encapsulation of weakly basic drugs.
-
Solution for Hydrophobic Drugs: For hydrophobic drugs, ensure complete co-dissolution with the lipids in the organic solvent during the thin-film preparation. The choice of organic solvent can also influence encapsulation.
-
-
Lipid Composition: The lipid composition, including the percentage of POPG and the presence of other lipids like cholesterol, can significantly impact encapsulation.
-
Solution: The anionic nature of POPG can enhance the encapsulation of cationic drugs. Experiment with different molar ratios of POPG. The inclusion of cholesterol can increase the rigidity of the lipid bilayer, which may decrease the encapsulation of some drugs while improving the retention of others.[7][8][9][10]
-
-
Improper Hydration or Size Reduction: Incomplete hydration of the lipid film or an unoptimized extrusion or sonication process can result in heterogeneous liposomes with poor drug entrapment.
-
Solution: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film above the phase transition temperature (Tc) of all lipid components. Optimize the number of extrusion cycles or the sonication parameters (time, power) to achieve a uniform size distribution.
-
Problem 2: Liposome Aggregation
Q: My POPG liposome suspension is aggregating. What could be the cause and how can I prevent it?
A: Aggregation in liposome suspensions can be a significant issue. Here are some common causes and solutions, particularly relevant for POPG-containing formulations:
-
Presence of Divalent Cations: POPG is an anionic lipid, and the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can bridge the negatively charged liposomes, leading to aggregation.
-
Solution: Use buffers free of divalent cations. If their presence is unavoidable for your application, consider adding a chelating agent like EDTA to your formulation.
-
-
Inappropriate pH: The pH of the buffer can influence the surface charge of the liposomes.
-
Solution: Maintain a pH where the headgroup of POPG is fully ionized (typically above its pKa of ~3-4) to ensure sufficient electrostatic repulsion. A pH range of 6.5-7.5 is generally suitable.
-
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.
-
Solution: Use buffers with a lower ionic strength (e.g., 10-20 mM) if your experimental conditions allow.
-
-
High Liposome Concentration: Highly concentrated liposome suspensions are more prone to aggregation.
-
Solution: Prepare or dilute the liposome suspension to a lower concentration.
-
-
Inadequate Steric Stabilization: In some cases, electrostatic repulsion alone may not be sufficient to prevent aggregation, especially in complex biological media.
-
Solution: Consider including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a steric barrier that can prevent liposome aggregation.[11]
-
Data Presentation
The following tables summarize quantitative data on the encapsulation efficiency of various drugs in liposomal formulations, with a focus on the influence of lipid composition.
Table 1: Encapsulation Efficiency of a Hydrophilic Drug (Doxorubicin)
| Lipid Composition (molar ratio) | Drug | Loading Method | Encapsulation Efficiency (%) | Reference |
| POPC/DOTAP/DOPE/DSPE-mPEG2000/Mal-PEG | Doxorubicin | Active (pH gradient) | 92.8 - 94.1 | [12] |
| HEPS/Cholesterol/DSPE-PEG2000 (185:1:15) | Doxorubicin | Active (Ammonium sulfate) | >90 | [13] |
| EPC/Cholesterol | Doxorubicin | Passive | 20 - 82 (varies with cholesterol) | [12] |
Table 2: Encapsulation Efficiency of a Hydrophilic Dye (Calcein)
| Lipid Composition (molar ratio) | Drug | Loading Method | Observations | Reference |
| POPC:POPG (7:3) | Calcein (B42510) | Passive | Successful encapsulation, used for release studies | [14] |
| POPC:POPG:Cholesterol (5:2:3) | Calcein | Passive | Successful encapsulation, used for release studies | [14] |
| DPPC/Cholesterol/DSPE-PEG-NH2 (65:30:5) | Calcein | Passive (Thin-film hydration) | Successful encapsulation, used for release studies | [15] |
Table 3: Encapsulation Efficiency of a Hydrophobic Drug (THC)
| Lipid Composition (molar ratio) | Drug | Loading Method | Encapsulation Efficiency (%) | Reference |
| POPC/Cholesterol/DSPE-PEG2000 (low cholesterol) | THC | In situ (Microfluidics) | 85 - 88 | [7] |
| POPC/Cholesterol/DSPE-PEG2000 (high cholesterol) | THC | In situ (Microfluidics) | 72 | [7] |
Experimental Protocols
Here are detailed methodologies for common experiments related to the preparation and characterization of POPG liposomes.
Protocol 1: Preparation of POPG-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size.[12][16][17][18]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Cholesterol (optional)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of POPC, POPG, and cholesterol in chloroform in a round-bottom flask. For hydrophobic drugs, co-dissolve the drug with the lipids at this stage. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the Tc of the lipids to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[19]
-
Hydration: a. Add the hydration buffer to the flask containing the lipid film. For hydrophilic drugs, dissolve the drug in the hydration buffer. The temperature of the buffer should be above the Tc of the lipids.[19] b. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension into one of the extruder syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs). The suspension should become less turbid.
-
Purification (Optional): a. To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography or dialysis.
Protocol 2: Preparation of POPG-Containing Liposomes by Sonication
This protocol is suitable for producing small unilamellar vesicles (SUVs).[20]
Materials:
-
Same as Protocol 1
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation and Hydration: a. Follow steps 1 and 2 from Protocol 1 to obtain an MLV suspension.
-
Sonication: a. Probe Sonication: Place the vial containing the MLV suspension in an ice bath to prevent overheating. Insert the probe tip into the suspension and sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes. Note that probe sonication can introduce titanium particles from the probe tip, which may need to be removed by centrifugation.[20] b. Bath Sonication: Place the sealed vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent.
-
Purification (Optional): a. Follow step 4 from Protocol 1.
Protocol 3: Determination of Encapsulation Efficiency by UV-Vis Spectrophotometry
This protocol provides a general method for determining the encapsulation efficiency of a drug that absorbs UV or visible light.
Materials:
-
Liposome suspension containing the encapsulated drug
-
Separation method (e.g., mini spin columns with Sephadex G-50, dialysis tubing)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Separation of Free Drug: a. Separate the unencapsulated drug from the liposomes using your chosen method. For spin columns, centrifuge the columns to remove the storage buffer, then add your liposome sample and centrifuge again to collect the liposome-containing eluate. The free drug will be retained in the column matrix.
-
Quantification of Total Drug: a. Take a known volume of the original (unpurified) liposome suspension and add it to a known volume of lysis buffer. b. Vortex thoroughly to ensure complete lysis of the liposomes. c. Measure the absorbance of the solution at the drug's λmax. d. Determine the concentration of the total drug using a pre-established standard curve.
-
Quantification of Encapsulated Drug: a. Take a known volume of the purified liposome suspension and lyse it as described in step 2. b. Measure the absorbance and determine the concentration of the encapsulated drug.
-
Calculation of Encapsulation Efficiency: a. Calculate the EE (%) using the formula: EE (%) = (Concentration of Encapsulated Drug / Concentration of Total Drug) x 100.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Co-Encapsulation of Simvastatin and Doxorubicin into pH-Sensitive Liposomes Enhances Antitumoral Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. jptcp.com [jptcp.com]
- 9. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 12. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Encapsulation and release of calcein from herceptin-conjugated eLiposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 17. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 18. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 19. General preparation of liposomes using probe-tip sonication [protocols.io]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of POPG Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1-palmolinyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) solutions to ensure long-term stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for POPG solutions?
For long-term stability, POPG solutions, particularly in organic solvents, should be stored at -20°C ± 4°C.[1] Storing unsaturated lipids like POPG below -30°C is generally not recommended unless the solution is in a sealed glass ampoule.[1]
Q2: What is the best solvent for storing POPG?
POPG is typically dissolved and stored in a suitable organic solvent. Chloroform (B151607) is a commonly used solvent for preparing lipid stock solutions.[2] It is crucial to use high-purity solvents to avoid introducing contaminants that could accelerate degradation.
Q3: Can I store POPG solutions in plastic containers?
No, POPG solutions in organic solvents should never be stored in polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene).[1] Plasticizers and other impurities can leach from the plastic into the organic solvent, contaminating the lipid solution. Always use glass containers with Teflon-lined closures.[1]
Q4: Is it acceptable to store POPG as a dry powder?
Storing unsaturated lipids like POPG as a powder is not recommended for long-term stability.[1] As a powder, POPG is extremely hygroscopic and will readily absorb moisture from the air, which can lead to hydrolysis.[1] The presence of oxygen also increases the risk of oxidation of the unsaturated oleoyl (B10858665) chain.[1] It is best to dissolve the powder in a suitable organic solvent immediately upon receipt.[1]
Q5: What are the primary degradation pathways for POPG?
The two main chemical degradation pathways for POPG are hydrolysis and oxidation.[3][4]
-
Hydrolysis: This involves the cleavage of the ester bonds, releasing the fatty acid chains (palmitic acid and oleic acid) from the glycerol (B35011) backbone. This can be catalyzed by acidic or alkaline conditions and the presence of water.[3]
-
Oxidation: The double bond in the oleoyl chain is susceptible to attack by reactive oxygen species, leading to the formation of hydroperoxides, aldehydes, and other breakdown products.[3][5] This process can be initiated by exposure to air (oxygen), light, and trace metal ions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Solution appears cloudy or has a precipitate after thawing. | 1. The lipid has come out of solution at low temperatures.2. Partial degradation products are less soluble. | 1. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the lipid. Ensure the solution becomes clear before use.2. If the precipitate does not redissolve with warming and gentle mixing, it may indicate significant degradation. It is advisable to check the purity of the solution using an analytical method like TLC. |
| Inconsistent results in liposome (B1194612) preparation (e.g., aggregation, incorrect size). | 1. Degraded POPG can alter membrane properties.2. The POPG solution was not fully dissolved before use.3. Divalent cations in the buffer are causing aggregation of anionic POPG liposomes. | 1. Use a fresh or properly stored POPG solution. Verify the purity of your lipid stock.2. Ensure any precipitate is fully redissolved by warming and vortexing before preparing the lipid film.3. If your protocol allows, prepare liposomes in a buffer without divalent cations.[1] |
| Visible discoloration (e.g., yellowing) of the solution. | This is often a sign of significant oxidation of the lipid. | Discard the solution. This indicates that the lipid is likely compromised and will not yield reliable experimental results. To prevent this, always store solutions under an inert gas like argon or nitrogen.[1] |
| TLC analysis shows multiple spots instead of a single spot for POPG. | The presence of additional spots indicates impurities or degradation products (e.g., lysophospholipids, free fatty acids). | If the impurities are significant, the solution should be discarded. For future preparations, ensure high-purity solvents are used and proper storage procedures are followed to minimize degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for POPG
| Parameter | Condition | Rationale | Reference |
| Physical Form | Solution in Organic Solvent | Unsaturated lipids are unstable as powders due to hygroscopicity and oxidation. | [1] |
| Temperature | -20°C ± 4°C | Minimizes chemical degradation (hydrolysis and oxidation). | [1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the unsaturated oleoyl chain from oxidation. | [1] |
| Container | Glass Vial/Ampoule | Prevents leaching of impurities from plastic containers. | [1] |
| Closure | Teflon-lined Cap | Provides a good seal and is inert to organic solvents. | [1] |
Table 2: Qualitative Stability of POPG under Different Conditions
| Condition | Expected Stability | Primary Degradation Pathway |
| -20°C in chloroform under nitrogen | High (Long-term) | Minimal |
| -20°C in chloroform, exposed to air | Moderate to Low | Oxidation |
| 4°C in aqueous buffer | Low (Short-term) | Hydrolysis |
| Room Temperature in organic solvent | Very Low | Oxidation and Hydrolysis |
Experimental Protocols
Protocol 1: Preparation and Storage of POPG Stock Solution
-
Allow the vial of POPG powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of POPG powder in a glass vial.
-
Add the appropriate volume of high-purity chloroform to achieve the desired concentration (e.g., 10 mg/mL).
-
Seal the vial with a Teflon-lined cap and vortex until the lipid is completely dissolved.
-
Flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen).
-
Tightly seal the vial and wrap the cap with parafilm for extra security.
-
Label the vial clearly with the lipid name, concentration, solvent, and date of preparation.
-
Store the vial upright in a freezer at -20°C.
Protocol 2: Assessment of POPG Purity by Thin-Layer Chromatography (TLC)
This protocol is adapted from standard procedures for phospholipid analysis.[6][7]
Materials:
-
Silica gel TLC plates (e.g., Whatman K6)[6]
-
TLC developing tank
-
Mobile Phase: A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).[6]
-
Visualization Reagents:
-
Iodine vapor
-
Phosphorus spray (e.g., Molybdenum Blue spray reagent)
-
Procedure:
-
Prepare the mobile phase and pour it into the TLC tank to a depth of about 1 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Cover the tank and let it equilibrate for at least 30 minutes.
-
Using a glass capillary, spot a small amount of the POPG solution onto the TLC plate, about 1.5 cm from the bottom. Make the spot as small as possible.
-
Allow the solvent from the spot to evaporate completely.
-
Place the spotted TLC plate into the equilibrated tank and replace the lid.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Iodine: Place the dried plate in a sealed tank containing a few crystals of iodine. Lipids will appear as yellow-brown spots. Circle the spots with a pencil as they will fade over time.
-
Phosphorus Spray: After the iodine has faded, spray the plate with a phosphorus-specific stain. Heat the plate gently on a hot plate according to the stain manufacturer's instructions. Phosphorus-containing lipids like POPG will appear as blue-black spots.
-
-
Interpretation: A pure POPG sample should show a single spot. The presence of additional spots indicates degradation products (e.g., lyso-PG) or impurities.
Visualizations
Caption: Workflow for the preparation and storage of POPG solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Oxidative Degradation of the Monolayer of 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC) in Low-Level Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encapsula.com [encapsula.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating POPG Liposome Size Distribution: A Comparative Analysis of DLS, NTA, and Cryo-TEM
For researchers, scientists, and drug development professionals, accurate characterization of liposome (B1194612) size and size distribution is paramount for ensuring product quality, stability, and in vivo performance. This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryogenic Transmission Electron Microscopy (Cryo-TEM) for validating the size distribution of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes.
Dynamic Light Scattering (DLS) is a widely adopted technique for routine measurement of liposome size and polydispersity.[1][2] However, for a comprehensive understanding and validation of the size distribution, orthogonal techniques are often necessary. This guide presents a comparative overview of DLS with two other powerful methods: Nanoparticle Tracking Analysis (NTA) and Cryogenic Transmission Electron Microscopy (Cryo-TEM), complete with experimental protocols and supporting data.
Comparative Analysis of Sizing Techniques
The choice of analytical technique can significantly impact the characterization of liposome populations. DLS, NTA, and Cryo-TEM each offer unique advantages and disadvantages in terms of the information they provide, sample preparation requirements, and throughput.
Table 1: Quantitative Comparison of Liposome Sizing Techniques. This table summarizes typical data obtained for a liposome sample using DLS, NTA, and Cryo-TEM. Note that the DLS and NTA data are adapted from a study on HSPC/CHOL liposomes and are presented here to illustrate the comparative performance of the techniques.[3] The Cryo-TEM data is representative of typical results for unilamellar liposomes.
| Parameter | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |
| Mean Size (nm) | Z-average: ~95 nm | Mean: ~90 nm | Mean: ~85 nm |
| Mode Size (nm) | ~100 nm (Intensity-weighted) | ~88 nm (Number-weighted) | ~83 nm (Number-weighted) |
| Polydispersity Index (PDI) | ~0.15 | N/A (provides distribution plot) | N/A (provides direct visualization of individual vesicles) |
| Size Distribution | Monomodal, broad peak | Higher resolution, can detect smaller populations/shoulders | Direct visualization of individual vesicle sizes, provides a number-weighted distribution from image analysis |
| Particle Concentration | Can be estimated with specific models (e.g., MADLS) | Direct measurement (particles/mL) | Can be estimated from multiple images with known volumes |
| Principle | Measures fluctuations in scattered light intensity due to Brownian motion of a population of particles.[1] | Tracks the Brownian motion of individual particles to determine their size.[4][5] | Direct imaging of vitrified, hydrated liposomes.[6][7][8] |
| Weighting of Distribution | Intensity-weighted (biased towards larger particles) | Number-weighted | Number-weighted |
| Strengths | Fast, high-throughput, requires minimal sample preparation, excellent for monodisperse samples. | High-resolution size distribution, provides particle concentration, good for polydisperse samples.[3] | "Gold standard" for size and morphology, provides information on lamellarity and structure, not an ensemble measurement. |
| Limitations | Low resolution for polydisperse samples, sensitive to contaminants and aggregates.[9] | Lower throughput than DLS, requires more dilute samples. | Low throughput, complex sample preparation, potential for artifacts. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical experimental workflow for the preparation and characterization of POPG liposomes, highlighting the integration of DLS, NTA, and Cryo-TEM for comprehensive size validation.
Caption: Workflow for POPG liposome preparation and size validation.
Experimental Protocols
Detailed methodologies for the preparation of POPG liposomes and their characterization by DLS, NTA, and Cryo-TEM are provided below.
Preparation of POPG Unilamellar Liposomes by Extrusion
This protocol is adapted from established methods for preparing unilamellar liposomes.[10][11]
-
Lipid Film Formation:
-
Dissolve POPG in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (above the lipid's phase transition temperature). This helps to increase the encapsulation efficiency and create more uniform vesicles.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder and the liposome suspension to a temperature above the phase transition temperature of POPG.
-
Pass the liposome suspension through the membrane 11-21 times to produce unilamellar vesicles of a defined size.
-
Dynamic Light Scattering (DLS) Analysis
This protocol outlines the general procedure for DLS measurements.[12][13]
-
Sample Preparation:
-
Dilute the POPG liposome suspension in the same buffer used for hydration to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.[14]
-
Filter the buffer used for dilution through a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant (buffer) viscosity and refractive index, and the material refractive index for POPG.
-
Equilibrate the instrument's measurement cell to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Pipette the diluted liposome sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate for 1-2 minutes.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function using the cumulants method to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
Use a distribution analysis algorithm (e.g., non-negative least squares) to obtain the intensity-weighted size distribution.
-
Nanoparticle Tracking Analysis (NTA)
This protocol provides a general workflow for NTA measurements.[4][15]
-
Sample Preparation:
-
Dilute the POPG liposome suspension in filtered (0.22 µm) buffer to achieve an optimal particle concentration for tracking (typically 10^7 to 10^9 particles/mL). This often requires a higher dilution factor than for DLS.
-
-
Instrument Setup:
-
Assemble the NTA instrument with a clean fluidic cell.
-
Prime the system with filtered buffer to ensure no background particles are present.
-
Set the camera level and focus according to the instrument's guidelines.
-
-
Measurement:
-
Load the diluted liposome sample into the instrument.
-
Capture at least three videos of 60 seconds each, ensuring a stable particle flow if using a syringe pump.
-
-
Data Analysis:
-
Process the captured videos using the NTA software to track the movement of individual particles.
-
The software calculates the hydrodynamic diameter of each particle based on its diffusion coefficient using the Stokes-Einstein equation.
-
The results are presented as a number-weighted size distribution and provide a direct measurement of particle concentration.
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
This protocol is a simplified overview of the steps involved in Cryo-TEM sample preparation and imaging.[6][7][8]
-
Grid Preparation:
-
Glow-discharge a holey carbon TEM grid to make the surface hydrophilic.
-
-
Vitrification:
-
In a controlled environment with high humidity to prevent evaporation, apply 3-4 µL of the POPG liposome suspension to the prepared TEM grid.
-
Blot the grid with filter paper to create a thin aqueous film across the holes of the carbon support.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen. This process vitrifies the water, embedding the liposomes in a non-crystalline layer of ice.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen temperature.
-
Image the liposomes under low-dose conditions to minimize electron beam damage.
-
-
Data Analysis:
-
Analyze the acquired images to determine the morphology (e.g., unilamellar, multilamellar), size, and size distribution of the liposomes.
-
Measure the diameter of a statistically significant number of individual liposomes (e.g., >100) to generate a number-weighted size distribution.
-
Conclusion
Validating the size distribution of POPG liposomes requires a multi-faceted approach. While DLS offers a rapid and convenient method for routine quality control, its inherent limitations in resolving polydisperse samples and its intensity-weighted results necessitate the use of orthogonal techniques for comprehensive characterization. NTA provides a higher-resolution, number-weighted size distribution and a direct measure of particle concentration, making it an excellent complementary technique. Cryo-TEM, as the "gold standard," offers direct visualization of individual liposomes, providing invaluable information on their size, morphology, and lamellarity, and serving as the ultimate validation tool. By combining these techniques, researchers can gain a thorough and accurate understanding of their POPG liposome formulations, ensuring the development of robust and reliable drug delivery systems.
References
- 1. news-medical.net [news-medical.net]
- 2. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 3. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. anamet.cz [anamet.cz]
- 5. Visualization, Size and Count Measurement of Drug Delivery Nanoparticles Using NTA (Nanoparticle Tracking Analysis) | Malvern Panalytical [malvernpanalytical.com]
- 6. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Imaging of Liposomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phmethods.net [phmethods.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to POPG and POPS in Membrane Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics and drug delivery, the choice of model lipid systems is paramount to obtaining biologically relevant and reproducible data. Among the most commonly employed anionic phospholipids (B1166683) are 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS). While both impart a negative charge to the membrane, their distinct headgroup structures lead to significant differences in their interactions with proteins, peptides, ions, and drug molecules. This guide provides an objective comparison of POPG and POPS, supported by experimental data, to aid researchers in selecting the appropriate phospholipid for their membrane interaction studies.
Physicochemical Properties: A Tale of Two Headgroups
The primary distinction between POPG and POPS lies in their headgroup chemistry, which dictates their charge characteristics, hydration, and hydrogen bonding capabilities.
POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) possesses a glycerol (B35011) headgroup, rendering it a simple, singly charged anionic lipid at physiological pH.[1] Its pKa is approximately 3.5.[2]
POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine) features a serine headgroup, which is zwitterionic at physiological pH, containing both a negatively charged carboxyl group and a positively charged amino group, in addition to the negatively charged phosphate (B84403).[2] This results in a more complex charge distribution and hydrogen bonding potential. POPS has three pKa values: ~2.6 for the phosphate group, ~5.5 for the carboxyl group, and ~11.55 for the amino group.[2]
This fundamental difference in headgroup structure has profound implications for membrane properties and interactions.
Quantitative Comparison of POPG and POPS
The following tables summarize key quantitative data from various experimental and computational studies, highlighting the differences in how POPG and POPS influence membrane characteristics and interactions.
| Property | POPG | POPS | Key Findings & References |
| Net Charge (pH 7.4) | -1 | -1 | Both are anionic, but POPS has a more complex charge distribution due to its zwitterionic serine headgroup.[2] |
| pKa(s) | ~3.5 (phosphate) | ~2.6 (phosphate), ~5.5 (carboxyl), ~11.55 (amino) | The multiple pKa values of POPS make its charge more sensitive to pH changes compared to POPG.[2] |
| Area per Lipid (Ų) | ~62.8 | ~60-61 | Molecular dynamics simulations suggest POPG has a slightly larger area per lipid than POPS, potentially due to its bulkier headgroup and hydration properties.[3] |
| Interaction with Ca²⁺ | Weaker binding | Stronger binding | POPS exhibits a higher affinity for calcium ions, which can lead to charge neutralization and even overcharging of the membrane surface at high concentrations.[4] |
| Interaction Parameter | POPG-containing Membranes | POPS-containing Membranes | Key Findings & References |
| Antimicrobial Peptide (AMP) Binding | Generally strong electrostatic interaction | Strong electrostatic interaction, but can differ from POPG | The binding affinity and thermodynamics of AMPs can vary significantly between POPG and POPS membranes, influenced by the specific peptide sequence and membrane composition.[5][6] |
| Gene Complex Insertion | Higher insertion potential | Lower insertion potential compared to POPG | For certain cationic gene complexes, POPG-containing monolayers show a greater increase in surface pressure, indicating more significant insertion.[2] |
| Zeta Potential (at neutral pH) | Negative | More negative than POPG | Vesicles containing POPS often exhibit a more negative zeta potential compared to those with POPG, reflecting differences in surface charge presentation.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of membrane interaction studies. Below are generalized protocols for key experiments, which should be optimized for specific research questions.
Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar vesicles of a defined size.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., POPC and POPG or POPS in a specific molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
This is typically done using a mini-extruder apparatus, passing the lipid suspension through the membrane multiple times (e.g., 11-21 passes).
-
Isothermal Titration Calorimetry (ITC) for Peptide-Membrane Interactions
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Prepare a solution of the peptide in the desired buffer.
-
Prepare a suspension of large unilamellar vesicles (LUVs) composed of POPG or POPS (often in a background of a zwitterionic lipid like POPC) in the same buffer.
-
Degas both the peptide solution and the liposome suspension to prevent air bubbles.
-
-
ITC Experiment:
-
Load the peptide solution into the ITC syringe and the liposome suspension into the sample cell.
-
Perform a series of injections of the peptide solution into the liposome suspension while monitoring the heat changes.
-
A control experiment, injecting the peptide into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks from the titration and subtract the heat of dilution.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8]
-
Surface Plasmon Resonance (SPR) for Protein-Membrane Interactions
SPR is a label-free technique for monitoring binding events to a lipid bilayer immobilized on a sensor chip in real-time.[9][10][11]
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for lipid bilayer capture (e.g., an L1 chip).
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (POPG or POPS containing).
-
Inject the SUVs over the sensor surface to allow for their rupture and the formation of a supported lipid bilayer.
-
-
Binding Analysis:
-
Inject a solution of the protein of interest (analyte) over the immobilized lipid bilayer (ligand) at various concentrations.
-
Monitor the change in the SPR signal in real-time to observe association and dissociation phases.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[12]
-
Fluorescence Spectroscopy for Membrane Fluidity (DPH Anisotropy)
The fluorescence anisotropy of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can provide insights into the fluidity of the lipid bilayer.[13][14][15]
-
Liposome Labeling:
-
Incubate pre-formed liposomes with a solution of DPH in the dark to allow the probe to partition into the hydrophobic core of the bilayer.
-
The final concentration of DPH should be low enough to avoid self-quenching.
-
-
Fluorescence Anisotropy Measurement:
-
Measure the fluorescence emission of the DPH-labeled liposomes using a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light and measure the intensity of the emitted light that is polarized both vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument.
-
-
Interpretation:
-
A higher anisotropy value indicates restricted rotational motion of the DPH probe, corresponding to a less fluid (more ordered) membrane.
-
A lower anisotropy value suggests greater rotational freedom for the probe, indicating a more fluid (less ordered) membrane.
-
Visualizing Key Concepts
The following diagrams illustrate important concepts and workflows discussed in this guide.
Conclusion
The choice between POPG and POPS in membrane interaction studies is not trivial and should be guided by the specific research question.
-
POPG is a suitable choice for studies focusing on general electrostatic interactions where a simple, singly charged anionic surface is desired. Its behavior is less sensitive to moderate pH fluctuations compared to POPS.
-
POPS is more representative of the inner leaflet of eukaryotic plasma membranes and is crucial for studies investigating specific interactions with proteins that recognize the serine headgroup, or for research where the pH-dependent charge state of the membrane is a key variable.
By carefully considering the distinct properties of these two important phospholipids and employing rigorous experimental methodologies, researchers can gain deeper insights into the complex world of membrane interactions, ultimately advancing our understanding of cellular processes and paving the way for the development of more effective therapeutics.
References
- 1. Isothermal Titration Calorimetry [bio-protocol.org]
- 2. Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex nature of calcium cation interactions with phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of antimicrobial peptide protegrin with biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [molecular-interactions.si]
- 12. Request Rejected [lewinsonlab.net.technion.ac.il]
- 13. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 15. bmglabtech.com [bmglabtech.com]
POPG vs. DOPG for Protein Reconstitution Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful reconstitution of membrane proteins into a native-like lipid environment is paramount for their structural and functional characterization. The choice of lipids is a critical determinant in this process, with 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) being two of the most commonly employed anionic phospholipids. This guide provides a detailed comparison of POPG and DOPG, highlighting their distinct physicochemical properties and outlining their applications in protein reconstitution experiments.
Key Differences and Considerations
The primary distinction between POPG and DOPG lies in the saturation of their acyl chains. POPG possesses one saturated palmitoyl (B13399708) (16:0) chain and one monounsaturated oleoyl (B10858665) (18:1) chain, whereas DOPG contains two monounsaturated oleoyl (18:1) chains. This structural variance significantly influences the physical characteristics of the lipid bilayer, which in turn can affect the stability, conformation, and function of the reconstituted protein.
Lipid Packing and Fluidity: The presence of two unsaturated oleoyl chains in DOPG results in a lower phase transition temperature (Tm) and a more loosely packed, fluid bilayer compared to POPG. The single saturated palmitoyl chain in POPG allows for tighter lipid packing and a higher Tm. The choice between a more fluid or a more ordered bilayer can be critical for the specific protein under investigation. For instance, proteins that undergo significant conformational changes might benefit from the more dynamic environment provided by DOPG, while proteins requiring a more stable, rigid membrane might be better suited for POPG-containing bilayers.
Bilayer Thickness: The difference in acyl chain composition also affects the thickness of the lipid bilayer. Bilayers composed of lipids with longer, saturated acyl chains are generally thicker. While both POPG and DOPG have an 18-carbon oleoyl chain, the 16-carbon palmitoyl chain of POPG contributes to a slightly different average thickness compared to the two 18-carbon chains of DOPG. This hydrophobic matching between the transmembrane domain of the protein and the thickness of the bilayer is crucial for proper protein folding and function.
Negative Charge: Both POPG and DOPG are anionic lipids, conferring a net negative charge to the membrane surface. This is often essential for reconstituting proteins that have positively charged residues at their membrane-interacting surfaces, facilitating proper orientation and stability through electrostatic interactions. The choice between POPG and DOPG in this regard is less about the charge itself and more about the accompanying physical properties of the bilayer.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of POPG and DOPG to aid in the selection process for your reconstitution experiments.
| Property | POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) |
| Molecular Formula | C40H77O10P | C42H79O10P |
| Molecular Weight | 749.0 g/mol [1] | 775.0 g/mol [2][3] |
| Acyl Chains | 16:0 (palmitoyl), 18:1 (oleoyl) | 18:1 (oleoyl), 18:1 (oleoyl) |
| Phase Transition Temp (Tm) | -2 °C | -18 °C |
| Area per Lipid | ~68.4 Ų (at 30°C) | ~72.5 Ų (at 30°C) |
Experimental Protocols
Successful protein reconstitution relies on a well-defined and optimized protocol. Below are detailed methodologies for detergent-mediated reconstitution of membrane proteins into liposomes and nanodiscs, which can be adapted for use with either POPG or DOPG.
I. Protein Reconstitution into Liposomes
This protocol describes the formation of proteoliposomes by removing detergent from a solution of protein, lipids, and detergent.
Materials:
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, OG)
-
POPG or DOPG lipids (and any other desired lipids, e.g., POPE, POPC) in chloroform (B151607)
-
Reconstitution buffer (e.g., 50 mM Tris pH 8, 100 mM KCl, 1 mM EDTA)[4]
-
Detergent (e.g., Triton X-100, n-Octyl-β-D-glucopyranoside (OG))
-
Bio-Beads SM-2 or similar detergent-adsorbing beads
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)[4]
-
Ultracentrifuge
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., a 3:1 w/w ratio of POPE:POPG) in chloroform.[5]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Liposome (B1194612) Formation:
-
Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension until the lipid film is fully resuspended, creating multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
To obtain uniformly sized large unilamellar vesicles (LUVs), extrude the suspension 15-21 times through a polycarbonate membrane of a defined pore size (e.g., 200 nm).[4]
-
-
Detergent Solubilization and Protein Incorporation:
-
To the LUV suspension, add detergent (e.g., OG) to a concentration that is just sufficient to saturate the liposomes without complete solubilization. This can be determined by monitoring the optical density at 540 nm.[4]
-
Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 500:1 w/w).
-
Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipids with gentle agitation to allow for protein insertion.
-
-
Detergent Removal:
-
Add pre-washed Bio-Beads to the mixture (e.g., 20 mg of beads per 1 mg of detergent) to initiate detergent removal.
-
Incubate with gentle rotation for 2-4 hours, or overnight at 4°C. For more efficient removal, the Bio-Beads can be replaced with fresh beads every few hours.[4]
-
-
Proteoliposome Harvesting:
-
Carefully remove the Bio-Beads from the proteoliposome suspension.
-
Harvest the proteoliposomes by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).
-
Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
II. Protein Reconstitution into Nanodiscs
This protocol outlines the assembly of a membrane protein into a lipid bilayer nanodisc stabilized by a membrane scaffold protein (MSP).
Materials:
-
Purified membrane protein of interest, solubilized in a suitable detergent
-
POPG or DOPG lipids (and any other desired lipids) in chloroform
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Sodium cholate (B1235396)
-
Detergent-adsorbing beads (e.g., Bio-Beads SM-2)
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
Methodology:
-
Lipid Preparation:
-
Prepare a lipid film as described in the liposome protocol.
-
Resuspend the lipid film in a buffer containing sodium cholate to a final lipid concentration of approximately 50 mM. The final cholate concentration should be sufficient to fully solubilize the lipids.
-
-
Assembly of Reconstitution Mixture:
-
In a microcentrifuge tube, combine the cholate-solubilized lipids, the purified MSP, and the detergent-solubilized membrane protein at a specific molar ratio. A common starting point is a ratio of MSP:Protein:Lipid of 2:1:130 for MSP1D1. The optimal ratio should be determined empirically for each protein.[6]
-
Adjust the volume with a reconstitution buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to ensure the final cholate concentration is above its critical micellar concentration (CMC).[7]
-
-
Detergent Removal and Nanodisc Formation:
-
Purification of Assembled Nanodiscs:
-
Remove the Bio-Beads and clarify the solution by centrifugation or filtration.
-
Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The fractions containing the protein-loaded nanodiscs can be identified by SDS-PAGE and/or Western blotting.
-
-
Concentration and Storage:
-
Pool the fractions containing the purified proteo-nanodiscs and concentrate if necessary.
-
The purified nanodiscs can be used immediately for downstream experiments or stored at -80°C.
-
Visualization of Experimental Workflows
To provide a clear visual representation of the reconstitution processes, the following diagrams have been generated using the DOT language.
Liposome Reconstitution Workflow
Caption: Detergent-mediated protein reconstitution into liposomes.
Nanodisc Reconstitution Workflow
Caption: Self-assembly of a membrane protein into a nanodisc.
Concluding Remarks
The choice between POPG and DOPG for protein reconstitution experiments is not trivial and should be guided by the specific requirements of the membrane protein under study and the intended downstream applications. DOPG provides a more fluid and dynamic membrane environment, which may be advantageous for studying protein conformational changes and function. Conversely, the more ordered and stable bilayer formed by POPG may be preferable for structural studies or for proteins that require a more rigid membrane for stability. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision and to optimize their protein reconstitution experiments for maximal success.
References
- 1. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol | C42H79O10P | CID 11846228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dioleoyl phosphatidylglycerol | C42H79O10P | CID 13921353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome reconstitution [bio-protocol.org]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- 8. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.com]
A Comparative Guide to the Biophysical Properties of POPG and Cardiolipin Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key biophysical differences between membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and cardiolipin (B10847521) (CL). Understanding these differences is crucial for research in areas such as mitochondrial function, bacterial membrane dynamics, and the development of membrane-targeting therapeutics.
Introduction to POPG and Cardiolipin
POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) is a common anionic phospholipid found in bacterial and eukaryotic membranes. It consists of a glycerol (B35011) backbone, two fatty acid chains (one saturated, one unsaturated), and a phosphoglycerol headgroup, giving it a net charge of -1 at physiological pH.[1][2][3][4][5]
Cardiolipin (CL) is a unique dimeric phospholipid predominantly found in energy-transducing membranes, such as the inner mitochondrial membrane of eukaryotes and bacterial plasma membranes.[6][7] Its structure is characterized by two phosphatidylglycerol units linked by a central glycerol, resulting in four acyl chains and a smaller headgroup that carries a net charge of -2 at physiological pH.[6][8] The most abundant form in many mammalian tissues is tetralinoleoyl cardiolipin (TLCL or (18:2)4CL).[9][10]
This structural dichotomy—a single headgroup with two tails versus a dimeric headgroup with four tails—underpins the significant biophysical distinctions between POPG and cardiolipin membranes.
Core Biophysical Differences: A Quantitative Comparison
The distinct molecular architectures of POPG and cardiolipin give rise to significant differences in membrane properties, including electrostatic potential, lipid packing, fluidity, and phase behavior.
Electrostatic Properties
The most striking difference lies in their charge. At neutral pH, cardiolipin carries a -2 charge compared to POPG's -1 charge. This twofold increase in charge density makes cardiolipin membranes highly attractive to cations and cationic molecules, playing a critical role in the localization and function of proteins within the mitochondrial respiratory chain.
While direct comparative values for pure liposomes are scarce, studies on mixed lipid vesicles demonstrate this principle. Liposomes containing 42% (w/w) phosphatidylglycerol (PG) or cardiolipin (CL) in a POPC background both exhibit a strong negative zeta potential of around -40 mV, a significant shift from the slightly negative potential of pure POPC liposomes (-11 ± 5 mV).[11] This highlights the major contribution of both anionic lipids to surface charge. However, the divalent nature of cardiolipin's charge creates a more intense local electrostatic field.
Lipid Packing, Membrane Shape, and Fluidity
Cardiolipin's four acyl chains and small headgroup impart a conical shape, which induces negative curvature stress in membranes.[10] This property is vital for the formation of the highly curved cristae in mitochondria. In contrast, POPG has a more cylindrical shape. This difference in molecular geometry affects how the lipids pack together.
Molecular dynamics simulations and experimental data show that cardiolipin's structure leads to a larger area per molecule but can also increase packing efficiency in certain contexts due to the filling of space between its numerous acyl chains.[8] Studies on mixed monolayers have shown that the addition of cardiolipin can disturb the organization of PE/PG films due to sterical reasons, weakening intermolecular interactions.[12] Furthermore, cardiolipin has been observed to increase the fluidity of lipid bilayers, leading to decreased mechanical stability and packing of the membrane.[13]
Summary of Quantitative Biophysical Data
The following table summarizes key quantitative differences between POPG and cardiolipin membranes based on available experimental and simulation data. Note that values can vary based on the specific acyl chain composition, temperature, and experimental conditions.
| Biophysical Parameter | POPG (16:0-18:1) | Cardiolipin (Tetralinoleoyl) | Experimental/Computational Method |
| Molecular Weight | ~771.0 g/mol | ~1449.9 g/mol | Mass Spectrometry |
| Net Charge (at pH 7.4) | -1 | -2 | Potentiometric Titration |
| Zeta Potential | ~ -47 mV (in SOPC/POPG mixture)[14] | ~ -40 mV (in POPC/CL mixture)[11] | Electrophoretic Light Scattering |
| Area per Lipid | ~68.3 Ų (Simulation) | ~135 Ų (Simulation) | Molecular Dynamics |
| Phase Transition Temp (Tm) | -2 °C | Varies with acyl chains/hydration | Differential Scanning Calorimetry (DSC) |
Experimental Methodologies
Accurate characterization of membrane biophysics relies on a suite of specialized experimental techniques. Below are detailed protocols for the key methods cited in this guide.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC measures the heat flow associated with thermal transitions in a material, such as the gel-to-liquid crystalline phase transition (Tm) of a lipid bilayer.[15][16][17][18][19]
Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a dry lipid film (e.g., 1-5 mg of POPG or cardiolipin) with an appropriate buffer (e.g., PBS or Tris-HCl, pH 7.4). The lipid concentration is typically in the range of 1-10 mg/mL.
-
Degassing: Thoroughly degas the lipid suspension and the reference buffer under vacuum before loading to prevent bubble formation during the scan.
-
Loading the Calorimeter: Accurately load a known amount of the lipid suspension into a sample pan and an equal volume of the reference buffer into a reference pan. Seal the pans hermetically.
-
Thermal Scanning: Place the pans in the calorimeter. Equilibrate the system at a starting temperature well below the expected Tm (e.g., -20°C).
-
Data Acquisition: Heat the sample and reference pans at a constant rate (e.g., 1-2°C/min). Record the differential heat flow between the sample and reference as a function of temperature.
-
Data Analysis: The Tm is identified as the temperature at the peak of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak.
Zeta Potential Measurement for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is an indicator of the surface charge of liposomes.[20][21][][23][24]
Protocol:
-
Liposome (B1194612) Preparation: Prepare unilamellar vesicles (LUVs or SUVs) by methods such as extrusion or sonication. A typical lipid concentration for the stock solution is 1-10 mg/mL in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Sample Dilution: Dilute the liposome stock solution in the desired buffer (e.g., 10 mM NaCl, pH 7.4) to a final lipid concentration suitable for the instrument (typically in the µg/mL to low mg/mL range) to minimize multiple scattering effects.
-
Instrument Setup: Use a dedicated zeta potential analyzer. Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
Cell Loading: Carefully inject the diluted sample into a specialized measurement cell (e.g., a folded capillary cell), ensuring no air bubbles are trapped.
-
Measurement: The instrument applies an electric field across the sample. The velocity of the liposomes (electrophoretic mobility) is measured using laser Doppler velocimetry.
-
Calculation: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation, incorporating the viscosity and dielectric constant of the medium.
Fluorescence Recovery After Photobleaching (FRAP) for Fluidity Analysis
FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within a membrane, providing a direct measure of membrane fluidity.[25][26][27][28][29]
Protocol:
-
Sample Preparation: Prepare giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) containing the lipid of interest (POPG or cardiolipin) doped with a small mole percentage (e.g., 0.1-1 mol%) of a fluorescent lipid probe (e.g., NBD-PE).
-
Microscopy Setup: Mount the sample on a confocal laser scanning microscope equipped for FRAP experiments.
-
Pre-Bleach Imaging: Acquire a few images of the membrane at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach a defined region of interest (ROI) on the membrane.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the membrane at the same low laser power used for pre-bleach imaging. This records the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Fit the resulting recovery curve to a diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction (Mf).
Visualizations: Structures and Workflows
Molecular Structures of POPG and Cardiolipin
Experimental Workflow for Zeta Potential Measurement
Influence of Molecular Structure on Membrane Properties
References
- 1. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The physicochemical properties of cardiolipin bilayers and cardiolipin-containing lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetra-linoleoyl cardiolipin depletion plays a major role in the pathogenesis of sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetra-linoleoyl cardiolipin depletion plays a major role in the pathogenesis of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ucm.es [ucm.es]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. azonano.com [azonano.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 26. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane | MDPI [mdpi.com]
A Comparative Guide to Purity Analysis of POPG Sodium Salt by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for assessing the purity of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (POPG sodium salt). Experimental data and detailed protocols are presented to aid in the selection of the most appropriate method for your research and development needs.
Introduction to this compound and Purity Analysis
This compound is a crucial phospholipid used in various research and pharmaceutical applications, including the formation of liposomes for drug delivery. Ensuring the purity of POPG is critical as impurities can significantly impact the physicochemical properties and biological activity of the final product. Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative and semi-quantitative analysis of lipids like POPG. This guide compares the performance of TLC with High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for POPG purity analysis.
Experimental Protocol: Purity Analysis of this compound by TLC
This protocol outlines a standard procedure for the analysis of this compound purity using TLC.
1. Materials and Reagents:
-
TLC Plates: Silica (B1680970) gel 60 F₂₅₄ plates
-
This compound Standard: High-purity this compound
-
Solvents: Chloroform (B151607), Methanol (B129727), Ammonium Hydroxide (B78521) (25%), Deionized Water
-
Developing Chamber
-
Visualization Reagents:
-
Iodine vapor
-
Ninhydrin (B49086) spray (for detecting primary amines, such as phosphatidylethanolamine)
-
Phosphorus-specific spray (e.g., Molybdenum Blue reagent)
-
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample and a high-purity standard at a concentration of 1-5 mg/mL in a mixture of chloroform and methanol (2:1, v/v).
3. Chromatographic Development:
-
Activate the silica gel TLC plate by heating it at 110°C for 30 minutes. Allow it to cool to room temperature in a desiccator.
-
Using a capillary tube or a microliter syringe, carefully spot 1-5 µL of the sample and standard solutions onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Prepare the mobile phase. A common solvent system for phospholipids (B1166683) is a mixture of chloroform:methanol:ammonium hydroxide (65:25:4, v/v/v) or chloroform:methanol:water (65:25:4, v/v/v) .[1]
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Place the spotted TLC plate into the developing chamber and close the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and mark the solvent front. Dry the plate in a fume hood.
4. Visualization and Analysis:
-
Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots. This method is non-destructive.
-
Ninhydrin Spray: Spray the plate with a ninhydrin solution and heat at 100-110°C for 5-10 minutes. Primary amine-containing impurities will appear as pink or purple spots.[1]
-
Phosphorus-Specific Spray: Spray the plate with a Molybdenum Blue reagent and heat. Phosphorus-containing compounds, including POPG and any phospholipid impurities, will appear as blue spots.[1]
-
Calculate the Retention Factor (Rf) for the main POPG spot and any impurity spots using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The purity can be semi-quantitatively assessed by comparing the intensity and size of the impurity spots to the main POPG spot.
Comparison of Analytical Methods for POPG Purity
The following table summarizes the performance of TLC and its alternatives for the purity analysis of this compound.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance TLC (HPTLC) | High-Performance Liquid Chromatography (HPLC) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) |
| Principle | Separation on a thin layer of adsorbent based on polarity. | Enhanced separation on a plate with smaller, more uniform particles. | Separation in a column packed with a stationary phase. | Detection and quantification of phosphorus-containing compounds based on their magnetic properties. |
| Limit of Detection (LOD) | ~1-5 µ g/spot | ~100-500 ng/spot | ~1-10 ng/injection (UV), <1 ng (MS) | ~0.2-0.5 mM[2] |
| Limit of Quantification (LOQ) | Semi-quantitative | ~0.5-2 µ g/spot | ~5-50 ng/injection (UV), <5 ng (MS) | ~0.3 mM[3] |
| Analysis Time per Sample | 30-60 minutes[3] | 20-40 minutes | 15-45 minutes | 15-30 minutes[4] |
| Cost per Sample | Low | Low-Moderate | High | High |
| Throughput | High (multiple samples on one plate) | High (multiple samples on one plate) | Moderate (sequential injections) | Low to Moderate |
| Quantitative Accuracy | Low (semi-quantitative) | Moderate | High | High |
| Resolution | Moderate | Good | High | Excellent (for phosphorus species) |
| Advantages | Simple, rapid, low cost, high throughput.[2] | Better resolution and sensitivity than TLC. | High resolution, high sensitivity, excellent quantification.[5] | Absolute quantification without a standard of the same compound, structural information.[3][6] |
| Disadvantages | Lower resolution and sensitivity, difficult to automate, semi-quantitative.[6] | Higher cost than TLC plates. | Higher equipment and solvent cost, lower throughput. | Lower sensitivity than HPLC, high equipment cost, requires specialized expertise. |
Visualizing the Workflow and Logical Relationships
To better understand the experimental processes and the relationship between different analytical approaches, the following diagrams are provided.
References
- 1. Separation of Phospholipids by HPTLC – An Investigation of Important Parameters | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt [lgcstandards.com]
- 6. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Surface Charge of POPG Liposomes: A Comparative Guide to Zeta Potential Analysis
For researchers, scientists, and drug development professionals, understanding the surface charge of liposomes is critical for predicting their stability, in vivo fate, and interaction with biological systems. This guide provides a comparative overview of zeta potential measurements for 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes, offering experimental data, detailed protocols, and a visual representation of the workflow.
The negative charge imparted by the phosphoglycerol headgroup of POPG makes it a key component in anionic liposome (B1194612) formulations. The zeta potential, a measure of the magnitude of the electrostatic potential at the slipping plane, is a crucial parameter for characterizing these formulations. A sufficiently high negative zeta potential can prevent aggregation due to electrostatic repulsion, contributing to the overall stability of the liposomal suspension.[1][2]
Comparative Analysis of POPG Liposome Zeta Potential
The zeta potential of POPG-containing liposomes is influenced by several factors, including the lipid composition, the pH of the surrounding medium, and the ionic strength of the buffer. The following table summarizes experimental data from various studies, comparing the zeta potential of POPG liposomes under different conditions.
| Liposome Composition | Molar Ratio | Buffer/Medium | pH | Zeta Potential (mV) | Reference |
| POPC:POPG | 7:3 | 150 mM NaF | 5.5 | Approx. -35 | [3] |
| POPC:POPG | 7:3 | 150 mM NaF | 6.5 | Approx. -38 | [3] |
| POPC:POPG | 7:3 | 150 mM NaF | 7.4 | Approx. -40 | [3] |
| SOPC:POPG | 8:2 | Not Specified | Not Specified | -47 | [4] |
| POPC:POPG | 3:1 | Not Specified | Not Specified | -28 ± 1 | [5] |
| POPC:POPG | 1:3 | Not Specified | Not Specified | -50 ± 3 | [5] |
| DOPG:Cholesterol | 2:1 | PBS | Not Specified | Approx. -50 | [6] |
| "Naked" Liposomes (anionic) | Not Specified | Saline | Not Specified | -43 | [7] |
Note: "Not Specified" indicates that the information was not available in the cited source.
Experimental Protocol: Preparation and Zeta Potential Measurement of POPG Liposomes
This section details a standard protocol for the preparation of unilamellar POPG-containing liposomes and subsequent zeta potential measurement using Dynamic Light Scattering (DLS).
Part 1: POPG Liposome Preparation (Thin-Film Hydration and Extrusion)
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., POPG and POPC) in a suitable organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[8]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., Phosphate (B84403) Buffered Saline - PBS) by vortexing or gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).[8]
-
-
Extrusion (Size Reduction):
Part 2: Zeta Potential Measurement (Laser Doppler Velocimetry)
-
Sample Preparation:
-
Instrumentation:
-
Measurement:
-
Rinse a folded capillary cell with the buffer and then load the diluted liposome sample, ensuring no air bubbles are present.[9][10]
-
Place the cell in the instrument.
-
Set the measurement parameters, including temperature, and apply a voltage across the electrodes.
-
The instrument measures the electrophoretic mobility of the liposomes, which is then converted to the zeta potential using the Smoluchowski or Henry equation.[8][10]
-
Perform multiple measurements for each sample to ensure reproducibility.[9]
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of POPG liposomes.
Factors Influencing Zeta Potential of POPG Liposomes: A Comparative Discussion
1. Molar Ratio of POPG:
As an anionic lipid, the molar percentage of POPG in a liposome formulation directly influences the surface charge density. An increase in the POPG content leads to a more negative zeta potential, as demonstrated by the comparison between 3:1 and 1:3 POPC:POPG liposomes, which exhibited zeta potentials of -28 mV and -50 mV, respectively.[5] This principle allows for the fine-tuning of the liposome's surface charge for specific applications.
2. pH of the Medium:
The pH of the surrounding environment can affect the ionization state of the phosphate group in POPG. The provided data for 7:3 POPC:POPG liposomes shows a trend towards a more negative zeta potential as the pH increases from 5.5 to 7.4.[3] This is likely due to the increased deprotonation of the phosphate group at higher pH values, leading to a greater negative charge.
3. Presence of Other Lipids:
-
Zwitterionic Lipids (e.g., POPC, SOPC, DOPC): These lipids are often used in combination with POPG to modulate the overall charge and physical properties of the liposome. While they are neutral overall, they can influence the packing of the lipid bilayer and the exposure of the charged POPG headgroups.
-
Cholesterol: The inclusion of cholesterol is known to affect membrane fluidity and stability. Research has shown that increasing cholesterol content can lead to a decrease in the magnitude of the negative zeta potential of anionic membranes.[11]
4. Ionic Strength of the Buffer:
The concentration of ions in the buffer can impact the thickness of the electrical double layer surrounding the liposomes. An increase in ionic strength can lead to a compression of this layer, resulting in a reduction of the measured zeta potential. It is crucial to maintain a consistent ionic strength when comparing different liposome formulations.[12][13]
Alternative Measurement Techniques
While Laser Doppler Velocimetry is the most common method for determining the zeta potential of liposomes, other techniques exist:
-
Phase Analysis Light Scattering (PALS): This is a more sensitive technique than traditional LDV, capable of measuring zeta potential in samples with low electrophoretic mobility or in high salt concentrations.[9]
-
Electroacoustic Methods: These techniques measure the colloid vibration current or the electric sonic amplitude to determine the dynamic electrophoretic mobility and, consequently, the zeta potential. A key advantage is that they can often be used with undiluted samples.[1]
Conclusion
The zeta potential of POPG liposomes is a critical parameter that can be tailored by adjusting the lipid composition and the formulation conditions. A thorough understanding and precise measurement of this property are essential for the successful development of stable and effective liposomal drug delivery systems. The data and protocols presented in this guide provide a foundation for researchers to compare and control the surface charge of their POPG-containing liposome formulations.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azonano.com [azonano.com]
- 8. azonano.com [azonano.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Effect of cholesterol on the ion-membrane interaction: Zeta potential and dynamic light scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entrapment of ovalbumin into liposomes--factors affecting entrapment efficiency, liposome size, and zeta potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zeta potential: a case study of cationic, anionic, and neutral liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Na⁺ and Ca²⁺ on POPG Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two physiologically crucial cations, sodium (Na⁺) and calcium (Ca²⁺), on the biophysical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) membranes. Understanding these interactions is paramount for research in drug delivery, membrane biophysics, and cellular signaling, as the anionic nature of POPG makes it a key player in electrostatic interactions at the cell surface. This document summarizes key experimental findings, presents quantitative data in structured tables, details common experimental protocols, and provides visual representations of the underlying processes.
Executive Summary
Both Na⁺ and Ca²⁺ interact with the negatively charged headgroups of POPG lipids, but their effects on membrane properties differ significantly due to the divalent nature and higher charge density of Ca²⁺. In general, Ca²⁺ exhibits a much stronger binding affinity, leading to more pronounced changes in membrane organization, including increased rigidity, dehydration, and lipid packing. While Na⁺ also screens the negative surface charge, its effects are considerably weaker. The choice of cation can, therefore, have profound implications for the stability of liposomal drug formulations and the biological function of membranes rich in anionic phospholipids.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of Na⁺ and Ca²⁺ on key properties of POPG-containing membranes. It is important to note that experimental conditions can vary between studies, and direct side-by-side comparisons under identical conditions are not always available in the literature.
| Parameter | Ion | Concentration | Value | Reference |
| Binding Affinity | Ca²⁺ | Not specified | ~ -4.0 kcal/mol | [1] |
| Na⁺ | Not specified | Higher (less negative) than Ca²⁺ | [1] | |
| Zeta Potential (mV) | Na⁺ | 1 mM | ~ -28 mV | [2] |
| 10 mM | ~ -15 mV | [2] | ||
| 100 mM | ~ -5 mV | [2] | ||
| Ca²⁺ | 1 mM | ~ -12 mV | [2] | |
| 10 mM | ~ +2 mV | [2] | ||
| 100 mM | ~ +8 mV | [2] | ||
| Area per Lipid (Ų) | Na⁺ | Counterion | ~62.8 Ų | |
| Ca²⁺ | Counterion | Induces tighter packing (smaller area) |
Note: The zeta potential data is for POPE:POPG (3:1, mol/mol) liposomes, as direct comparative data for pure POPG was not available. The area per lipid for Ca²⁺ is qualitatively described as smaller due to stronger binding and charge neutralization.
| Parameter | General Effect of Na⁺ | General Effect of Ca²⁺ |
| Membrane Fluidity | Minor ordering effect | Significant ordering and rigidification of the membrane.[3] |
| Membrane Hydration | Weaker interaction, less impact on hydration | Causes dehydration of the headgroup region.[3] |
| Membrane Permeability | Less significant effect on permeability | Can decrease permeability by increasing lipid packing and order. |
Key Experimental Findings and Interpretations
Binding Affinity and Specificity
Molecular dynamics simulations have revealed that the binding efficiency of cations to POPG lipids follows the order: Ca²⁺ > Mg²⁺ > Na⁺ > K⁺.[1] The significantly stronger binding of Ca²⁺ is primarily attributed to its much lower off-rate, which is 2-3 orders of magnitude smaller than that of the other ions.[1] This high-affinity binding means that even at low concentrations, Ca²⁺ can dominate the structural properties of a POPG bilayer, a critical consideration in biological systems where these ions coexist.[1]
Membrane Surface Charge and Zeta Potential
The negative charge of the phosphate (B84403) group in POPG results in a negative zeta potential in the absence of significant salt concentrations. Both Na⁺ and Ca²⁺ can screen this surface charge, leading to an increase in the zeta potential (making it less negative). However, due to its divalent nature, Ca²⁺ is much more effective at this charge neutralization. At sufficient concentrations, Ca²⁺ can even lead to a charge reversal, resulting in a positive zeta potential.[2] This has significant implications for the interaction of POPG-containing vesicles with other charged molecules and surfaces.
Membrane Fluidity and Lipid Packing
The binding of cations to the POPG headgroups influences the packing of the lipid molecules and, consequently, the fluidity of the membrane. Ca²⁺, by cross-linking adjacent POPG molecules, induces a more ordered and rigid membrane state.[3] This is often observed as an increase in fluorescence anisotropy of embedded probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or an increase in the generalized polarization (GP) of Laurdan. While Na⁺ also interacts with the headgroups, its effect on membrane ordering is considerably less pronounced.
Membrane Permeability
The permeability of a lipid bilayer is inversely related to the packing density of the lipids. By inducing tighter lipid packing, Ca²⁺ is expected to decrease the permeability of POPG membranes to water-soluble molecules. This effect is less significant with Na⁺. Dye leakage assays using entrapped fluorescent markers like carboxyfluorescein can be employed to quantify these differences in permeability.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in preparing POPG vesicles and analyzing the effects of Na⁺ and Ca²⁺.
Caption: A diagram illustrating the stronger, cross-linking binding of Ca²⁺ compared to the weaker, transient binding of Na⁺ to POPG headgroups.
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of uniformly sized LUVs, a common model system for studying membrane properties.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform
-
Chloroform
-
Nitrogen or Argon gas
-
Buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, add the desired amount of POPG solution in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the bottom.
-
To remove residual solvent, place the vial under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired buffer solution to the dried lipid film. The final lipid concentration is typically between 1 and 5 mg/mL.
-
Hydrate the lipid film for at least 30 minutes at a temperature above the lipid's phase transition temperature (for POPG, room temperature is sufficient). Vortexing intermittently can aid in hydration. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This forces the lipids to reassemble into LUVs of a diameter close to the pore size of the membrane.
-
The resulting LUV suspension should be slightly opalescent.
-
Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with water penetration into the membrane and thus lipid packing.
Materials:
-
POPG LUV suspension
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
Solutions of NaCl and CaCl₂ of desired concentrations
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Probe Incorporation:
-
Add the Laurdan stock solution to the LUV suspension to a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark for at least 30 minutes at room temperature to allow the probe to incorporate into the lipid bilayers.
-
-
Sample Preparation:
-
Divide the Laurdan-labeled LUV suspension into aliquots.
-
Add NaCl or CaCl₂ solutions to achieve the desired final ion concentrations. Include a control sample with no added salt.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Record the emission spectra from 400 nm to 550 nm for each sample.
-
Specifically, record the fluorescence intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
Higher GP values indicate a more ordered, less fluid membrane, while lower GP values suggest a more disordered, fluid membrane.
-
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the surface charge of the liposomes.
Materials:
-
POPG LUV suspension
-
Solutions of NaCl and CaCl₂ of desired concentrations
-
Zeta potential analyzer
Procedure:
-
Sample Preparation:
-
Dilute the POPG LUV suspension in the appropriate buffer or deionized water to a suitable concentration for the instrument.
-
Create a series of samples with varying concentrations of NaCl and CaCl₂.
-
-
Measurement:
-
Transfer the sample to the measurement cell of the zeta potential analyzer.
-
Perform the measurement according to the instrument's protocol. The instrument applies an electric field and measures the electrophoretic mobility of the vesicles, which is then converted to the zeta potential.
-
-
Data Analysis:
-
Record the mean zeta potential and standard deviation for each sample.
-
Compare the zeta potential values for the different ion concentrations to determine the effect of Na⁺ and Ca²⁺ on the surface charge of the POPG vesicles.
-
References
- 1. Binding competition to the POPG lipid bilayer of Ca2+, Mg2+, Na+, and K+ in different ion mixtures and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Anionic Lipid Bilayers by Specific Interplay of Protons and Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of POPG and POPE Headgroups in Phospholipid Bilayers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phospholipid headgroups is critical for designing effective drug delivery systems and comprehending membrane-protein interactions. This guide provides a detailed structural comparison of two common phospholipids, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), focusing on their headgroup characteristics and the resulting influence on membrane properties.
The fundamental difference between POPG and POPE lies in their headgroup structure, which dictates their charge, size, hydration, and hydrogen bonding capacity. These molecular variations have significant implications for the biophysical properties of the membranes they form.
Structural and Physicochemical Properties
The headgroup of POPG is a glycerol (B35011) moiety, rendering it anionic with a net negative charge at physiological pH. In contrast, the POPE headgroup consists of an ethanolamine (B43304) group, which is zwitterionic but overall smaller and capable of forming tight intermolecular hydrogen bonds.[1] These differences in charge and size lead to distinct packing arrangements and surface properties in a lipid bilayer.
| Property | POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) | Key Differences & Implications |
| Headgroup Structure | Glycerol | Ethanolamine | POPG's glycerol headgroup is larger and more hydrated than POPE's ethanolamine headgroup. |
| Charge (at physiological pH) | Anionic (-1)[2] | Zwitterionic (net neutral) | The negative charge of POPG influences electrostatic interactions with ions and charged molecules at the membrane surface. |
| Area per Lipid | ~62.8 - 66.4 Ų[3][4] | ~60.4 - 61.0 Ų[3][5] | The smaller headgroup of POPE allows for tighter packing, resulting in a smaller area per lipid.[1] |
| Bilayer Thickness | Thinner | Thicker[1] | Tighter packing in POPE bilayers leads to a greater overall thickness compared to POPG bilayers. |
| Hydration | Higher | Lower[3] | The glycerol headgroup of POPG binds more water molecules compared to the ethanolamine headgroup of POPE.[3] |
| Hydrogen Bonding | Forms both intra- and intermolecular H-bonds, with a high propensity for inter-lipid interactions.[6][7] | Strong intermolecular H-bond donor, readily interacting with neighboring lipids.[3] | The extensive H-bonding network in POPE-containing membranes contributes to their stability and tighter packing. |
| Spontaneous Curvature | Close to zero[7] | Negative[7][8] | The smaller headgroup of POPE induces a negative curvature, which can be important in membrane fusion and fission events. |
Experimental Methodologies
The data presented in this guide is primarily derived from molecular dynamics (MD) simulations, complemented by experimental techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray/neutron scattering.
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the structure and dynamics of lipid bilayers. A typical protocol for comparing POPG and POPE membranes involves the following steps:
-
System Setup: Independent bilayers of pure POPG and pure POPE, as well as mixed bilayers, are constructed. Each bilayer is typically composed of at least 128 lipid molecules (64 per leaflet) and is fully hydrated with water molecules. Counter-ions (e.g., Na+) are added to neutralize the net negative charge of POPG.[3]
-
Force Field: A well-validated force field, such as CHARMM36 or GROMOS, is used to describe the interatomic interactions.
-
Equilibration: The system undergoes energy minimization to remove any steric clashes, followed by a period of equilibration under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. During this phase, the lipid and water molecules are allowed to relax and find their optimal arrangements.
-
Production Run: Long-timescale simulations (typically hundreds of nanoseconds) are performed to sample the conformational space of the lipid headgroups and acyl chains.
-
Analysis: Trajectories from the production run are analyzed to calculate various structural and dynamic properties, including area per lipid, bilayer thickness, headgroup orientation, hydration levels, and hydrogen bonding patterns.
Solid-State NMR Spectroscopy
Solid-state NMR, particularly deuterium (B1214612) (²H) NMR, is a powerful technique for probing the order and dynamics of lipid acyl chains. By selectively deuterating the acyl chains of POPG and POPE, researchers can measure the segmental order parameters (S_CD) along the chain. Higher order parameters in POPE compared to POPG at the same temperature indicate a more ordered and tightly packed acyl chain region, a direct consequence of the smaller headgroup size.[1]
X-ray and Neutron Scattering
Small-angle X-ray scattering (SAXS) and neutron scattering (SANS) are used to determine the overall structure of the lipid bilayer, including its thickness and the area per lipid. By analyzing the scattering patterns, the structural parameters of POPG and POPE bilayers can be determined and compared.[4]
Headgroup Structural Comparison
The following diagram illustrates the key structural differences between the POPG and POPE headgroups.
Caption: Key structural differences between POPG and POPE headgroups and their impact on membrane properties.
References
- 1. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermotropic Behavior of POPG-Containing Bilayers Investigated by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) containing bilayers, a crucial model system in membrane research and drug development. Differential Scanning Calorimetry (DSC) data is presented to illustrate the influence of common additives like cholesterol and antimicrobial peptides on the thermotropic phase behavior of POPG membranes.
Introduction to POPG Bilayers and DSC
POPG is an anionic phospholipid commonly found in bacterial membranes and lung surfactant. Its negative charge plays a significant role in electrostatic interactions with proteins, peptides, and other molecules. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipid bilayers.[1] By measuring the heat flow into or out of a sample as a function of temperature, DSC can determine key thermodynamic parameters such as the main phase transition temperature (Tm), where the lipid transitions from a gel-like ordered state to a liquid-crystalline fluid state, and the enthalpy (ΔH) of this transition, which reflects the energy required to disrupt the ordered packing of the lipid acyl chains.[1]
Thermotropic Properties of Pure and Mixed POPG Bilayers
The thermotropic behavior of pure POPG bilayers is compared with that of a common bacterial membrane mimic, a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and POPG.
| Bilayer Composition | Main Phase Transition Temperature (Tm) | Enthalpy (ΔH) | Reference |
| Pure POPG | -2 °C to -5.3 °C | ~20.5 kJ/mol | [2] |
| POPE/POPG (3:1 molar ratio) | 20.4 °C - 20.7 °C | Not Reported | [2] |
Table 1: Comparison of the main phase transition temperature (Tm) and enthalpy (ΔH) of pure POPG and POPE/POPG bilayers.
Influence of Cholesterol on POPG-Containing Bilayers
Cholesterol is a crucial component of mammalian cell membranes, known for its ability to modulate membrane fluidity, thickness, and permeability. While not a major component of bacterial membranes, studying its effect on POPG-containing bilayers provides insights into the fundamental interactions between sterols and anionic phospholipids.
Interaction of Antimicrobial Peptides with POPG-Containing Bilayers
The anionic nature of POPG makes it a key target for cationic antimicrobial peptides (AMPs), which are part of the innate immune system. The interaction of AMPs with bacterial membranes is a critical area of research for the development of new antibiotics.
DSC studies reveal that the interaction of AMPs with POPG-containing bilayers is complex and peptide-dependent. Generally, these interactions lead to a perturbation of the lipid bilayer, which can manifest in several ways in the DSC thermogram:
-
A decrease in the enthalpy (ΔH) of the main phase transition, suggesting a disruption of the ordered lipid packing.
-
A shift in the main transition temperature (Tm) , which can be either to a lower temperature (destabilization) or a higher temperature (stabilization of the gel phase).
-
Broadening of the transition peak , indicating a decrease in the cooperativity of the phase transition.
-
The appearance of new peaks or shoulders , which can be indicative of the formation of peptide-enriched or peptide-depleted lipid domains.[6]
Experimental Protocols
A typical DSC experiment for analyzing the thermotropic behavior of POPG-containing liposomes involves the following steps:
1. Liposome (B1194612) Preparation (Thin Film Hydration Method)
- POPG and any other lipids (e.g., POPE, cholesterol) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
- The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
- The film is further dried under vacuum for several hours to remove any residual solvent.
- The lipid film is hydrated with an appropriate aqueous buffer (e.g., HEPES, PBS) by vortexing or gentle agitation above the expected Tm of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).
- (Optional) To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
2. Sample Preparation for DSC
- A known amount of the liposome suspension (typically in the range of 1-5 mg/mL lipid concentration) is accurately transferred into a DSC sample pan.
- An equal volume of the same buffer used for hydration is placed in the reference pan.
- Both pans are hermetically sealed.
3. DSC Measurement
- The sample and reference pans are placed in the DSC instrument.
- The sample is typically subjected to one or more heating and cooling cycles over a defined temperature range that encompasses the expected phase transition(s).
- A constant scan rate (e.g., 1-2 °C/min) is applied.
- The differential heat flow between the sample and reference is recorded as a function of temperature.
4. Data Analysis
- The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the Tm (the temperature at the peak of the transition) and the ΔH (the integrated area under the transition peak).
- The data is often baseline-corrected to account for any differences in heat capacity between the sample and reference.
Visualizations
References
- 1. ucm.es [ucm.es]
- 2. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Antimicrobial Lipopeptide Binding to Membranes: Origins of Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of POPG Sodium Salt: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (POPG sodium salt) in a laboratory setting.
Navigating the proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. For researchers and drug development professionals working with this compound, a common phospholipid in experimental formulations, understanding the correct disposal procedures is paramount. While this compound is not broadly classified as a hazardous substance, appropriate handling and disposal are necessary to minimize environmental impact and uphold safety standards.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle this compound with care. In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For solid forms of the substance, spills should be cleaned up using dry methods to avoid the generation of dust. The collected material should be placed in a clearly labeled, sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Hazard Determination: The first step is to determine if the waste is considered hazardous. While pure this compound is generally not classified as hazardous, its mixture with other chemicals may alter its properties. Consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office to confirm the classification of your specific waste stream.
-
Waste Segregation: Do not mix this compound waste with hazardous materials such as halogenated solvents, heavy metals, or reactive chemicals. It should be collected in a designated, properly labeled waste container.
-
Container Management: Use a container that is compatible with the chemical waste. The container must be kept securely sealed, except when adding waste, and stored in a designated, properly ventilated area away from incompatible materials.
-
Disposal as Non-Hazardous Waste: For small quantities of uncontaminated this compound, disposal as non-hazardous waste may be permissible. However, this should only be done with the explicit approval of your institution's EHS office.
-
Solid Waste: Solid this compound may be placed in a sealed, labeled container and disposed of in the regular trash if deemed non-hazardous by your institution.
-
Liquid Waste: Aqueous solutions of this compound, if considered non-hazardous and meeting local sewer authority regulations (typically pH between 6.0 and 9.0), may be eligible for drain disposal. This must be approved by your EHS office. Always flush the drain with copious amounts of water after disposal.
-
-
Disposal as Chemical Waste: If the this compound is contaminated with hazardous materials or if your institution's policy requires it, it must be disposed of as chemical waste. A Safety Data Sheet for a similar compound, 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol, sodium salt, recommends to "Dispose of contents/container to an approved waste disposal plant"[1].
-
Complete a hazardous waste disposal form as required by your institution.
-
Ensure the waste container is properly labeled with the chemical name and any associated hazards.
-
Arrange for pickup by your institution's hazardous waste management service.
-
Quantitative Disposal Guidelines
Specific quantitative limits for what constitutes a "small quantity" for non-hazardous disposal are typically set by the local regulatory agencies and the institution's EHS office. It is imperative to consult these resources for precise guidance.
| Waste Type | Disposal Method | Key Considerations |
| Solid POPG Salt | Regular Trash (with EHS approval) | - Must be deemed non-hazardous. - Securely sealed and labeled container. |
| Aqueous Solution | Drain Disposal (with EHS approval) | - Must be deemed non-hazardous. - pH must be within local sewer authority limits (e.g., 6.0-9.0). - Flush with plenty of water. |
| Contaminated | Hazardous Waste Collection | - Segregate from other waste streams. - Follow institutional hazardous waste procedures. - Label container with all components. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling POPG sodium salt
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) sodium salt. Adherence to these procedures is essential for ensuring laboratory safety and maintaining product integrity.
I. Personal Protective Equipment (PPE) and Safety Precautions
While POPG sodium salt is not classified as a hazardous substance, it is prudent to handle it with care to minimize exposure and potential irritation. A safety data sheet for the similar compound, 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol, sodium salt, indicates that it may cause skin, eye, and respiratory irritation.[1] Therefore, the following minimum PPE is required when handling this compound in powdered or solution form:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory.[2][3][4] |
| Face Shield | Recommended when there is a significant risk of splashing.[2][4] | |
| Hand Protection | Disposable Nitrile Gloves | Should be worn when handling the powder or solutions.[2][3][4] |
| Body Protection | Laboratory Coat | To protect skin and clothing from spills.[2][3] |
| Respiratory Protection | N95 Respirator | Recommended when handling the powdered form to avoid inhalation.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
This compound is an unsaturated lipid and is susceptible to oxidation and hydrolysis.[6] Proper handling is crucial to maintain its stability and performance in research applications.
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Storage of Powder: Store the sealed container at -20°C for long-term stability.[5]
-
Storage of Solutions: If received in a solvent, store at -80°C.[6] Solutions should be stored in glass containers with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic.[6]
B. Preparation of Stock Solutions:
It is recommended to dissolve the entire contents of the vial upon opening to avoid degradation of the powdered form due to moisture absorption.[6]
-
Equilibration: Before opening, allow the container of powdered this compound to warm to room temperature to prevent condensation of moisture.[6]
-
Weighing: If weighing is necessary, perform it quickly in a controlled environment with low humidity. Use of an N95 respirator is recommended during this step to prevent inhalation of the powder.[5]
-
Dissolving: Dissolve the this compound in a suitable organic solvent, such as chloroform (B151607) or ethanol, inside a chemical fume hood.
-
Storage: Store the resulting solution in a tightly sealed glass vial with a Teflon-lined cap at -80°C.[6]
C. Use in Experiments:
-
Thawing: When ready to use, thaw the stock solution at room temperature.
-
Aliquoting: To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots from the stock solution.
-
Handling: Always handle solutions containing this compound with appropriate PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused powdered this compound and any materials contaminated with the powder (e.g., weigh boats, spatulas) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, labeled hazardous waste container for organic waste. Do not dispose of these solutions down the drain.[7]
-
Contaminated Consumables: Used gloves, pipette tips, and other disposable items that have come into contact with this compound should be placed in the solid hazardous waste container.
B. Container Management:
-
Empty original containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.[7] After rinsing, the container can be disposed of as non-hazardous waste, or as per your institution's guidelines.[7][8]
C. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 1-パルミトイル-2-オレオイル-sn-glycero-3-ホスホ-rac-(1-グリセリン) アンモニウム塩 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
